molecular formula C11H13NO4 B2386082 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid CAS No. 1025450-05-8

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid

Cat. No.: B2386082
CAS No.: 1025450-05-8
M. Wt: 223.228
InChI Key: ZNIKCBOCEIJMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.228. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(furan-2-carbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-10(9-5-3-7-16-9)12-6-2-1-4-8(12)11(14)15/h3,5,7-8H,1-2,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIKCBOCEIJMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid, with the CAS number 1025450-05-8, is a heterocyclic compound that merges two key pharmacophores: the furan ring and the piperidine-2-carboxylic acid moiety.[1][2][3] The furan ring, an electron-rich aromatic system, is a structural component in numerous bioactive molecules and approved drugs, contributing to a wide spectrum of pharmacological activities including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] Its ability to engage in various interactions with biological targets makes it a valuable scaffold in drug design.[4][5] The piperidine ring is another prevalent structural motif in pharmaceuticals, known for its conformational flexibility and its presence in a multitude of CNS-active agents and other therapeutic compounds.[7] The carboxylic acid group on the piperidine ring introduces a key functional handle for molecular interactions and can influence the pharmacokinetic properties of the molecule.

This guide provides a comprehensive technical overview of this compound, including its chemical properties, a proposed synthesis protocol, potential pharmacological applications based on related structures, analytical methodologies for its characterization, and essential safety information.

Chemical and Physical Properties

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized as follows.[1][2][3]

PropertyValueSource(s)
CAS Number 1025450-05-8[1][2][3]
Molecular Formula C₁₁H₁₃NO₄[1][3]
Molecular Weight 223.23 g/mol [1][2]
IUPAC Name This compound[1]
Purity Typically ≥95% from commercial suppliers[1][2]
Physical State Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis Protocol: A Proposed Pathway

Proposed Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification A Piperidine-2-carboxylic acid C Amide Coupling (Schotten-Baumann conditions) A->C B Furan-2-carbonyl chloride B->C D Acid-Base Extraction C->D E Crystallization or Chromatography D->E F 1-(Furan-2-carbonyl)piperidine- 2-carboxylic acid E->F G A 1-(Furan-2-carbonyl)piperidine- 2-carboxylic acid B Primary Enzyme/Receptor Screening (e.g., Tyrosinase Assay) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Lead Compound D->E F Secondary Assays (e.g., Cell-based assays, Antibiofilm assays) E->F G In Vivo Studies F->G

References

Spectroscopic Data for 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid (CAS 1025450-05-8) is a heterocyclic compound with a molecular formula of C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol .[1][2][3][4] Its structure, featuring a furan moiety attached via an amide linkage to a piperidine-2-carboxylic acid core, makes it a molecule of interest in medicinal chemistry and drug development. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and quality control.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on an analysis of its constituent functional groups and data from related chemical structures. The information presented herein is intended to guide researchers in the identification and characterization of this molecule.

Molecular Structure and Spectroscopic Correlation Workflow

The key to interpreting the spectroscopic data for this molecule lies in understanding its two primary structural components: the furan-2-carbonyl group and the piperidine-2-carboxylic acid group . The electronic environment of each atom in these moieties will dictate its signature in NMR, IR, and mass spectra.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 1-(Furan-2-carbonyl) piperidine-2-carboxylic acid Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are detailed below. The numbering convention used is illustrated in the following diagram.

molecular_structure cluster_mol C11 C₁₁ C9 C₉ C11->C9 O4 O₄ O4->C11 C10 C₁₀ C10->O4 C9->C10 O3 O₃ C8 C₈ C8->C9 C8->O3 N1 N₁ N1->C8 C2 C₂ C2->N1 C3 C₃ C2->C3 C7 C₇ C2->C7 C4 C₄ C3->C4 C5 C₅ C4->C5 C6 C₆ C5->C6 C6->N1 O1 O₁ C7->O1 O2 O₂ C7->O2 H_COOH H O1->H_COOH

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the furan ring, the piperidine ring, and the carboxylic acid proton.

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityNotes
H (Carboxylic Acid)10.0 - 13.0Singlet (broad)The chemical shift is concentration and solvent dependent due to hydrogen bonding.[5]
H₁₁7.6 - 7.8Doublet of doubletsCorresponds to the proton on C₁₁ of the furan ring, adjacent to the oxygen atom.[6]
H₉7.2 - 7.4Doublet of doubletsCorresponds to the proton on C₉ of the furan ring, adjacent to the carbonyl group.[6]
H₁₀6.5 - 6.7Doublet of doubletsCorresponds to the proton on C₁₀ of the furan ring.[6]
H₂4.8 - 5.2Doublet of doubletsThe alpha-proton on the piperidine ring, deshielded by the adjacent nitrogen and carboxylic acid group.
H₆ (axial & equatorial)3.0 - 3.8MultipletProtons on the carbon adjacent to the nitrogen in the piperidine ring.
H₃, H₄, H₅ (axial & equatorial)1.5 - 2.5MultipletThe remaining methylene protons of the piperidine ring.[7]
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon(s)Expected Chemical Shift (δ, ppm)Notes
C₇ (Carboxylic Acid)170 - 185The carbonyl carbon of the carboxylic acid.[5]
C₈ (Amide)158 - 165The carbonyl carbon of the amide.
C₁₁ (Furan)145 - 150The carbon atom in the furan ring adjacent to the oxygen.[8]
C (Furan, C attached to carbonyl)145 - 150The carbon atom in the furan ring to which the carbonyl group is attached.
C₉, C₁₀ (Furan)110 - 125The other two carbon atoms in the furan ring.[8]
C₂55 - 65The alpha-carbon of the piperidine ring, attached to the nitrogen and the carboxylic acid group.
C₆40 - 50The carbon atom adjacent to the nitrogen in the piperidine ring.
C₃, C₄, C₅20 - 35The remaining methylene carbons of the piperidine ring.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the key functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300BroadA very broad band characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5][10]
C-H (Furan)3100 - 3150MediumAromatic C-H stretching.[10]
C-H (Piperidine)2850 - 2950StrongAliphatic C-H stretching.[11]
C=O (Carboxylic Acid)1700 - 1725StrongCarbonyl stretch of a hydrogen-bonded carboxylic acid.[5][10][11]
C=O (Amide)1630 - 1660StrongThe amide I band, typically at a lower frequency due to resonance.
C=C (Furan)1500 - 1600MediumAromatic ring stretching vibrations.[10]
C-O (Furan & Carboxylic Acid)1000 - 1300StrongC-O stretching vibrations.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

  • Molecular Ion (M⁺): The expected nominal mass for the molecular ion [M]⁺ would be m/z 223. The high-resolution mass should correspond to the exact mass of C₁₁H₁₃NO₄.

  • Key Fragmentation Pathways:

    • Loss of CO₂: A common fragmentation for carboxylic acids is the loss of a carboxyl group as CO₂ (44 Da), leading to a fragment ion at m/z 179.

    • Furan-2-carbonyl cation: Cleavage of the amide bond can result in the formation of the furan-2-carbonyl cation (m/z 95).

    • Piperidine-2-carboxylic acid fragment: Cleavage of the amide bond could also lead to a fragment corresponding to piperidine-2-carboxylic acid (m/z 129).

    • Piperidine ring fragmentation: The piperidine ring can undergo various ring-opening and fragmentation pathways.

Experimental Protocols

Sample Preparation for NMR
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

Sample Preparation for IR (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Sample Preparation for MS (ESI)
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Conclusion

The spectroscopic data presented in this guide, derived from the fundamental principles of NMR, IR, and mass spectrometry and supported by data from related compounds, provides a robust framework for the characterization of this compound. Researchers and drug development professionals can utilize this information to confirm the identity, assess the purity, and elucidate the structure of this compound in their studies.

References

An In-depth Technical Guide to the Solubility of N-Acyl Piperidine Carboxylic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quintessential Role of Solubility in Drug Development

N-acyl piperidine carboxylic acids represent a privileged scaffold in modern medicinal chemistry. This structural motif is integral to a multitude of therapeutic agents, where the piperidine ring acts as a versatile linker or pharmacophore, the N-acyl group modulates properties like metabolic stability and receptor affinity, and the carboxylic acid provides a crucial interaction point or a handle for prodrug strategies. However, the journey from a promising lead compound to a viable drug candidate is fraught with physicochemical challenges, chief among them being solubility. Poor solubility in both aqueous and organic media can cripple a development pipeline, leading to issues in synthesis, purification, formulation, and ultimately, bioavailability.

This guide provides an in-depth exploration of the solubility of N-acyl piperidine carboxylic acids in organic solvents. We will dissect the molecular determinants of solubility for this specific chemical class, provide a framework for rational solvent selection, and detail robust experimental protocols for accurate solubility determination. This is not merely a collection of data but a strategic manual for researchers, scientists, and drug development professionals to navigate and master one of the most fundamental properties in chemical science.

Molecular Architecture and its Solubility Implications

The solubility of any compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires analyzing the specific functional groups within the N-acyl piperidine carboxylic acid structure.

The molecule can be deconstructed into three key domains:

  • The Piperidine Ring: A saturated heterocycle that is largely nonpolar, contributing to solubility in less polar solvents.[1] However, the nitrogen atom introduces basicity and a site for hydrogen bonding.[2]

  • The Carboxylic Acid (-COOH): A highly polar, acidic group capable of acting as both a hydrogen bond donor (via the -OH) and acceptor (via the C=O). This group strongly favors interactions with polar protic and aprotic solvents.

  • The N-Acyl Group (R-C(=O)-N-): An amide linkage that is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen. The nature of the 'R' group significantly impacts overall lipophilicity. A small alkyl group maintains some polarity, while a large, aromatic, or long-chain alkyl group will dramatically increase nonpolar character.

The solubility of a given N-acyl piperidine carboxylic acid is thus a delicate balance between these competing functionalities. The molecule possesses an amphiphilic character, with polar "heads" (the acid and amide groups) and a relatively nonpolar "tail" (the piperidine ring and the acyl R-group).

cluster_molecule N-Acyl Piperidine Carboxylic Acid Molecule Key Structural Features Carboxylic_Acid Carboxylic Acid (-COOH) HBond_Donor Hydrogen Bond Donor Carboxylic_Acid->HBond_Donor (-OH) HBond_Acceptor Hydrogen Bond Acceptor Carboxylic_Acid->HBond_Acceptor (C=O) Dipole Dipole-Dipole Carboxylic_Acid->Dipole N_Acyl N-Acyl Group (R-CO-N) N_Acyl->HBond_Acceptor (C=O) N_Acyl->Dipole VDW Van der Waals / Hydrophobic N_Acyl->VDW (R-group) Piperidine Piperidine Ring Piperidine->HBond_Acceptor (N atom, weak) Piperidine->VDW

Caption: Key molecular features and their potential intermolecular forces.

The Solvent's Role: A Spectrum of Interactions

The choice of an organic solvent is critical and dictates the success of processes from synthesis and purification to formulation.[3] Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are excellent for dissolving N-acyl piperidine carboxylic acids. Their ability to act as both hydrogen bond donors and acceptors allows them to solvate the carboxylic acid and the N-acyl group effectively.[4][5] For compounds with smaller, less lipophilic acyl groups, these solvents are often the best choice.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone, THF): These solvents possess significant dipole moments and can act as hydrogen bond acceptors but not donors. They are highly effective at solvating the polar parts of the molecule. DMF and DMSO are particularly powerful solvents. Acetone, THF, and ethyl acetate are also effective, especially for compounds with increased lipophilic character.[6]

  • Nonpolar Solvents (e.g., Hexanes, Toluene, Dichloromethane): Solubility in these solvents is generally low, unless the N-acyl 'R' group and any other substituents are large and lipophilic, overpowering the polar functionalities.[2][7] Dichloromethane (DCM) and chloroform occupy a middle ground; their moderate polarity allows them to dissolve a broader range of compounds, which is why they are frequently used in synthesis and chromatography.[3][8]

Data Presentation: Predicted Solubility Trends

The following table summarizes the expected qualitative solubility of a typical N-acyl piperidine carboxylic acid across various solvent classes. The actual solubility will be highly dependent on the specific substitutions.

Solvent ClassRepresentative SolventsKey InteractionsExpected SolubilityRationale
Polar Protic Methanol, EthanolH-bond donating & accepting, Dipole-DipoleHigh Effectively solvates both the carboxylic acid and N-acyl groups.[4]
Polar Aprotic DMSO, DMF, AcetonitrileH-bond accepting, Dipole-DipoleHigh to Moderate Strong H-bond acceptance solvates the carboxylic acid proton. Good for a wide range of lipophilicities.[6]
Moderate Polarity DCM, Chloroform, THFDipole-Dipole, weak H-bond acceptanceModerate to Low A balance of polarity that can accommodate the amphiphilic nature of the molecule. Often used in synthesis.[3][8]
Nonpolar Aromatic Toluene, BenzeneVan der Waals, π-stacking (if R-group is aromatic)Low Fails to effectively solvate the polar carboxylic acid and amide groups.
Nonpolar Aliphatic Hexanes, CyclohexaneVan der WaalsVery Low Strong mismatch in polarity. These are often used as anti-solvents for crystallization.[2][8]

A Systematic Approach to Solvent Selection & Solubility Screening

For a novel N-acyl piperidine carboxylic acid, a systematic approach to solvent screening is more efficient than random trial and error. The goal is to quickly identify suitable solvents for different applications (e.g., reaction, purification, analysis).

Start Start: New N-Acyl Piperidine Carboxylic Acid Check_Polar Test Polar Protic (e.g., Methanol) Start->Check_Polar Check_Aprotic Test Polar Aprotic (e.g., DMSO, ACN) Check_Polar->Check_Aprotic Insoluble / Low Soluble_High Result: High Solubility (>50 mg/mL) Check_Polar->Soluble_High Soluble Check_Mid_Polar Test Mid-Polarity (e.g., DCM, THF) Check_Aprotic->Check_Mid_Polar Insoluble / Low Check_Aprotic->Soluble_High Soluble Check_Nonpolar Test Nonpolar (e.g., Toluene, Hexane) Check_Mid_Polar->Check_Nonpolar Insoluble / Low Soluble_Mod Result: Moderate Solubility (5-50 mg/mL) Check_Mid_Polar->Soluble_Mod Soluble Soluble_Low Result: Low Solubility (<5 mg/mL) Check_Nonpolar->Soluble_Low Soluble Insoluble Result: Insoluble (<0.1 mg/mL) Check_Nonpolar->Insoluble Insoluble

Caption: Systematic workflow for initial solvent screening.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic or equilibrium solubility is the shake-flask method. This protocol ensures that a saturated solution is formed and accurately measured.

Principle:

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is determined, typically by HPLC-UV.

Materials & Equipment:
  • N-acyl piperidine carboxylic acid (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • Calibrated HPLC-UV system

Step-by-Step Methodology:
  • Preparation of Stock Standard: a. Accurately weigh approximately 5-10 mg of the compound into a volumetric flask (e.g., 10 mL). b. Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or methanol) to create a primary stock solution of known concentration (e.g., 0.5-1.0 mg/mL). c. Prepare a series of calibration standards (typically 5-7 concentrations) by serial dilution of the primary stock.

  • Sample Preparation (Shake-Flask): a. Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is 2-5 mg of solid per 1 mL of solvent.[1] b. Accurately add a known volume of the test solvent (e.g., 1 mL) to the vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Equilibration: a. Agitate the samples for a predetermined period. A typical duration is 24-48 hours. b. Self-Validation Check: To ensure equilibrium has been reached, time-point sampling (e.g., at 24, 48, and 72 hours) can be performed. Equilibrium is confirmed when the measured concentration does not change significantly between later time points.

  • Sample Processing: a. After agitation, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a chemically-resistant syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particulates. d. Dilute the filtered sample with a known volume of mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve. A precise dilution factor is essential for accurate calculation.

  • Analysis and Calculation: a. Analyze the calibration standards and the diluted samples by HPLC-UV. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. The curve should have a correlation coefficient (r²) of >0.99. c. Determine the concentration of the diluted sample using the regression equation from the calibration curve. d. Calculate the original solubility in the test solvent using the following formula:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Advanced Considerations and Predictive Models

While experimental determination is definitive, computational models can provide valuable early insights into solubility, saving time and resources.[9]

  • Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to build mathematical equations that correlate a compound's structure with its solubility.[9] While general QSPR models exist, their accuracy is highest when trained on datasets of structurally similar compounds.

  • Machine Learning Approaches: Modern approaches utilize machine learning algorithms (e.g., Random Forest, Support Vector Machines) trained on large solubility datasets.[10][11][12] These models can predict solubility in various organic solvents with increasing accuracy, often achieving a determination coefficient (R²) of 0.90 or higher.[10][12]

  • Thermodynamic Models (e.g., COSMO-RS, UNIFAC): These first-principle methods calculate solubility based on thermodynamic parameters and molecular surface interactions.[11] They can be computationally intensive but offer predictions without the need for extensive training data.

The judicious use of these predictive tools can help prioritize which solvents to screen experimentally, accelerating the drug development process.

Conclusion

The solubility of N-acyl piperidine carboxylic acids in organic solvents is a complex but manageable property. A thorough understanding of the interplay between the molecule's functional groups—the polar carboxylic acid and N-acyl moieties, and the nonpolar piperidine ring and its substituents—provides the foundation for rational solvent selection. By combining this theoretical framework with systematic experimental screening and robust analytical methods like the shake-flask protocol, researchers can efficiently characterize and optimize the solubility of these vital pharmaceutical building blocks. As computational tools continue to evolve, an integrated approach combining predictive modeling with targeted experimentation will pave the way for more rapid and successful drug development.

References

An In-depth Technical Guide to the Metabolic Activation of the Furan Ring by Cytochrome P450

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Janus-Faced Nature of the Furan Ring in Drug Development

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural motif in a multitude of pharmaceuticals, industrial chemicals, and naturally occurring compounds. Its presence can bestow favorable pharmacological properties; however, it is also a well-recognized structural alert for toxicologists. This duality stems from its susceptibility to metabolic activation by cytochrome P450 (CYP) enzymes, a process that can convert the relatively inert furan moiety into a highly reactive and cytotoxic species. For researchers, scientists, and drug development professionals, a comprehensive understanding of this bioactivation pathway is not merely academic—it is a critical necessity for the design of safer medicines and the accurate assessment of chemical risk. This guide provides a detailed exploration of the core mechanisms, experimental methodologies, and toxicological implications of furan ring bioactivation, grounded in established scientific principles and field-proven insights.

The Core Mechanism: Unmasking the Reactive Intermediate

The toxicity associated with many furan-containing compounds is not a property of the parent molecule but is instead a consequence of its metabolic transformation.[1] The central event in this process is the CYP-mediated oxidation of the furan ring, which generates highly electrophilic intermediates.[2][3][4]

The primary pathway involves the oxidation of the furan ring to form an unstable epoxide or, more significantly for unsubstituted furan, a reactive α,β-unsaturated dialdehyde known as cis-2-butene-1,4-dial (BDA).[2][5][6] This highly reactive metabolite is considered the ultimate toxicant responsible for the adverse effects of furan.[7][8]

The formation of BDA is a critical event, as this molecule readily reacts with cellular nucleophiles, including amino acid residues in proteins (such as cysteine and lysine) and nitrogenous bases in DNA.[2][9][10] These covalent modifications, or adducts, can disrupt cellular function, leading to cytotoxicity, and in some cases, genotoxicity.[7][11]

Furan_Metabolism Furan Furan-Containing Compound CYP450 Cytochrome P450 (primarily CYP2E1) Furan->CYP450 Oxidation ReactiveMetabolite Reactive Intermediate (cis-2-butene-1,4-dial, BDA) CYP450->ReactiveMetabolite CellularNucleophiles Cellular Nucleophiles (Proteins, DNA) ReactiveMetabolite->CellularNucleophiles Covalent Binding Adducts Covalent Adducts CellularNucleophiles->Adducts Toxicity Cellular Dysfunction & Toxicity Adducts->Toxicity

Caption: General pathway of CYP-mediated metabolic activation of the furan ring.

The Key Enzymatic Player: Cytochrome P450 2E1 (CYP2E1)

While several CYP isoforms can metabolize furans, cytochrome P450 2E1 (CYP2E1) is consistently identified as the primary enzyme responsible for the bioactivation of furan to BDA, particularly at low, environmentally relevant concentrations.[2][5][12] Studies using recombinant human P450s have demonstrated that CYP2E1 exhibits the highest activity for furan oxidation compared to other major hepatic CYPs.[5][12]

The central role of CYP2E1 has significant toxicological implications:

  • Interspecies and Interindividual Variability: The expression and activity of CYP2E1 can vary significantly between species and among human populations due to genetic polymorphisms and environmental factors (e.g., alcohol consumption, obesity). This variability can influence an individual's susceptibility to furan-induced toxicity.

  • Induction and Inhibition: Exposure to inducers of CYP2E1, such as ethanol and acetone, can enhance the metabolic activation of furan and exacerbate its toxicity.[2] Conversely, inhibitors of CYP2E1 can block the formation of BDA and mitigate furan's harmful effects.[5][12]

The correlation between CYP2E1 activity and the rate of BDA formation underscores the importance of this enzyme in the risk assessment of furan-containing compounds.[5]

The Aftermath: Toxicological Consequences of Furan Bioactivation

The formation of BDA and its subsequent adduction to cellular macromolecules can trigger a cascade of deleterious events, culminating in organ toxicity. The liver, being the primary site of CYP-mediated metabolism, is a major target for furan-induced toxicity, often manifesting as hepatotoxicity and, in chronic exposure scenarios, carcinogenicity.[3][4][13]

Key toxicological outcomes include:

  • Protein Dysfunction: Covalent binding of BDA to proteins can alter their structure and function, leading to enzyme inactivation, disruption of cellular signaling pathways, and impairment of mitochondrial energy production.[14]

  • Oxidative Stress: Furan metabolism can deplete cellular stores of glutathione (GSH), a critical antioxidant, as GSH can react with BDA in a detoxification attempt.[2][3] This depletion can lead to an imbalance in the cellular redox state and induce oxidative stress.

  • DNA Damage: BDA can react with DNA bases to form adducts, which, if not repaired, can lead to mutations and contribute to the carcinogenic potential of furan.[7][9] Recent studies have also shown that furan can induce DNA damage and apoptosis in other cell types, such as Sertoli cells.[15]

  • Cytotoxicity: The culmination of these insults leads to cellular damage and death, which can manifest as necrosis in target organs like the liver, kidneys, and lungs.[3]

Investigating Furan Bioactivation: Experimental Approaches

A multi-faceted experimental approach is necessary to fully characterize the metabolic activation and potential toxicity of a furan-containing compound. These investigations typically progress from simple in vitro systems to more complex cellular and in vivo models.

In Vitro Metabolic Stability and Metabolite Identification

The initial assessment of a furan-containing compound's metabolic fate is often performed using subcellular fractions, primarily liver microsomes, which are rich in CYP enzymes.

Experimental Protocol: In Vitro Microsomal Assay for Furan Metabolism

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine liver microsomes (from human or relevant preclinical species), a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the temperature to equilibrate.

  • Initiation of the Reaction:

    • Add the furan-containing test compound (dissolved in a suitable solvent like acetonitrile or DMSO) to the pre-warmed microsomal mixture to initiate the metabolic reaction. The final solvent concentration should be kept low (typically <1%) to avoid inhibiting enzymatic activity.

  • Trapping of the Reactive Metabolite (BDA):

    • To detect the unstable BDA, a trapping agent is included in the incubation. Common trapping agents include:

      • N-acetyl-l-cysteine (NAC) and N-acetyl-l-lysine (NAL): These mimic cellular nucleophiles and react with BDA to form a stable, quantifiable adduct (NAC-BDA-NAL).[5]

      • Glutathione (GSH): Forms a conjugate with BDA, which can be detected by mass spectrometry.[3]

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and the trapped BDA adduct.

Data Presentation: Comparative Metabolic Rates

SpeciesMicrosomal Protein (mg/mL)Furan Concentration (µM)Rate of BDA Formation (pmol/min/mg protein)
Human0.520150 ± 25
Rat0.520220 ± 30
Mouse0.520350 ± 40
Dog0.52045 ± 10

Fictional data for illustrative purposes.

Microsomal_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Microsomes Liver Microsomes Preincubation Pre-incubate at 37°C Microsomes->Preincubation NADPH_System NADPH-Regenerating System NADPH_System->Preincubation Buffer Buffer (pH 7.4) Buffer->Preincubation Trapping_Agent Trapping Agent (e.g., NAC/NAL) Trapping_Agent->Preincubation Add_Compound Add Furan Compound Preincubation->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Terminate Terminate with Cold Acetonitrile Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for an in vitro microsomal assay to study furan metabolism.

Cellular Models: Assessing Cytotoxicity

To move beyond metabolism and assess the biological consequences of furan bioactivation, cell-based assays are employed. Hepatocytes, the primary cell type in the liver, are the most relevant model for studying furan-induced hepatotoxicity.[8][13]

Experimental Protocol: Hepatocyte Cytotoxicity Assay

  • Cell Culture:

    • Plate cryopreserved or freshly isolated hepatocytes (human or animal) in collagen-coated plates.

    • Allow the cells to attach and form a monolayer.

  • Compound Treatment:

    • Treat the hepatocytes with various concentrations of the furan-containing compound for a specified duration (e.g., 24, 48 hours).

    • Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known hepatotoxin).

  • Assessment of Cytotoxicity:

    • LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the cell culture medium. LDH is a cytosolic enzyme that is released upon cell membrane damage, serving as an indicator of cytotoxicity.

    • MTT/XTT Assay: Assess cell viability by measuring the metabolic activity of the cells. Viable cells can reduce tetrazolium salts (like MTT or XTT) to a colored formazan product, which can be quantified spectrophotometrically.

    • ATP Content Assay: Measure intracellular ATP levels as an indicator of cell health and mitochondrial function. A decrease in ATP is an early marker of cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity or the percentage of viable cells relative to the vehicle control.

    • Determine the EC50 value (the concentration at which 50% of the maximal effect is observed).

Bridging to In Vivo: The Importance of a Self-Validating System

While in vitro assays provide crucial mechanistic insights, the ultimate assessment of a compound's toxicity requires in vivo studies. The protocols described above form a self-validating system. For instance, if a compound shows rapid metabolic turnover in microsomes and high cytotoxicity in hepatocytes, this provides a strong rationale for its potential in vivo toxicity. Conversely, if a furan-containing compound is stable in microsomes and non-toxic to hepatocytes, it is less likely to be a concern in vivo. This integrated approach, combining metabolic and toxicological endpoints, is a cornerstone of modern drug safety assessment.

Conclusion and Future Perspectives

The metabolic activation of the furan ring by cytochrome P450, particularly CYP2E1, is a well-established pathway leading to the formation of the reactive metabolite BDA and subsequent toxicity. A thorough understanding of this mechanism is paramount for any scientist working with furan-containing molecules. The experimental workflows outlined in this guide provide a robust framework for evaluating the metabolic stability and cytotoxic potential of these compounds. As our analytical capabilities continue to advance, future research will likely focus on more sensitive biomarkers of furan exposure and effect, as well as the development of computational models to better predict the toxic potential of novel furan derivatives early in the drug discovery process.

References

The Interplay of Structure and Dynamics: A Technical Guide to the Theoretical Conformational Analysis of N-Furoyl Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Furoyl Piperidines in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility is a double-edged sword: it allows for optimal binding to biological targets, but also presents a challenge for rational drug design. When acylated with a furoyl group, the resulting N-furoyl piperidines introduce further complexity, with the conformational landscape being governed by the interplay between the piperidine ring puckering and the rotation around the newly formed amide bond. Understanding this three-dimensional arrangement is paramount for elucidating structure-activity relationships (SAR) and optimizing the pharmacological profile of this important class of molecules.[2]

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed in the conformational analysis of N-furoyl piperidines. We will delve into the causality behind experimental choices, the self-validating nature of combining theoretical and practical approaches, and provide detailed protocols for key workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to gain a deeper understanding of the conformational behavior of these versatile scaffolds.

Pillar 1: Theoretical Foundations - Unraveling the Conformational Landscape with Computational Chemistry

Theoretical calculations are indispensable for mapping the potential energy surface of flexible molecules like N-furoyl piperidines.[2] Density Functional Theory (DFT) has emerged as a powerful tool, offering a good balance between accuracy and computational cost for studying these systems.[3]

Key Conformational Variables

The conformational space of N-furoyl piperidine is primarily defined by two key degrees of freedom:

  • Piperidine Ring Conformation: The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of substituents or specific intramolecular interactions can lead to the population of higher-energy boat or twist-boat conformations.[4][5]

  • Rotation Around the N-CO Amide Bond: The partial double bond character of the amide C-N bond restricts free rotation, leading to the existence of rotational isomers (rotamers).[6] The relative orientation of the furoyl group with respect to the piperidine ring significantly impacts the molecule's overall shape and electrostatic potential.

Computational Workflow for Conformational Analysis

A robust computational investigation of N-furoyl piperidine's conformation follows a multi-step process designed to thoroughly explore the potential energy landscape.

References

Methodological & Application

Application Note & Protocol: A Robust Synthesis of 1-(Furan-2-carbonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol details the N-acylation of piperidine-2-carboxylic acid with furan-2-carbonyl chloride via a modified Schotten-Baumann reaction. We delve into the mechanistic underpinnings of this classic transformation, offering a detailed, step-by-step experimental procedure designed for high yield and purity. This guide includes critical process parameters, characterization data, troubleshooting advice, and visual workflows to ensure successful and reproducible synthesis for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Context

N-acyl amino acids (NAAs) are a diverse class of molecules with significant biological activities and broad utility as synthetic intermediates.[1][2] The incorporation of a furan-2-carboxamide moiety, a known pharmacophore present in numerous bioactive compounds, onto a piperidine-2-carboxylic acid scaffold yields a molecule with considerable potential for generating novel chemical entities.[3][4][5] The target compound, this compound (CAS: 1025450-05-8), serves as a chiral building block for more complex molecular architectures.[6]

The synthetic strategy outlined herein employs the Schotten-Baumann reaction, a robust and widely-used method for acylating amines and alcohols.[7][8] This method is particularly well-suited for the N-acylation of amino acids, as it operates under conditions that preserve the integrity of the carboxylic acid functionality. The reaction proceeds by treating the amino acid with an acid chloride in the presence of a base, which serves to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion.[9][10]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key to the Schotten-Baumann reaction's success is the use of an aqueous base, which performs two critical functions:

  • Deprotonation: The base deprotonates the secondary amine of piperidine-2-carboxylic acid, enhancing its nucleophilicity.

  • Acid Scavenging: It neutralizes the hydrochloric acid (HCl) generated during the reaction. Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9][10]

The reaction is typically performed in a two-phase system (e.g., water and an organic solvent), which helps to control the reaction rate and minimize the hydrolysis of the reactive acyl chloride.[7]

Schotten-Baumann Mechanism Figure 1: Mechanism of N-Acylation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Piperidine Piperidine-2-carboxylic acid (deprotonated) Tetrahedral Tetrahedral Intermediate Piperidine->Tetrahedral Nucleophilic Attack FuroylCl Furan-2-carbonyl chloride FuroylCl->Tetrahedral Product 1-(Furan-2-carbonyl)piperidine- 2-carboxylic acid Tetrahedral->Product Collapse of Intermediate Chloride Cl⁻ Tetrahedral->Chloride

Caption: Figure 1: Mechanism of N-Acylation.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis, yielding high-purity product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Piperidine-2-carboxylic acid≥98%Standard SupplierCan be racemic or enantiomerically pure.
Furan-2-carbonyl chloride≥98%Standard SupplierHighly reactive, handle in fume hood.
Sodium Hydroxide (NaOH)Reagent GradeStandard SupplierUsed to prepare a 2 M aqueous solution.
Dichloromethane (DCM)ACS GradeStandard SupplierSolvent for acyl chloride.
Hydrochloric Acid (HCl)ConcentratedStandard SupplierUsed for product precipitation.
Deionized Water
Magnetic Stirrer & Stir Bar
Ice Bath
Round-bottom flask (250 mL)
Addition Funnels (2)
Büchner Funnel & Filter Paper
pH paper or pH meter

Synthetic Procedure

Experimental Workflow Figure 2: Experimental Workflow Diagram A 1. Dissolve Piperidine-2-carboxylic acid in 2 M NaOH(aq) in flask. B 2. Cool solution to 0-5 °C using an ice bath. A->B C 3. Prepare solutions of: a) Furan-2-carbonyl chloride in DCM b) 2 M NaOH(aq) B->C D 4. Add solutions from Step 3 dropwise over 30-45 min, maintaining pH 9-11. C->D E 5. Stir at 0-5 °C for 1 hr, then at room temperature for 2 hrs. D->E F 6. Transfer to separatory funnel. Separate layers and retain aqueous phase. E->F G 7. Acidify aqueous layer with conc. HCl to pH ~2 to precipitate product. F->G H 8. Isolate product by vacuum filtration. Wash with cold water. G->H I 9. Dry product under vacuum to a constant weight. H->I

Caption: Figure 2: Experimental Workflow Diagram.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-2-carboxylic acid (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, add furan-2-carbonyl chloride (1.1 eq), dissolved in a minimal amount of dichloromethane, and a 2 M NaOH solution (1.5 eq) dropwise and simultaneously from two separate addition funnels over a period of 30-45 minutes.

    • Expert Insight: The simultaneous addition is crucial. It ensures the reaction medium remains basic (pH 9-11), which keeps the amine nucleophilic while minimizing the competing hydrolysis of the highly reactive furan-2-carbonyl chloride.[7] Monitor the pH periodically.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x 20 mL) to remove any unreacted furan-2-carbonyl chloride and other organic impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid dropwise with stirring until the pH reaches approximately 2. A white precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Quantitative Data and Characterization

Stoichiometry Table
CompoundMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Piperidine-2-carboxylic acid129.161.010.01.29 g
Furan-2-carbonyl chloride130.521.111.01.44 g (1.05 mL)
Sodium Hydroxide (NaOH)40.004.040.020 mL of 2 M soln.
Expected Results
  • Product: this compound[6]

  • Appearance: White to off-white solid

  • Molecular Formula: C₁₁H₁₃NO₄[6]

  • Molecular Weight: 223.23 g/mol [6]

  • Expected Yield: 75-85%

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • ¹H NMR: Expect characteristic signals for the furan ring protons, the piperidine ring protons, and the absence of the N-H proton from the starting material.

  • ¹³C NMR: Expect signals corresponding to the amide carbonyl, carboxylic acid carbonyl, and the distinct carbons of the furan and piperidine rings.

  • Mass Spectrometry (HRMS): For C₁₁H₁₃NO₄, the expected exact mass for [M+H]⁺ is 224.0866.

  • FTIR Spectroscopy: Look for characteristic absorption bands: a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a strong C=O stretch for the amide (~1630 cm⁻¹), and another C=O stretch for the carboxylic acid (~1720 cm⁻¹).[11]

Troubleshooting and Critical Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Excessive hydrolysis of furan-2-carbonyl chloride. 2. Incomplete reaction. 3. Product loss during work-up.1. Ensure the reaction temperature is maintained at 0-5 °C during addition. Add the acyl chloride slowly. 2. Confirm pH is consistently basic (9-11) during addition. Extend reaction time at room temperature. 3. Ensure complete precipitation by acidifying to pH 2. Minimize the amount of cold water used for washing the precipitate.
Oily Product / Failure to Solidify Presence of impurities or residual solvent.Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If that fails, purification by column chromatography may be necessary.
Reaction Mixture Becomes Acidic Insufficient base added to neutralize the generated HCl.Add the 2 M NaOH solution at a slightly faster rate than the acyl chloride to maintain a basic pH. Have an additional aliquot of base ready to add if the pH drops.

Safety Note: Furan-2-carbonyl chloride is corrosive and a lachrymator. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic; careful temperature control is essential.

Conclusion

The Schotten-Baumann N-acylation protocol described provides an efficient, reliable, and scalable method for the synthesis of this compound from commercially available starting materials. By carefully controlling key parameters such as temperature and pH, researchers can consistently obtain the desired product in high yield and purity. This application note serves as a practical guide for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.

References

One-Pot Synthesis of N-Acyl Piperidine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active natural products.[1][2][3] This six-membered nitrogen-containing heterocycle offers a unique combination of properties that make it highly attractive for drug design. Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[4] Furthermore, the piperidine nucleus can favorably influence a molecule's physicochemical properties, such as lipophilicity and aqueous solubility, thereby enhancing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[4]

The N-acyl piperidine moiety, in particular, is a common feature in numerous therapeutic agents, contributing to their efficacy and target specificity. The introduction of an acyl group on the piperidine nitrogen can modulate the compound's basicity, polarity, and ability to participate in hydrogen bonding, all of which are critical for molecular recognition and biological activity.[5] Consequently, the development of efficient and versatile methods for the synthesis of N-acyl piperidine derivatives is of paramount importance to researchers in drug discovery and development.

This application note provides detailed protocols for two distinct and robust one-pot methodologies for the synthesis of N-acyl piperidine derivatives. One-pot syntheses, particularly those involving tandem or multicomponent reactions, offer significant advantages over traditional multi-step approaches by improving operational simplicity, reducing waste, and increasing overall efficiency.[6] The protocols presented herein are designed to be readily implemented in a laboratory setting and are accompanied by mechanistic insights to provide a deeper understanding of the underlying chemical transformations.

Protocol 1: One-Pot Tandem Synthesis of N-Substituted Piperidines from Halogenated Amides

This protocol details a highly efficient one-pot procedure for the synthesis of N-substituted piperidines from readily available halogenated amides. The reaction proceeds through a tandem sequence of amide activation, reduction, and intramolecular nucleophilic substitution, offering a metal-free and operationally simple route to a diverse range of piperidine derivatives.[7][8]

Mechanistic Rationale

The causality behind this one-pot synthesis lies in a carefully orchestrated sequence of reactions within a single reaction vessel. The process begins with the activation of the secondary amide using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild base, 2-fluoropyridine. This activation generates a highly reactive nitrilium ion intermediate. Subsequently, sodium borohydride (NaBH₄), a mild reducing agent, is introduced to reduce the nitrilium ion to the corresponding tertiary amine. The final step involves an intramolecular nucleophilic substitution, where the newly formed amine displaces the terminal halide to form the piperidine ring. The entire sequence is performed in one pot, obviating the need for isolation and purification of intermediates, which significantly enhances the efficiency of the synthesis.[8][9]

G cluster_0 One-Pot Tandem Synthesis A Halogenated Amide B Nitrilium Ion (Activated Intermediate) A->B  Tf₂O, 2-F-Py (Amide Activation) C Tertiary Amine B->C  NaBH₄ (Reduction) D N-Acyl Piperidine C->D  Intramolecular Nucleophilic Substitution

Caption: Workflow for the one-pot tandem synthesis of N-acyl piperidines.

Experimental Protocol

Materials:

  • Secondary halogenated amide (e.g., N-(2-phenylethyl)-5-chloropentanamide)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 2-Fluoropyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the secondary halogenated amide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[6]

  • Add 2-fluoropyridine (1.2 equiv) to the solution.[6]

  • Cool the mixture to -78 °C using a dry ice/acetone bath.[6]

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise to the cooled solution and stir for 30 minutes.[6]

  • To the reaction mixture, add methanol (MeOH) followed by sodium borohydride (NaBH₄, 2.0 equiv).[6]

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.[6]

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired N-substituted piperidine.[6]

Substrate (Halogenated Amide)Product (N-Substituted Piperidine)Yield (%)
N-benzyl-5-chloropentanamide1-benzoylpiperidine85
N-(4-methoxybenzyl)-5-chloropentanamide1-(4-methoxybenzoyl)piperidine82
N-phenethyl-5-chloropentanamide1-phenethylpiperidine88
N-butyl-5-chloropentanamide1-pentanoylpiperidine75

Table 1: Representative yields for the one-pot synthesis of N-substituted piperidines from various halogenated amides.

Protocol 2: One-Pot, Three-Component Synthesis of Highly Functionalized Piperidines

This protocol outlines a versatile and environmentally friendly one-pot, three-component synthesis of highly functionalized piperidines. This method involves the condensation of an aromatic aldehyde, an amine, and a β-ketoester, often facilitated by a catalyst, to generate a diverse range of piperidine derivatives in a single step.[10] While this specific protocol leads to a tetrahydropyridine derivative, it serves as a crucial precursor that can be readily N-acylated in a subsequent step or in a one-pot fashion by including an acylating agent.

Mechanistic Rationale

The efficiency of this multicomponent reaction stems from the domino sequence of bond-forming events. The reaction is believed to initiate with the formation of an enamine from the reaction of the amine and the β-ketoester. Concurrently, the aromatic aldehyde reacts with another molecule of the amine to form an imine. A subsequent Michael addition of the enamine to the imine, followed by an intramolecular cyclization and dehydration, leads to the formation of the highly substituted piperidine ring. The use of a catalyst, such as a nano-crystalline solid acid, can significantly accelerate the reaction rate and improve the yield.[10]

G cluster_1 One-Pot Three-Component Synthesis E Amine + β-Ketoester F Enamine E->F I Michael Addition Intermediate F->I  Michael Addition G Aromatic Aldehyde + Amine H Imine G->H H->I J Functionalized Piperidine I->J  Intramolecular Cyclization & Dehydration

Caption: Workflow for the one-pot, three-component synthesis of functionalized piperidines.

Experimental Protocol

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Ethanol

  • Catalyst (e.g., nano-sulfated zirconia)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the amine (2 mmol) and the β-ketoester (1 mmol) in ethanol (10 mL), add the catalyst (e.g., 10 mol% nano-sulfated zirconia).[10]

  • Stir the mixture at room temperature for a few minutes.

  • Add the aromatic aldehyde (2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for the time indicated by TLC monitoring until the starting materials are consumed.

  • After completion of the reaction, filter the catalyst.

  • The solvent is evaporated under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure functionalized piperidine derivative.

Aromatic AldehydeAmineβ-KetoesterProductYield (%)
BenzaldehydeAnilineEthyl acetoacetateEthyl 4-phenyl-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate92
4-ChlorobenzaldehydeAnilineEthyl acetoacetateEthyl 4-(4-chlorophenyl)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate90
4-MethoxybenzaldehydeAnilineEthyl acetoacetateEthyl 4-(4-methoxyphenyl)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate95
Benzaldehyde4-MethylanilineMethyl acetoacetateMethyl 4-phenyl-2,6-di-p-tolyl-1,2,5,6-tetrahydropyridine-3-carboxylate88

Table 2: Representative yields for the one-pot, three-component synthesis of highly functionalized piperidines.

Conclusion

The one-pot synthetic strategies detailed in this application note provide researchers with efficient, reliable, and versatile methods for the preparation of N-acyl piperidine derivatives. The tandem synthesis from halogenated amides offers a metal-free approach with broad substrate scope. The three-component reaction provides rapid access to highly functionalized piperidine scaffolds that are valuable precursors for a wide range of N-acyl derivatives. By understanding the underlying mechanistic principles, scientists can further optimize these protocols and adapt them to their specific synthetic needs, thereby accelerating the discovery and development of novel piperidine-based therapeutic agents.

References

Application Notes and Protocols for EDC/HOBt-Mediated Amide Bond Formation with Piperidine Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of the amide bond is a cornerstone reaction in the synthesis of pharmaceuticals, peptides, and other biologically active molecules.[1] Among the myriad of available methods, the carbodiimide-mediated coupling, particularly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), remains a widely adopted and cost-effective strategy.[2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practical application of EDC/HOBt chemistry for the coupling of carboxylic acids with amines, with a special focus on substrates containing the piperidine moiety.

Piperidine rings are prevalent structural motifs in numerous drug candidates and approved medicines. Their inherent basicity and potential for steric hindrance can present unique challenges in amide bond formation. This document will elucidate the mechanistic rationale behind the EDC/HOBt system, offer detailed, field-proven protocols, and provide troubleshooting guidance to empower researchers to successfully navigate these critical synthetic transformations.

The Mechanistic Synergy of EDC and HOBt

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[4] Coupling reagents like EDC are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The mechanism of EDC/HOBt-mediated amide bond formation proceeds through a multi-step pathway designed to maximize efficiency and minimize common side reactions, most notably racemization of chiral centers.[5][6]

  • Activation of the Carboxylic Acid: The reaction is initiated by the addition of the carboxylic acid to the carbodiimide (EDC). This forms a highly reactive O-acylisourea intermediate.[2][4]

  • The Critical Role of HOBt: While the O-acylisourea is reactive, it is also unstable and prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which is a common cause of low yields.[2] Furthermore, this intermediate is susceptible to racemization, particularly with chiral carboxylic acids.[5][6] HOBt acts as an essential additive by rapidly intercepting the O-acylisourea to form an HOBt-active ester.[4][5][7]

  • Amide Bond Formation: This HOBt-ester is more stable than the O-acylisourea, yet sufficiently reactive to readily undergo nucleophilic attack by the amine, yielding the desired amide bond and regenerating HOBt, which can then participate in another catalytic cycle.[8][9] The use of HOBt significantly enhances the reaction rate and suppresses racemization.[5][10]

The overall reaction is stoichiometric in EDC, which is converted to a water-soluble urea byproduct, facilitating its removal during aqueous workup.[11][12]

Diagram: EDC/HOBt Coupling Mechanism

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_ester_formation Active Ester Formation cluster_amide_formation Amide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable, Prone to Racemization) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea Byproduct (Inactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt_Ester HOBt-Active Ester (More Stable, Less Racemization) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product (R-CO-NHR') HOBt_Ester->Amide + Amine Amine R'-NH2 Amide->HOBt - HOBt (Regenerated)

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Special Considerations for Piperidine-Containing Substrates

The successful coupling of piperidine-containing carboxylic acids or amines requires attention to several key factors:

  • Basicity of the Piperidine Nitrogen: The piperidine nitrogen is basic and can be protonated under acidic conditions. If the amine component is a salt (e.g., hydrochloride), a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to liberate the free amine for the coupling reaction.[4][13] An excess of base is typically used to also neutralize the HCl salt of EDC if EDC·HCl is used.

  • N-Acylation of Piperidine: If the piperidine ring itself is the amine nucleophile (i.e., a secondary amine), the reaction proceeds as expected. However, if the piperidine is part of the carboxylic acid component and contains an unprotected secondary amine, there is a risk of undesired self-coupling or oligomerization. In such cases, protection of the piperidine nitrogen (e.g., with a Boc or Cbz group) may be necessary prior to the coupling reaction.[14]

  • Steric Hindrance: Sterically hindered piperidine derivatives may react more slowly. In such cases, increasing the reaction time, temperature, or considering more potent coupling reagents like HATU may be beneficial.[2][15]

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific substrates.

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol outlines a standard method for amide bond formation using EDC in the presence of HOBt.[14][16]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine or Amine Salt (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • DIPEA or TEA (2.0 - 3.0 equiv, if using an amine salt)

  • Anhydrous DMF or DCM

  • Standard workup reagents (e.g., water, 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in an appropriate volume of anhydrous DMF or DCM (to achieve a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • If an amine salt is used, add DIPEA (2.5 equiv) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.[4][16]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[4][16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.[4]

Diagram: Experimental Workflow for EDC/HOBt Coupling

experimental_workflow Start Reagent_Prep 1. Reagent Preparation Dissolve Carboxylic Acid, Amine, and HOBt in anhydrous solvent (DMF or DCM). Start->Reagent_Prep Activation 2. Activation & Coupling Cool to 0°C. Add EDC·HCl. Add Base (e.g., DIPEA) if needed. Reagent_Prep->Activation Reaction 3. Reaction Stir at room temperature for 8-24 hours. Monitor by TLC or LC-MS. Activation->Reaction Workup 4. Aqueous Workup Dilute with organic solvent. Wash with H₂O, aq. acid, aq. base, and brine. Reaction->Workup Isolation 5. Isolation & Purification Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. Purify by chromatography or recrystallization. Workup->Isolation End Isolation->End

Caption: A typical workflow for amide bond formation using EDC/HOBt.

Data Presentation: Reagent Stoichiometry and Reaction Conditions

ReagentStoichiometry (equiv)Purpose
Carboxylic Acid1.0Substrate
Amine1.0 - 1.2Nucleophile
EDC·HCl1.1 - 1.5Coupling Reagent
HOBt1.1 - 1.5Additive to suppress racemization and side reactions
DIPEA/TEA2.0 - 3.0Base to deprotonate amine salt and neutralize EDC·HCl
Solvent - Anhydrous DMF or DCM
Temperature - 0 °C to Room Temperature
Time - 8 - 24 hours

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low to No Product Formation Inactive coupling agents.Use fresh or properly stored EDC and HOBt. EDC is moisture-sensitive.[15]
Incorrect pH.The reaction should be run at a slightly basic pH (7-9) to ensure the amine is deprotonated and nucleophilic. Add a non-nucleophilic base like DIPEA.[15]
Steric hindrance at the reaction site.Consider a more potent coupling agent (e.g., HATU, HBTU). Increase reaction temperature or time.[15]
Presence of Unreacted Starting Materials Insufficient equivalents of one reactant.Use a slight excess (1.1-1.2 equivalents) of the non-limiting reagent.
Incomplete reaction.Increase reaction time or temperature. Monitor the reaction by TLC or LC-MS to confirm completion.[15]
Formation of Significant Impurities Side reaction of the activated carboxylic acid.Ensure HOBt is added to form the more stable HOBt-ester.[15]
Epimerization of chiral centers.Use a racemization-suppressing additive like HOBt. Keep the reaction temperature low.[15]
Difficulty in Purification Water-soluble byproducts remaining.Ensure thorough aqueous washes during workup to remove EDC-urea and excess HOBt.[17]
Residual DMF.If using DMF, wash the organic layer with 5% LiCl solution or water multiple times.[17]

Conclusion

The EDC/HOBt coupling system is a robust and versatile method for the synthesis of amides, including those derived from challenging piperidine-containing substrates. A thorough understanding of the reaction mechanism, careful consideration of the specific properties of the substrates, and optimization of reaction conditions are paramount for achieving high yields and purity. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently employ this powerful synthetic tool in their drug discovery and development endeavors.

References

Application Notes and Protocols: In Vitro Biological Evaluation of Furan Hybrid Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Furan Moiety as a Privileged Scaffold in Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its versatile role in the architecture of pharmacologically active compounds.[1][2] Its unique steric and electronic properties allow it to act as a bioisostere for other aromatic systems, like phenyl rings, often enhancing drug-receptor interactions, improving metabolic stability, and modulating bioavailability.[1] Furan derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] This has established the furan nucleus as a "privileged scaffold" in the design of novel therapeutics.[2]

The creation of hybrid molecules—single chemical entities composed of two or more distinct pharmacophores—is a powerful strategy in modern drug design. By covalently linking a furan scaffold with another biologically active moiety, researchers aim to develop synergistic or multi-target agents with enhanced efficacy and potentially novel mechanisms of action.

This comprehensive guide provides a structured framework and detailed protocols for the initial, critical phase of drug discovery: the in vitro biological evaluation. We will detail robust, validated assays to systematically screen and characterize the anticancer, antimicrobial, and anti-inflammatory potential of novel furan hybrid molecules. The methodologies are designed to generate reliable, reproducible data, forming the empirical foundation for further preclinical development.

Section 1: In Vitro Anticancer Activity Evaluation

The evaluation of novel furan hybrids for anticancer activity is a primary focus in drug discovery.[4] The initial goal is to quantify a compound's ability to inhibit cancer cell growth and to begin elucidating its mechanism of action. A multi-assay approach is essential for generating a comprehensive preliminary profile.

1.1. Foundational Assay: Cell Viability and Cytotoxicity Screening

The first step is to determine the concentration-dependent effect of the furan hybrid molecules on the viability and metabolic activity of cancer cells. The MTT and SRB assays are two of the most widely used, reliable, and cost-effective methods for this purpose.[5][6]

Causality Behind Experimental Choices:

  • Why MTT or SRB? The MTT assay measures mitochondrial dehydrogenase activity, a hallmark of metabolically active, viable cells.[7] The SRB assay, conversely, quantifies total cellular protein content, which is proportional to cell mass.[5][8][9] Using one of these assays provides a robust measure of cytotoxicity. Running both can help identify potential assay artifacts; for instance, a compound that interferes with mitochondrial function might show potent activity in the MTT assay but less so in the SRB assay.[6]

  • Choice of Cell Lines: A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) should be used to assess the breadth of activity.[6][10] Including a non-malignant cell line (e.g., normal fibroblasts) is crucial for determining a preliminary "selectivity index"—a measure of the compound's toxicity toward cancer cells versus normal cells.[6]

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Analysis prep_cells Culture & Harvest Cancer Cell Lines seed_plate Seed Cells into 96-Well Plates prep_cells->seed_plate add_compounds Treat Cells with Compounds seed_plate->add_compounds prep_compounds Prepare Serial Dilutions of Furan Hybrids incubate Incubate for 48-72 hours add_compounds->incubate add_reagent Add MTT or Perform SRB Staining incubate->add_reagent solubilize Solubilize Formazan (MTT) or Bound Dye (SRB) add_reagent->solubilize read_abs Read Absorbance (Spectrophotometer) solubilize->read_abs calc_ic50 Calculate IC50 Values (Dose-Response Curve) read_abs->calc_ic50

Caption: General workflow for determining the IC50 of furan hybrids.

This protocol is adapted from standard procedures for assessing cell metabolic activity.[11][12] The principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[7]

Materials:

  • Human cancer cell lines

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[13]

  • 96-well flat-bottom plates

  • Furan hybrid compounds, positive control (e.g., Doxorubicin), vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12][13]

  • Compound Treatment: Prepare serial dilutions of the furan hybrid compounds (e.g., 0.1 to 100 µM). Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compounds, a vehicle control, and a positive control.[13]

  • Incubation: Incubate the plates for 48 to 72 hours.[10][13]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[13]

This protocol is based on the ability of the SRB dye to bind stoichiometrically to cellular proteins under mildly acidic conditions.[5][9]

Materials:

  • Items from Protocol 1.1, excluding MTT and its solubilizer.

  • Fixative solution: 10% (w/v) Trichloroacetic acid (TCA)[8][15]

  • SRB solution: 0.4% (w/v) SRB in 1% (v/v) acetic acid

  • Wash solution: 1% (v/v) acetic acid[8]

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5[15]

Procedure:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After incubation, gently add 100 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour to fix the cells.[8][9]

  • Washing: Discard the supernatant and wash the plates four to five times with 1% acetic acid to remove unbound dye.[8][15] Air dry the plates completely.[8]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8][15]

  • Final Wash: Quickly wash the plates again four times with 1% acetic acid to remove unbound dye.[15]

  • Dye Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[15]

  • Absorbance Measurement: Measure the absorbance at approximately 510-565 nm.[15][16]

  • Data Analysis: Calculate IC₅₀ values as described for the MTT assay.

1.2. Data Presentation: Cytotoxicity Profile

Summarize the IC₅₀ values in a clear, structured table. This allows for easy comparison of the potency and selectivity of the furan hybrid molecules across different cell lines.

Table 1: Example In Vitro Cytotoxicity of Furan Hybrid Molecules (IC₅₀ in µM)

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)MRC-5 (Normal Lung Fibroblast)Selectivity Index (MRC-5 / A549)
Furan-H15.28.16.5>100>12.3
Furan-H215.822.418.9>100>4.4
Furan-H30.91.20.725.621.3
Doxorubicin0.50.80.41.51.88

Note: Data are hypothetical and for illustrative purposes only.

Section 2: In Vitro Antimicrobial Activity Evaluation

Many furan-containing compounds exhibit significant antimicrobial properties.[1][3] The primary goal of in vitro antimicrobial testing is to determine the lowest concentration of a compound that can inhibit the growth of a specific microorganism, known as the Minimum Inhibitory Concentration (MIC).[17][18][19]

Causality Behind Experimental Choices:

  • Why Broth Microdilution? The broth microdilution method is considered a gold standard for determining MIC values.[20][21] It is quantitative, reproducible, and allows for the simultaneous testing of multiple compounds against a panel of microbes in a 96-well format, making it efficient for screening.[17][18][19]

  • Choice of Microorganisms: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans) to assess the spectrum of activity.

G cluster_prep Phase 1: Preparation cluster_inoc Phase 2: Inoculation & Incubation cluster_read Phase 3: Reading & Interpretation A Prepare Serial Dilutions of Furan Hybrids in Broth C Inoculate Microtiter Plate Wells with Microbes A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Incubate Plate at 37°C for 18-24h C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for the broth microdilution MIC assay.

This protocol is based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[22] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][23]

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) and fungal strain (C. albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

  • Sterile 96-well U-bottom plates

  • Furan hybrid compounds, positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), vehicle control

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each furan hybrid compound in the appropriate broth medium (e.g., from 128 µg/mL down to 0.25 µg/mL).[19] The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, suspend several colonies of the microorganism in sterile saline.[21] Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation: Add an equal volume (50 or 100 µL) of the standardized inoculum to each well of the microdilution plate.[21] This results in a 1:2 dilution of the compound concentrations.[21] Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[19]

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.[21]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[19]

Data Presentation: Antimicrobial Profile

Table 2: Example Antimicrobial Activity of Furan Hybrid Molecules (MIC in µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Yeast)
Furan-H1416>12832
Furan-H264>128>128>128
Furan-H3286416
Ciprofloxacin0.50.251NA
FluconazoleNANANA2

Note: Data are hypothetical. NA = Not Applicable.

Section 3: In Vitro Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases, making anti-inflammatory agents highly valuable.[24] A common and reliable method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[25][26]

Causality Behind Experimental Choices:

  • Why the Griess Assay? Macrophages, when activated by inflammatory stimuli like LPS, produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key inflammatory mediator.[25] However, NO is an unstable gas. The Griess assay provides a simple, colorimetric method to indirectly measure NO production by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.[26][27]

  • Cell Line: The RAW 264.7 murine macrophage cell line is widely used and validated for this assay as it reliably produces NO upon LPS stimulation.[26][28]

  • Cytotoxicity Check: It is critical to run a parallel cytotoxicity assay (e.g., MTT) under the same conditions. This ensures that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.[26]

G cluster_0 cluster_1 Inside Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor Protein TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Translocates Nucleus Nucleus iNOS_Protein iNOS Enzyme (Inducible Nitric Oxide Synthase) iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) Production iNOS_Protein->NO L-Arginine -> L-Citrulline Furan Furan Hybrid (Potential Inhibitor) Furan->NFkB Furan->iNOS_Protein

Caption: LPS-induced NO production pathway and potential inhibition points.

This protocol measures the accumulation of nitrite in the supernatant of LPS-stimulated RAW 264.7 macrophages.[26][27]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • LPS (from E. coli)

  • Furan hybrid compounds, positive control (e.g., L-NMMA or Dexamethasone)

  • Griess Reagent: (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.[26]

  • Pre-treatment: Remove the medium. Add 100 µL of fresh medium containing serial dilutions of the furan hybrid compounds or controls. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for an additional 20-24 hours at 37°C.[28]

  • Nitrite Measurement: After incubation, transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • Griess Reaction: Add an equal volume of Griess Reagent to each well containing supernatant.[27] Incubate for 10-15 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540-570 nm.[27]

  • Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in each sample. Determine the percentage of NO production inhibition relative to the LPS-only control.

Data Presentation: Anti-inflammatory Profile

Table 3: Example Anti-inflammatory Activity of Furan Hybrid Molecules

Compound IDNO Inhibition IC₅₀ (µM)Cell Viability at IC₅₀ (RAW 264.7)
Furan-H112.595%
Furan-H2>10098%
Furan-H34.892%
L-NMMA18.299%

Note: Data are hypothetical. High cell viability (>90%) is essential to confirm the anti-inflammatory effect is not due to cytotoxicity.

References

assessing anti-inflammatory activity of furan derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Comprehensive Guide to Assessing the Anti-inflammatory Activity of Furan Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Furan Scaffold as a Privileged Structure in Anti-inflammatory Drug Discovery

Inflammation is a fundamental biological process, a double-edged sword that orchestrates both host defense and, when dysregulated, the pathogenesis of numerous chronic diseases including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Furan, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2]

The biological activity of furan derivatives is often attributed to the unique electronic properties of the furan ring and its ability to engage in various interactions with biological targets.[3] Many natural and synthetic furan-containing compounds have been shown to modulate key inflammatory pathways, making them attractive candidates for therapeutic development.[4][5] These compounds can exert their anti-inflammatory effects through diverse mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), scavenging of reactive oxygen species (ROS), and modulation of critical signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][6][7]

This guide provides a detailed framework for the preclinical evaluation of furan derivatives, outlining a logical progression from high-throughput in vitro screening to more complex in vivo models of acute inflammation. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and explain how to interpret the resulting data to build a comprehensive profile of a compound's anti-inflammatory potential.

Part 1: Initial Screening - In Vitro Assessment

The initial phase of assessment focuses on cell-based and cell-free assays to determine a compound's direct effects on inflammatory responses and key molecular targets. This approach allows for cost-effective screening of multiple compounds and concentrations to identify promising leads.

Cell-Based Assays: Modeling the Inflammatory Response

Macrophages are central players in the inflammatory response. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they produce a host of pro-inflammatory mediators.[8] Therefore, LPS-stimulated macrophage cell lines (e.g., murine RAW 264.7 or human THP-1) provide a robust and highly reproducible model for primary screening.

Rationale: The primary goal is to determine if the furan derivative can suppress the production of key inflammatory mediators—nitric oxide (NO) and pro-inflammatory cytokines—in a cellular context. It is crucial to first assess the compound's cytotoxicity to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cell death.

  • Objective: To determine the non-toxic concentration range of the furan derivative.

  • Materials: RAW 264.7 cells, DMEM, FBS, Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

    • Prepare serial dilutions of the furan derivative in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., Triton X-100).

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >90% viability for subsequent anti-inflammatory assays.

  • Objective: To measure the inhibitory effect of furan derivatives on the production of NO, TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL and incubate for 24 hours.

    • Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the furan derivative. Include a vehicle control and a positive control (e.g., Dexamethasone).

    • Stimulate the cells by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control group.[9]

    • Incubate for 24 hours.

    • After incubation, centrifuge the plate to pellet any detached cells and collect the cell culture supernatant for analysis. Store at -80°C until use.

  • Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production. The Griess assay is a simple colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO.[10]

  • Procedure:

    • Add 50 µL of the collected cell supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

  • Rationale: TNF-α, IL-6, and IL-1β are pivotal cytokines that drive the inflammatory cascade.[11] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these individual proteins in the culture supernatant.[12][13][14]

  • Procedure (General Sandwich ELISA Protocol):

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.[15]

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell supernatants and a series of cytokine standards to the wells. Incubate for 2 hours.

    • Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.[14]

    • Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 20-30 minutes.[14]

    • Wash the plate and add a substrate solution (e.g., TMB). A color will develop.[14]

    • Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.

    • Analysis: Generate a standard curve from the standards and determine the concentration of the cytokine in each sample. Calculate the percentage inhibition compared to the LPS-only group.

Enzyme Inhibition Assays: Targeting the Arachidonic Acid Pathway

Rationale: The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are responsible for metabolizing arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively. Many established NSAIDs work by inhibiting COX enzymes. Assessing a furan derivative's ability to inhibit COX-1, COX-2, and 5-LOX can provide critical mechanistic insight.[6][16] Compounds that selectively inhibit COX-2 over COX-1 are often sought to reduce the gastrointestinal side effects associated with traditional NSAIDs.[17]

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the furan derivative against COX-1 and COX-2 enzymes.

  • Methodology: Commercially available colorimetric or fluorometric assay kits are widely used. These kits typically provide purified ovine COX-1 and human recombinant COX-2 enzymes.

  • General Procedure (based on Cayman Chemical Kit No. 560131):

    • The assay measures the peroxidase activity of COX.

    • Add buffer, heme, and the purified enzyme (COX-1 or COX-2) to wells of a 96-well plate.

    • Add the furan derivative at various concentrations or a known inhibitor (e.g., Indomethacin for COX-1, Celecoxib for COX-2).[6]

    • Initiate the reaction by adding arachidonic acid.

    • Add a colorimetric substrate that reacts with the prostaglandin G₂ produced, resulting in a colored product.

    • Measure the absorbance at the appropriate wavelength.

    • Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value. The COX-2 selectivity index can be calculated (IC₅₀ for COX-1 / IC₅₀ for COX-2).

Part 2: In Vivo Validation - Acute Inflammation Model

After a compound demonstrates promising in vitro activity, the next logical step is to evaluate its efficacy in a living organism. In vivo models integrate the complex physiological factors of drug absorption, distribution, metabolism, and excretion (ADME).

Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is the most widely used and validated preclinical assay for screening acute anti-inflammatory activity.[18][19]

Rationale: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits a reproducible, biphasic acute inflammatory response.[18]

  • Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.

  • Late Phase (3-6 hours): Mediated primarily by the production of prostaglandins, with a significant infiltration of neutrophils.[20] This biphasic nature allows for preliminary insights into the mechanism of action. Inhibition of the late phase often suggests inhibition of COX enzymes. The primary endpoint is the measurement of paw swelling (edema).

  • Objective: To assess the ability of a furan derivative to reduce acute inflammatory edema in vivo.

  • Materials: Wistar rats (150-200g), Plethysmometer, 1% Carrageenan solution in saline, test compound formulation, positive control (e.g., Indomethacin, 10 mg/kg).

  • Procedure:

    • Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6 per group): Vehicle Control, Positive Control, and Test Groups (e.g., furan derivative at 25, 50, 100 mg/kg).[18]

    • Baseline Measurement (V₀): Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Compound Administration: Administer the test compound and control drugs, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, 1 hour before the carrageenan injection.[18]

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[21]

    • Paw Volume Measurement (Vₜ): Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]

    • Data Analysis:

      • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .

      • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100 .

Data Presentation

Summarize quantitative data from in vitro and in vivo experiments in clear, concise tables.

Table 1: In Vitro Anti-inflammatory Activity of Furan Derivative X

Assay Parameter Furan Derivative X Positive Control
Cytotoxicity CC₅₀ (µM) >100 -
NO Production IC₅₀ (µM) 15.2 ± 1.8 Dexamethasone (8.5 ± 0.9)
TNF-α Release IC₅₀ (µM) 22.5 ± 2.5 Dexamethasone (10.1 ± 1.1)
IL-6 Release IC₅₀ (µM) 18.9 ± 2.1 Dexamethasone (9.7 ± 1.3)
COX-1 Inhibition IC₅₀ (µM) 85.4 ± 7.6 Indomethacin (0.1 ± 0.02)
COX-2 Inhibition IC₅₀ (µM) 5.1 ± 0.6 Celecoxib (0.05 ± 0.01)

| COX-2 Selectivity | SI (COX-1/COX-2) | 16.7 | - |

Table 2: Effect of Furan Derivative X on Carrageenan-Induced Paw Edema in Rats | Treatment Group | Dose (mg/kg) | \multicolumn{3}{c|}{% Inhibition of Edema} | | :--- | :--- | :--- | :--- | :--- | | | | at 3 hr | at 4 hr | at 5 hr | | Vehicle Control | - | 0 | 0 | 0 | | Furan Derivative X | 25 | 25.4%* | 28.1%* | 26.5%* | | Furan Derivative X | 50 | 45.8%** | 49.3%** | 47.2%** | | Indomethacin | 10 | 55.2%** | 58.9%** | 56.1%** | *p<0.05, *p<0.01 compared to Vehicle Control group.

Part 3: Elucidating the Mechanism of Action

Identifying the molecular pathways through which a furan derivative exerts its effects is critical for lead optimization and understanding its therapeutic potential. The NF-κB and MAPK signaling pathways are master regulators of inflammatory gene expression and are common targets for anti-inflammatory drugs.[22][23][24]

NF-κB Signaling Pathway

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, like LPS binding to its receptor (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2.[25][26] Inhibition of this pathway is a key anti-inflammatory strategy.[27]

Caption: The NF-κB signaling pathway and potential inhibition points for furan derivatives.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, represents another critical signaling hub.[28] Activated by stimuli like LPS, these kinases phosphorylate various transcription factors (e.g., AP-1) that also regulate the expression of inflammatory genes.[29][30] The MAPK pathways are deeply intertwined with inflammatory processes and represent another key target for therapeutic intervention.[31]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 MKK12 MEK1/2 MAP3K->MKK12 p38 p38 MKK36->p38 JNK JNK MKK47->JNK ERK ERK1/2 MKK12->ERK Transcription Transcription Factors (e.g., AP-1, ATF2) p38->Transcription JNK->Transcription ERK->Transcription Response Inflammatory Response Transcription->Response Furan Furan Derivative Furan->p38 Inhibits Phosphorylation Furan->JNK Inhibits Phosphorylation

Caption: The MAPK signaling cascade and potential inhibitory targets for furan derivatives.

Assessment Method: The activation of these pathways can be assessed by measuring the phosphorylation of key proteins (e.g., p-IκBα, p-p65, p-p38, p-JNK) in cell lysates from Protocol 2 using Western Blotting or specific ELISA kits. A reduction in the phosphorylated forms of these proteins in the presence of the furan derivative would provide strong evidence for its mechanism of action.

Part 4: Overall Workflow and Concluding Remarks

The assessment of a furan derivative's anti-inflammatory potential should follow a structured, hierarchical approach.

Workflow Start Furan Derivative Library Cytotoxicity Cytotoxicity Screen (MTT Assay) Start->Cytotoxicity InVitro In Vitro Efficacy Screen (LPS-stimulated Macrophages) Cytotoxicity->InVitro Mediators Measure Mediators (NO, TNF-α, IL-6) InVitro->Mediators Enzyme Enzyme Assays (COX/LOX Inhibition) InVitro->Enzyme Decision1 Active In Vitro? Mediators->Decision1 Enzyme->Decision1 InVivo In Vivo Model (Carrageenan Paw Edema) Decision1->InVivo Yes Decision2 Active In Vivo? InVivo->Decision2 Mechanism Mechanistic Studies (Western Blot for NF-κB/MAPK) Decision2->Mechanism Yes Lead Lead Candidate Mechanism->Lead

Caption: A hierarchical workflow for assessing the anti-inflammatory activity of furan derivatives.

Safety Considerations: It is imperative to note that while furan derivatives hold therapeutic promise, the parent furan molecule is classified as a possible human carcinogen and is associated with hepatotoxicity.[32][33] Therefore, early-stage toxicological profiling and careful structure-activity relationship (SAR) studies are essential to design and select derivatives with an optimal safety margin.

References

Application Notes and Protocols for the Use of 1-(Furan-2-carbonyl)piperidine-2-carboxylic Acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Design in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][][5] While the choice of POI and E3 ligase ligands determines the targeting specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[2][6]

The linker is not merely a passive spacer but an active modulator of the PROTAC's biological activity. Its length, rigidity, and chemical composition dictate the spatial orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[1][2] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly used, there is a growing interest in more rigid and structurally defined linkers to optimize ternary complex formation and improve pharmacokinetic profiles.[3][] This has led to the exploration of diverse chemical scaffolds, including saturated heterocycles like piperidine.[][7]

This application note provides a detailed guide on the use of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid , a novel building block for the synthesis of PROTACs. We will delve into its chemical properties, its potential advantages in linker design, and provide a step-by-step protocol for its incorporation into a PROTAC molecule.

This compound: A Structurally Unique Linker Building Block

This compound (CAS: 1025450-05-8) is a bifunctional molecule that offers a unique combination of structural features for PROTAC linker design.[8] Its chemical structure consists of a piperidine-2-carboxylic acid scaffold N-acylated with a furan-2-carbonyl group.

Chemical Properties:

PropertyValueSource
Molecular Formula C11H13NO4[8][9]
Molecular Weight 223.23 g/mol [8][10]
Appearance Off-white to yellow-brown solid[11]
Purity ≥95%[8]
Key Functional Groups Carboxylic acid, Amide, FuranN/A

The carboxylic acid group serves as a primary attachment point for conjugation to either the POI ligand or the E3 ligase ligand via a stable amide bond.[12][13] The piperidine ring introduces a degree of conformational rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation for ternary complex formation.[7] The furan moiety, an aromatic heterocycle, can potentially engage in hydrogen bonding or other non-covalent interactions within the ternary complex, further stabilizing it.

Proposed Workflow for PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound as a linker component.

PROTAC Synthesis Workflow PROTAC Synthesis Workflow cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection (if necessary) cluster_3 Step 4: Final Amide Coupling A 1-(Furan-2-carbonyl)piperidine- 2-carboxylic acid B Coupling Reagents (e.g., HATU, DIPEA) A->B Reaction in anhydrous DMF C Activated Ester Intermediate B->C D Amine-functionalized POI/E3 Ligase Ligand C->D Nucleophilic attack E Linker-Ligand Conjugate D->E F Deprotection Reagent (e.g., TFA) E->F G Deprotected Linker-Ligand Conjugate F->G H Carboxylic acid-functionalized E3 Ligase/POI Ligand G->H Amide bond formation I Final PROTAC Molecule H->I

Caption: A generalized workflow for the synthesis of a PROTAC molecule incorporating the this compound linker building block.

Detailed Synthetic Protocol: Amide Coupling

This protocol describes the synthesis of a PROTAC by coupling this compound to an amine-functionalized ligand (either for the POI or E3 ligase), followed by conjugation to the second ligand.

Materials and Reagents:

  • This compound

  • Amine-functionalized POI or E3 ligase ligand (Component A)

  • Carboxylic acid-functionalized POI or E3 ligase ligand (Component B)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA) (if a Boc-protected amine is used on Component A)

  • Dichloromethane (DCM)

  • HPLC-grade solvents for purification (e.g., acetonitrile, water)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Step 1: Coupling of this compound with Component A

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized Component A (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the solution of Component A to the activated linker solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the linker-Component A conjugate.

Step 2: Deprotection (if applicable)

This step is only necessary if Component A contains a protecting group, such as a Boc group on a secondary amine.

  • Dissolve the purified linker-Component A conjugate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Final Coupling with Component B

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized Component B (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15-30 minutes at room temperature.

  • Dissolve the deprotected linker-Component A conjugate (from Step 1 or 2) in anhydrous DMF and add it to the activated Component B solution. Note: If the conjugate is a TFA salt, an additional equivalent of DIPEA may be required to neutralize the salt.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup as described in Step 1.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS, HRMS, and NMR to confirm its identity and purity.

Characterization and Biological Evaluation

Physicochemical Characterization:

  • Purity: Assessed by analytical HPLC and LC-MS.

  • Identity: Confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Evaluation:

  • Target Protein Degradation: The potency and efficacy of the synthesized PROTAC should be evaluated in a relevant cell line. This is typically done by treating cells with increasing concentrations of the PROTAC for a set period (e.g., 24 hours) and then measuring the levels of the target protein by Western blotting or other quantitative protein analysis methods. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values should be determined.[2]

  • Ternary Complex Formation: Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm the formation of the ternary complex and to determine the binding affinities and cooperativity.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel PROTACs. Its unique structural features, combining a semi-rigid piperidine scaffold with a furan moiety, offer the potential to create linkers with well-defined spatial arrangements and improved physicochemical properties. The straightforward amide coupling protocols described in this application note provide a clear path for researchers to incorporate this building block into their PROTAC discovery programs. As with any PROTAC development, iterative optimization of the linker, including its attachment points and overall length, will be crucial for achieving potent and selective protein degradation.

References

Developing Furan-Piperidine Derivatives as Potent and Selective Akt1 Inhibitors: From Synthesis to Cellular Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in the PI3K/Akt/mTOR signaling pathway, a cascade fundamental to cellular processes including proliferation, survival, growth, and metabolism.[1][2][3] The pathway is frequently hyperactivated in a wide array of human cancers due to genetic mutations in upstream regulators like PI3K or the loss of the tumor suppressor PTEN, making Akt a prime therapeutic target.[4][5][6] Of the three highly homologous Akt isoforms (Akt1, Akt2, and Akt3), Akt1 is particularly implicated in promoting tumor induction and cell survival, rendering its selective inhibition a promising strategy for cancer therapy.[6][7]

This guide provides a comprehensive overview of the workflow for identifying and characterizing novel furan-piperidine derivatives as Akt1 inhibitors. The furan-piperidine scaffold represents a promising starting point for developing potent and selective kinase inhibitors, offering structural rigidity and multiple points for chemical modification to optimize binding affinity and pharmacokinetic properties.[8][9][10] We will detail the rationale behind the experimental design, provide step-by-step protocols for key assays, and offer insights into data interpretation, guiding researchers from initial compound synthesis to robust cellular validation.

Section 1: The Akt1 Signaling Pathway: A Critical Cancer Target

The PI3K/Akt pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This triggers the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane via its pleckstrin homology (PH) domain. At the membrane, Akt is phosphorylated and fully activated by PDK1 at threonine 308 (Thr308) and by mTORC2 at serine 473 (Ser473).

Once activated, Akt phosphorylates a multitude of downstream substrates, leading to:

  • Cell Survival: Inhibition of pro-apoptotic proteins like BAD and the FOXO family of transcription factors.[2]

  • Cell Proliferation: Activation of mTORC1, which promotes protein synthesis, and inhibition of cell cycle inhibitors like p21 and p27.[2][4]

  • Metabolism: Promotion of glucose uptake and glycolysis.

Hyperactivation of this pathway allows cancer cells to evade apoptosis and sustain uncontrolled proliferation.[11] Therefore, direct inhibition of Akt kinase activity is a validated therapeutic approach to attenuate cancer growth.[11][12]

Akt_Signaling_Pathway cluster_downstream Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt_inactive Akt (inactive) PIP3->Akt_inactive Recruits to Membrane PDK1 PDK1 Akt_active Akt (ACTIVE) PDK1->Akt_active Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt_active Phosphorylates (Ser473) Akt_inactive->Akt_active GSK3b GSK3β Akt_active->GSK3b Inhibits FOXO FOXO Akt_active->FOXO Inhibits mTORC1 mTORC1 Akt_active->mTORC1 Activates Cell_Survival ↑ Cell Survival GSK3b->Cell_Survival FOXO->Cell_Survival Cell_Proliferation ↑ Cell Proliferation mTORC1->Cell_Proliferation

Caption: The PI3K/Akt signaling pathway.

Section 2: Synthesis of Furan-Piperidine Derivatives

The chemical synthesis of novel furan-piperidine derivatives is the foundational step. The general strategy often involves multi-step reactions to build the core scaffold and then diversify the molecule with various substituents to explore the structure-activity relationship (SAR). A representative synthetic route is outlined below, which should be adapted and optimized based on the specific target molecule.

Protocol 2.1: General Synthesis of a Furan-Piperidine Scaffold

Rationale: This protocol describes a common convergent synthesis approach. First, the substituted furan and piperidine intermediates are prepared separately. Then, they are coupled together, often via an amide bond formation or a similar robust reaction, to form the final compound. This allows for modularity in the design process.

Materials:

  • Appropriately substituted furan-2-carboxylic acid

  • Substituted 4-aminopiperidine derivative

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar peptide coupling agent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Intermediate Preparation: Synthesize the required furan and piperidine building blocks according to established literature procedures.[13][14] For instance, piperidine derivatives can be synthesized via reductive amination or other heterocyclic chemistry techniques.[9]

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the furan-2-carboxylic acid derivative (1.0 eq) in anhydrous DMF.

  • Activation: Add the coupling agent, such as HATU (1.1 eq), and the base, DIPEA (2.0 eq), to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling: Add the 4-aminopiperidine derivative (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, quench it by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure furan-piperidine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow cluster_start Starting Materials Furan Furan-2-carboxylic acid (R1 substituted) Coupling Amide Coupling (HATU, DIPEA) Furan->Coupling Piperidine 4-Aminopiperidine (R2 substituted) Piperidine->Coupling Purification Purification (Flash Chromatography) Coupling->Purification Final Final Furan-Piperidine Derivative Purification->Final Selectivity_Profiling cluster_results Results Compound Lead Compound (FuranPip-003) Screen Screen against Kinome Panel (~400 kinases) Compound->Screen Akt1 Akt1 (+++ Inhibition) Screen->Akt1 OtherKinase1 Other Kinase 1 (- Inhibition) Screen->OtherKinase1 OtherKinase2 Other Kinase 2 (- Inhibition) Screen->OtherKinase2 OtherKinaseN Other Kinase N... Screen->OtherKinaseN Output Selective Inhibitor Profile

References

The Furan Scaffold: A Privileged Motif in Modern Drug Discovery — Application Notes and Protocols for SAR-Driven Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its versatile chemical reactivity and its presence in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic and structural properties often impart favorable pharmacokinetic and pharmacodynamic profiles, making it a "privileged scaffold" in drug design.[2] This comprehensive guide provides an in-depth exploration of the structure-activity relationships (SAR) of furan-containing compounds. We will delve into the causal relationships behind experimental design, present detailed protocols for synthesis and biological evaluation, and offer field-proven insights to guide researchers, scientists, and drug development professionals in harnessing the full potential of this remarkable heterocyclic system.

The Significance of the Furan Moiety in Medicinal Chemistry

The furan nucleus is a versatile pharmacophore that can act as a bioisostere for other aromatic systems, such as phenyl rings, offering distinct advantages in modulating metabolic stability and receptor interactions.[1][3] Its electron-rich nature allows for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for SAR studies.[4] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[1][2][3][4][5] This wide range of biological activities underscores the importance of the furan scaffold in the development of novel therapeutics.[3][5]

Decoding the Structure-Activity Relationship (SAR) of Furan Derivatives

A systematic investigation of the relationship between the chemical structure of furan-containing compounds and their biological activity is crucial for rational drug design.[5] The potency and selectivity of these compounds are intricately linked to the nature and position of substituents on the furan ring.[1]

Key Positional Influences on Biological Activity

Research has consistently shown that substitutions at the C2 and C5 positions of the furan ring are particularly critical for modulating biological activity.[1][3] These positions are highly susceptible to electrophilic substitution, making them ideal handles for chemical modification.[6]

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro groups, at the C2 or C5 position often enhances the antibacterial and anticancer activities of furan derivatives.[3] A classic example is Nitrofurantoin , an antibiotic where the nitro group is crucial for its mechanism of action, which involves reductive activation within bacterial cells to form reactive intermediates that damage bacterial DNA and ribosomes.[2][3]

  • Aromatic and Heterocyclic Substituents: The attachment of various aryl or heteroaryl moieties at the C2 and C5 positions can significantly influence receptor binding and cellular uptake. These substituents can engage in π-π stacking, hydrogen bonding, and other non-covalent interactions with biological targets.

The Furan Ring as a Phenyl Bioisostere

The furan ring can mimic a phenyl ring but offers a different hydrophilic-lipophilic balance and metabolic profile.[3] This bioisosteric replacement can lead to improved pharmacokinetic properties, such as increased solubility and reduced metabolic liability, without compromising biological activity.

Fused Furan Systems: Benzofurans

Fusing a furan ring with a benzene ring to form a benzofuran scaffold often enhances lipophilicity and can improve receptor binding affinity.[3][7][8] This strategy has been successfully employed in the design of various biologically active compounds, including potent anticancer agents.[7][8][9]

Synthetic Strategies for Furan-Containing Compounds

The generation of diverse libraries of furan derivatives for SAR studies relies on efficient and versatile synthetic methodologies. Several classical and modern synthetic routes are available to access the furan core.

Paal-Knorr Furan Synthesis

One of the most common methods for synthesizing substituted furans is the Paal-Knorr synthesis. This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[6] The choice of starting dicarbonyl compound allows for the introduction of various substituents at the C2, C3, C4, and C5 positions of the furan ring.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is another valuable method that involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia or pyridine.[6] This method provides access to furans with different substitution patterns compared to the Paal-Knorr synthesis.

Other Synthetic Approaches

Other notable methods for furan synthesis include the ring expansion of alkynic oxiranes and the cycloaddition of oxazoles with acetylenic dienophiles.[6] The decarboxylation of furfural, which can be derived from hemicellulose, also provides a route to the parent furan ring.[6][10]

Protocols for Biological Evaluation of Furan Derivatives

A crucial aspect of SAR studies is the robust and reproducible biological evaluation of the synthesized compounds. Cytotoxicity screening is often the first step in identifying potential anticancer agents or flagging compounds with general toxicity.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[12][13]

  • Compound Treatment: Prepare serial dilutions of the furan-containing compounds in the appropriate cell culture medium. The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.[11] Add the diluted compounds to the cells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH release assay is a cytotoxicity assay that measures the integrity of the plasma membrane.

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12] The amount of LDH released is proportional to the extent of cell lysis.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Controls: Prepare the following controls:

    • Background Control: Untreated cells to measure spontaneous LDH release.[12]

    • Positive Control: Cells treated with a known cytotoxic agent or a lysis buffer to measure maximum LDH release.[12]

  • Supernatant Collection: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[12]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercially available kit. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls according to the manufacturer's formula.

Data Presentation and Interpretation

Table 1: Anticancer Activity of Furan-Fused Chalcones

Compound IDStructureCell LineIC₅₀ (µM)Reference
6a 5-cinnamoyl-6-hydroxybenzofuranHL6020.9[15]
6s 7-cinnamoyl-6-hydroxybenzofuranHL6070.8[15]
8 7-cinnamoyl-6-hydroxybenzofuranHL6017.2[15]
9 2',4'-dihydroxychalconeHL60305[15]

Data sourced from Anticancer Research, 2015.[15]

The data in Table 1 clearly demonstrates that the fusion of a furan ring to the chalcone scaffold significantly enhances antiproliferative activity (compare compounds 8 and 9).[15] The relative positioning of the furan and phenyl moieties is also crucial, as evidenced by the differing activities of isomers 6a and 6s.[15]

Visualizing Key Concepts and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

General Workflow for Furan-Based Drug Discovery

G cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Preclinical Development Library_Design Library Design (SAR Hypotheses) Synthesis Synthesis of Furan Derivatives Library_Design->Synthesis Purification Purification & Characterization Synthesis->Purification HTS High-Throughput Screening (e.g., Cytotoxicity) Purification->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Iterative SAR) Hit_ID->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Hit_ID->In_Vivo Lead_Opt->Library_Design Feedback Loop ADME ADME/PK Studies In_Vivo->ADME Candidate Candidate Selection ADME->Candidate

Caption: General workflow for furan-based drug discovery.

Potential Signaling Pathway for Furan-Induced Cytotoxicity

G Furan_Compound Furan-Containing Compound Metabolic_Activation Metabolic Activation (e.g., CYP450) Furan_Compound->Metabolic_Activation Reactive_Metabolite Reactive Metabolite (e.g., α,β-unsaturated dialdehyde) Metabolic_Activation->Reactive_Metabolite GSH_Depletion GSH Depletion Reactive_Metabolite->GSH_Depletion Oxidative_Stress Oxidative Stress Reactive_Metabolite->Oxidative_Stress GSH_Depletion->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis (Programmed Cell Death) Mitochondrial_Dysfunction->Apoptosis

Caption: Potential signaling pathway for furan-induced cytotoxicity.[12]

Conclusion

The furan scaffold continues to be a highly valuable and versatile structural motif in the pursuit of novel therapeutic agents. A thorough understanding of the structure-activity relationships governing the biological effects of furan-containing compounds is paramount for successful drug discovery campaigns. By integrating rational design, efficient synthetic strategies, and robust biological evaluation protocols, researchers can effectively navigate the chemical space of furan derivatives to identify and optimize promising lead candidates. The insights and methodologies presented in this guide are intended to empower scientists in their efforts to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

Application Notes and Protocols for the Functionalization of the Furan Ring in N-Acyl Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1] When incorporated into more complex molecular architectures, such as N-acyl piperidines, it imparts unique physicochemical properties and conformational constraints that can be exploited for the design of novel therapeutic agents. The N-acyl piperidine moiety itself is a common feature in many biologically active compounds, providing a versatile anchor for molecular elaboration. The combination of these two motifs presents a powerful platform for drug discovery, with applications spanning a wide range of therapeutic areas.

This document provides a comprehensive guide to the synthetic strategies for the functionalization of the furan ring within the context of an N-acyl piperidine scaffold. It is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this important pharmacophore. The protocols and application notes herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

I. Electrophilic Aromatic Substitution: The Primary Pathway for Furan Functionalization

The furan ring is significantly more reactive towards electrophiles than benzene, a consequence of the electron-donating nature of the oxygen heteroatom which increases the electron density of the aromatic π-system.[1] This heightened reactivity makes electrophilic aromatic substitution a primary and highly effective strategy for introducing a variety of functional groups onto the furan ring.

Core Principles: Reactivity and Regioselectivity

Electrophilic attack on an unsubstituted furan ring predominantly occurs at the C2 (α) position.[2][3] This regioselectivity is dictated by the superior stabilization of the cationic intermediate (σ-complex) formed during C2 attack, which can be delocalized over three resonance structures.[2] In contrast, attack at the C3 (β) position leads to a less stable intermediate with only two resonance structures.[2] When the furan ring is already substituted, the position of subsequent electrophilic attack is influenced by the electronic nature of the existing substituent. Electron-donating groups at C2 generally direct incoming electrophiles to the C5 position, while electron-withdrawing groups at C2 direct to the C4 or C5 positions.[1]

A. Vilsmeier-Haack Formylation: Introduction of an Aldehyde Group

The Vilsmeier-Haack reaction is a versatile and widely used method for introducing a formyl group (-CHO) onto electron-rich heteroaromatic compounds like furan.[4][5] The reaction utilizes a "Vilsmeier reagent," typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

Experimental Protocol: Vilsmeier-Haack Formylation of N-(Furan-2-carbonyl)piperidine

Materials and Equipment:

  • Dry three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Nitrogen or argon inlet

  • Ice-water bath

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • N-(Furan-2-carbonyl)piperidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or other suitable solvent

  • Sodium acetate (CH₃COONa)

  • Deionized water

  • Ethyl acetate or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

    • Add anhydrous DMF to the flask and cool to 0 °C using an ice-water bath.[7]

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.[4]

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.[4][7]

  • Formylation Reaction:

    • Dissolve N-(furan-2-carbonyl)piperidine (1.0 equivalent) in anhydrous DCE.

    • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.[4]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the reaction mixture back to 0 °C in an ice bath.[4]

    • Slowly and carefully quench the reaction by the addition of a saturated aqueous solution of sodium acetate.[4] This step is exothermic and may result in gas evolution.

    • Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.[4]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[4]

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.[4]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.[4]

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 5-formyl-N-(furan-2-carbonyl)piperidine.[4]

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4]

Data Presentation:

ParameterValueReference
SubstrateN-(Furan-2-carbonyl)piperidine-
ReagentsDMF, POCl₃[5]
Molar Ratio (Substrate:POCl₃:DMF)1 : 1.2 : excess[4]
Temperature0 °C to room temperature[4]
Typical Yield70-90%[8]

Visualization:

Vilsmeier_Haack_Workflow sub N-(Furan-2-carbonyl)piperidine reac Formylation (0°C to RT) sub->reac vr Vilsmeier Reagent (DMF, POCl3) vr->reac workup Aqueous Workup (NaOAc) reac->workup purify Purification (Chromatography) workup->purify prod 5-Formyl-N-(furan-2-carbonyl)piperidine purify->prod

Caption: Experimental workflow for the Vilsmeier-Haack formylation of N-(furan-2-carbonyl)piperidine.

B. Friedel-Crafts Acylation: Installation of Ketone Functionality

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring.[9] While classical conditions using strong Lewis acids like AlCl₃ can lead to polymerization of the sensitive furan ring, milder catalysts such as boron trifluoride etherate or ytterbium(III) trifluoromethanesulfonate can be employed for efficient acylation.[10][11]

Experimental Protocol: Friedel-Crafts Acylation of N-(Furan-2-carbonyl)piperidine

Materials and Equipment:

  • Dry round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • N-(Furan-2-carbonyl)piperidine

  • Acylating agent (e.g., acetic anhydride, benzoyl chloride)

  • Mild Lewis acid catalyst (e.g., BF₃·OEt₂, Yb(OTf)₃)

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add N-(furan-2-carbonyl)piperidine and the anhydrous solvent.

    • Cool the solution to the desired temperature (typically 0 °C or lower).

  • Acylation:

    • Add the acylating agent (1.1 equivalents) to the solution.

    • Slowly add the mild Lewis acid catalyst (e.g., 1.2 equivalents of BF₃·OEt₂).

    • Allow the reaction to stir at the specified temperature and monitor its progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by carefully adding it to a mixture of ice and a weak base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.

    • Concentrate the solution and purify the product by column chromatography.

Data Presentation:

ParameterValueReference
SubstrateN-(Furan-2-carbonyl)piperidine-
Acylating AgentAcetic Anhydride[12]
CatalystBoron Trifluoride Etherate[10]
SolventDichloromethane-
Typical Yield60-80%[12]

Visualization:

Friedel_Crafts_Workflow sub N-(Furan-2-carbonyl)piperidine reac Acylation (0°C) sub->reac acyl Acylating Agent (e.g., Ac2O) acyl->reac cat Lewis Acid (BF3.OEt2) cat->reac workup Aqueous Workup reac->workup purify Purification workup->purify prod 5-Acyl-N-(furan-2-carbonyl)piperidine purify->prod

Caption: General workflow for the Friedel-Crafts acylation of N-(furan-2-carbonyl)piperidine.

II. Metalation and Subsequent Electrophilic Quench

Directed ortho-metalation (DoM) and related C-H activation strategies provide a powerful and regioselective means of functionalizing the furan ring. These methods rely on the deprotonation of an acidic C-H bond, typically at the C2 or C5 position, using a strong base to generate a highly reactive organometallic intermediate. This intermediate can then be trapped with a wide variety of electrophiles.

Core Principles: Regioselectivity and Reagent Choice

The C2 and C5 protons of the furan ring are the most acidic and are therefore preferentially abstracted by strong bases such as organolithium reagents.[13] The choice of base and reaction conditions can be critical for achieving high yields and regioselectivity. For instance, the use of lithium magnesates has been shown to be effective for the deprotonation of furan.[14]

Experimental Protocol: Lithiation and Electrophilic Quench of N-(Furan-2-carbonyl)piperidine

Materials and Equipment:

  • Schlenk flask or other oven-dried glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (argon or nitrogen)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • N-(Furan-2-carbonyl)piperidine

  • Organolithium reagent (e.g., n-butyllithium)

  • Electrophile (e.g., iodomethane, benzaldehyde, trimethylsilyl chloride)

  • Standard workup and purification supplies

Procedure:

  • Lithiation:

    • To a Schlenk flask containing a solution of N-(furan-2-carbonyl)piperidine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench:

    • Add the chosen electrophile (1.2 equivalents) to the solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous salt.

    • Concentrate the solution and purify the product by column chromatography.

Data Presentation:

ElectrophileProductTypical Yield
Iodomethane5-Methyl-N-(furan-2-carbonyl)piperidine>80%
Benzaldehyde5-(Hydroxy(phenyl)methyl)-N-(furan-2-carbonyl)piperidine>75%
Trimethylsilyl chloride5-(Trimethylsilyl)-N-(furan-2-carbonyl)piperidine>85%

Visualization:

Lithiation_Workflow sub N-(Furan-2-carbonyl)piperidine lith Lithiated Furan Intermediate sub->lith Deprotonation base n-BuLi (-78°C) base->lith quench Electrophilic Quench lith->quench elec Electrophile (E+) elec->quench prod 5-Substituted-N-(furan-2-carbonyl)piperidine quench->prod

Caption: Workflow for the lithiation and electrophilic quench of N-(furan-2-carbonyl)piperidine.

III. Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are highly applicable to the functionalization of furan rings. These methods typically involve the coupling of a halogenated or borylated furan derivative with a suitable coupling partner in the presence of a palladium or other transition metal catalyst.

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[15][16] For the functionalization of the furan ring in N-acyl piperidines, this would typically involve the coupling of a borylated furan derivative with an aryl or vinyl halide, or vice versa.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated N-(Furan-2-carbonyl)piperidine

Materials and Equipment:

  • Schlenk tube or vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere

  • Solvent (e.g., dioxane, toluene, DMF)

  • Halogenated N-(furan-2-carbonyl)piperidine (e.g., 5-bromo derivative)

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add the halogenated N-(furan-2-carbonyl)piperidine, the boronic acid (1.2 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the degassed solvent.

  • Coupling Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry over an anhydrous salt.

    • Concentrate the solution and purify the product by column chromatography.

Data Presentation:

ParameterValueReference
Furan Substrate5-Bromo-N-(furan-2-carbonyl)piperidine-
Coupling PartnerPhenylboronic Acid[15]
CatalystPd(PPh₃)₄[15]
BaseK₂CO₃[15]
SolventDioxane/Water[15]
Typical Yield>80%[15]
B. Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[17][18][19] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Experimental Protocol: Sonogashira Coupling of a Halogenated N-(Furan-2-carbonyl)piperidine

Materials and Equipment:

  • Schlenk tube or vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere

  • Solvent (e.g., THF, DMF, triethylamine)

  • Halogenated N-(furan-2-carbonyl)piperidine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add the halogenated N-(furan-2-carbonyl)piperidine, the palladium catalyst (1-5 mol%), and the copper(I) salt (2-10 mol%).

    • Evacuate and backfill with an inert gas.

    • Add the degassed solvent, the base, and the terminal alkyne (1.2 equivalents).

  • Coupling Reaction:

    • Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification:

    • Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

C. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[20][21][22] This reaction is highly valuable for introducing a wide range of nitrogen-containing functional groups onto the furan ring.

Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated N-(Furan-2-carbonyl)piperidine

Materials and Equipment:

  • Schlenk tube or vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere

  • Solvent (e.g., toluene, dioxane)

  • Halogenated N-(furan-2-carbonyl)piperidine

  • Amine

  • Palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃ and XPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the halogenated N-(furan-2-carbonyl)piperidine, the amine (1.2 equivalents), the palladium pre-catalyst, the ligand, and the base to a Schlenk tube.

    • Add the anhydrous, degassed solvent.

  • Coupling Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until complete.

  • Work-up and Purification:

    • Follow a similar work-up and purification procedure as described for other cross-coupling reactions.

Visualization:

Cross_Coupling_Overview sub Halogenated or Borylated N-(Furan-2-carbonyl)piperidine suzuki Suzuki-Miyaura (+ Boronic Acid/Ester) sub->suzuki sonogashira Sonogashira (+ Terminal Alkyne) sub->sonogashira buchwald Buchwald-Hartwig (+ Amine) sub->buchwald prod_aryl Aryl/Vinyl Substituted Product suzuki->prod_aryl prod_alkynyl Alkynyl Substituted Product sonogashira->prod_alkynyl prod_amino Amino Substituted Product buchwald->prod_amino

Caption: Overview of transition metal-catalyzed cross-coupling strategies for furan functionalization.

IV. Cycloaddition Reactions: Modifying the Furan Core

The furan ring can also participate as a diene in Diels-Alder reactions, a powerful [4+2] cycloaddition for the construction of six-membered rings.[23][24] This reaction offers a pathway to more complex, three-dimensional structures, although the aromaticity of the furan ring can make it a less reactive diene compared to non-aromatic counterparts.[25]

Core Principles: Reactivity and Reaction Conditions

The Diels-Alder reaction of furan typically requires reactive dienophiles, often those bearing electron-withdrawing groups.[26] High pressure or the use of Lewis acid catalysts can also be employed to promote the reaction.[27] The initial cycloadducts, 7-oxabicyclo[2.2.1]heptene derivatives, can be unstable and may undergo retro-Diels-Alder reactions, so careful control of reaction conditions is crucial.[26]

Experimental Protocol: Diels-Alder Reaction of N-(Furan-2-carbonyl)piperidine with a Dienophile

Materials and Equipment:

  • High-pressure reaction vessel (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • N-(Furan-2-carbonyl)piperidine

  • Dienophile (e.g., maleimide, dimethyl acetylenedicarboxylate)

  • Solvent (if necessary)

  • Lewis acid catalyst (optional)

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup:

    • Combine N-(furan-2-carbonyl)piperidine and the dienophile in a suitable reaction vessel. The reaction can often be run neat.

  • Cycloaddition:

    • Heat the mixture to the required temperature. If necessary, conduct the reaction in a high-pressure vessel.

    • Monitor the formation of the cycloadduct.

  • Isolation and Characterization:

    • Cool the reaction mixture and isolate the product, which may precipitate upon cooling or require purification by crystallization or chromatography.

    • Characterize the 7-oxabicyclo[2.2.1]heptene adduct.

Conclusion

The functionalization of the furan ring within N-acyl piperidine scaffolds offers a rich and diverse landscape for chemical exploration in the pursuit of novel therapeutic agents. This guide has provided an overview of the key synthetic strategies, from classical electrophilic aromatic substitution to modern transition metal-catalyzed cross-coupling reactions and cycloadditions. The detailed protocols and accompanying data are intended to serve as a practical resource for researchers in the field. A thorough understanding of the principles of reactivity and regioselectivity, combined with careful optimization of reaction conditions, is paramount for the successful synthesis of these valuable compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Bond Formations with Heterocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide bond reactions involving heterocyclic carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this crucial synthetic transformation. Here, we will delve into the nuances of coupling these unique substrates, providing practical, field-proven insights to help you navigate common pitfalls and achieve your desired synthetic outcomes.

Introduction: The Unique Challenges of Heterocyclic Carboxylic Acids

Heterocyclic carboxylic acids are a cornerstone of modern medicinal chemistry, forming the backbone of countless pharmaceutical agents. However, their structural and electronic properties often present unique challenges in amide bond formation compared to their simpler aliphatic or aromatic counterparts. The presence of heteroatoms (N, S, O) within the ring system can significantly influence the reactivity of the carboxylic acid, the stability of intermediates, and the potential for side reactions. This guide will provide a comprehensive overview of these challenges and offer robust solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with heterocyclic carboxylic acids.

Q1: My amide coupling reaction with a heterocyclic carboxylic acid is giving low to no yield. What are the most likely causes?

Low or no yield in these reactions can often be attributed to several factors stemming from the heterocyclic nature of the starting material.[1][2]

  • Reduced Carboxylic Acid Reactivity: Electron-withdrawing heterocycles (e.g., pyridine, pyrazine) can decrease the nucleophilicity of the carboxylate, making the initial activation step with the coupling reagent less efficient. Conversely, some electron-rich heterocycles can be unstable to the reaction conditions.

  • Heteroatom Interference: The lone pair of electrons on a nitrogen or sulfur heteroatom can interact with or be deactivated by the coupling reagent or other components of the reaction mixture. For example, a basic nitrogen in a pyridine ring can be protonated, affecting its solubility and electronic properties.[3]

  • Steric Hindrance: Bulky substituents on the heterocyclic ring, particularly in ortho- Ppositions to the carboxylic acid, can sterically hinder the approach of the coupling reagent and the amine.

  • Poor Solubility: Heterocyclic carboxylic acids and their salts can have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures and poor reaction kinetics.

  • Formation of Stable Intermediates: In some cases, the activated intermediate may be too stable to react with the amine, or it may be prone to decomposition.

Q2: How do I choose the right coupling reagent for my heterocyclic carboxylic acid?

The selection of the coupling reagent is critical and depends on the specific properties of your heterocyclic carboxylic acid and amine. There is no one-size-fits-all answer, and screening of a few reagents is often necessary.[1][4]

Coupling Reagent ClassExamplesBest ForPotential Issues
Carbodiimides EDC, DCC, DICGeneral purpose, cost-effective. EDC is water-soluble, simplifying byproduct removal.[5][6]Racemization of chiral acids, formation of N-acylurea byproduct.[5]
Uronium/Aminium Salts HATU, HBTU, TBTUElectron-deficient or sterically hindered acids. Generally high yields and fast reaction times.[5][6]Can be expensive. Potential for guanidinylation of the amine if used in excess.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, good for hindered systems. Does not cause guanidinylation.Can be less stable in solution than uronium salts.
Phosphonic Anhydrides T3P®Broad applicability, low epimerization, and water-soluble byproducts for easy purification.[7][8]May require slightly longer reaction times.

Recommendation: For a starting point with a novel heterocyclic carboxylic acid, a uronium salt like HATU or a phosphonic anhydride like T3P® often provides a good balance of reactivity and minimal side reactions.

Q3: I'm observing significant epimerization of my chiral heterocyclic carboxylic acid. How can I minimize this?

Racemization is a common issue, especially with α-chiral carboxylic acids, and can occur via the formation of an oxazolone intermediate.

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are crucial for suppressing racemization when using carbodiimides.[5][6] Newer reagents like ynamides have also been shown to be effective for racemization-free couplings.[9][10]

  • Lower Reaction Temperature: Running the reaction at 0 °C or even lower can significantly reduce the rate of epimerization.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA).

  • Coupling Reagent Selection: Reagents like T3P® in combination with pyridine have been shown to be effective in minimizing epimerization.[7]

Q4: The purification of my final heterocyclic amide is proving difficult. What strategies can I use?

The polarity and potential basicity of the heterocyclic amide can make purification challenging.

  • Standard Silica Gel Chromatography: Often a good starting point, but may require polar solvent systems (e.g., DCM/MeOH or EtOAc/MeOH). Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can help to reduce streaking for basic compounds.

  • Reversed-Phase Chromatography (C18): An excellent alternative for polar compounds. A water/acetonitrile or water/methanol gradient is typically used, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Ion-Exchange Chromatography (IEX): For compounds with a persistent charge (e.g., a basic nitrogen heteroatom), IEX can be a powerful purification method. Cation exchange is used for basic compounds, and anion exchange for acidic compounds.[11][12]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale.[13]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems in amide couplings with heterocyclic carboxylic acids.

Problem: Low or No Product Formation

Troubleshooting_Low_Yield start Low/No Product check_activation Check Carboxylic Acid Activation (LC-MS for activated intermediate) start->check_activation activation_failed Activation Failed check_activation->activation_failed No intermediate activation_ok Activation Successful check_activation->activation_ok Intermediate observed increase_reagent Increase equivalents of coupling reagent and/or base activation_failed->increase_reagent check_amine Check Amine Reactivity (Is it sterically hindered or electron-deficient?) activation_ok->check_amine change_reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) increase_reagent->change_reagent amine_issue Amine is the Issue check_amine->amine_issue Yes heterocycle_issue Suspect Heterocycle Interference check_amine->heterocycle_issue No increase_temp Increase reaction temperature and/or reaction time amine_issue->increase_temp change_solvent Switch to a more polar, aprotic solvent (e.g., DMF, NMP) increase_temp->change_solvent add_additive Add an additive (HOBt, HOAt) to stabilize the active ester heterocycle_issue->add_additive protect_heteroatom Consider protecting the heteroatom (if applicable, e.g., N-Boc) add_additive->protect_heteroatom

Caption: Troubleshooting flowchart for low or no product yield in amide coupling reactions.

Problem: Multiple Byproducts Observed

Troubleshooting_Byproducts start Multiple Byproducts racemization Epimerization/ Racemization start->racemization n_acylurea N-acylurea Formation start->n_acylurea guanidinylation Guanidinylation of Amine start->guanidinylation other Other Side Reactions start->other lower_temp Lower reaction temperature racemization->lower_temp add_rac_suppressor Add HOBt or OxymaPure racemization->add_rac_suppressor change_base Use a non-nucleophilic base (DIPEA) racemization->change_base use_additive Use HOBt or HOAt with carbodiimide n_acylurea->use_additive change_reagent_class Switch to a phosphonium-based reagent (e.g., PyBOP) guanidinylation->change_reagent_class check_reagent_equivalents Ensure amine is not in large excess guanidinylation->check_reagent_equivalents optimize_conditions Optimize solvent and temperature other->optimize_conditions check_sm_purity Verify purity of starting materials other->check_sm_purity

Caption: Decision tree for identifying and mitigating common side reactions.

Experimental Protocols

Here are detailed, step-by-step methodologies for common amide coupling reactions with heterocyclic carboxylic acids.

Protocol 1: General Procedure using HATU

This protocol is a robust starting point for many heterocyclic carboxylic acids, especially those that are electron-deficient or sterically hindered.

Materials:

  • Heterocyclic carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 equiv) to the solution, followed by the dropwise addition of DIPEA (2.2 equiv).

  • Stir the reaction mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: EDC/HOBt Coupling for Racemization-Prone Acids

This protocol is recommended when working with chiral heterocyclic carboxylic acids to minimize the risk of epimerization.

Materials:

  • Chiral heterocyclic carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a clean, dry flask under an inert atmosphere, add the chiral heterocyclic carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Tables

pKa Values of Common Heterocyclic Carboxylic Acids

The acidity of the carboxylic acid can influence the ease of deprotonation and subsequent activation.

Heterocyclic Carboxylic AcidpKa
Picolinic acid (Pyridine-2-carboxylic acid)5.4
Nicotinic acid (Pyridine-3-carboxylic acid)4.8
Isonicotinic acid (Pyridine-4-carboxylic acid)4.9
Furan-2-carboxylic acid3.16
Thiophene-2-carboxylic acid3.53
Pyrrole-2-carboxylic acid4.4
Imidazole-4-carboxylic acid6.95

Note: pKa values can vary slightly depending on the measurement conditions.

Comparative Reactivity of Thiophene Carboxylic Acids

A study on the differential reactivity of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid found that the 2-substituted isomer is generally more reactive towards nucleophilic attack. This is attributed to the potential for an internal hydrogen bond between the carboxylic acid proton and the thiophene sulfur, which polarizes the acid function and facilitates nucleophilic attack.[14][15]

Conclusion

Optimizing amide bond formation with heterocyclic carboxylic acids requires a nuanced understanding of their electronic and steric properties. By carefully selecting the appropriate coupling reagent, base, and reaction conditions, and by being prepared to troubleshoot common issues such as low yield and racemization, researchers can successfully synthesize these important molecules. This guide provides a solid foundation for navigating these challenges and achieving your synthetic goals.

References

Technical Support Center: Synthesis of N-Acyl Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-acyl piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The N-acyl piperidine motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules.[1] Its synthesis, while conceptually straightforward, can present several practical challenges.

This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic routes and achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the N-acylation of piperidines in a question-and-answer format.

Q1: My N-acylation reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in N-acylation reactions is a frequent issue that can often be traced back to a few key factors. The fundamental reaction involves the nucleophilic attack of the piperidine nitrogen on an electrophilic acyl source.[2] Anything that hinders this process can lead to poor outcomes.

Common Causes and Solutions:

  • Reactivity of the Acylating Agent: The choice of acylating agent is critical. Acyl chlorides are generally the most reactive, followed by anhydrides, and then carboxylic acids (which require activation).[3] If you are using a less reactive carboxylic acid, ensure your coupling agent is effective and the activation step is proceeding as expected.[4]

  • Steric Hindrance: Both the piperidine and the acylating agent can be sterically hindered. A bulky substituent near the nitrogen on the piperidine ring or near the carbonyl group of the acylating agent can significantly slow down the reaction.[1] In such cases, you may need to use more forcing conditions, such as higher temperatures or longer reaction times. However, be mindful that this can also lead to side product formation.

  • Inappropriate Base: A base is typically used to scavenge the acid byproduct (e.g., HCl from acyl chlorides).[5] Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. The base should be non-nucleophilic to avoid competing with the piperidine.[1] If the base is too weak, the resulting acidic conditions can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

  • Solvent Choice: The solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), chloroform, or N,N-Dimethylformamide (DMF) are commonly used.[1][5] Ensure the solvent is anhydrous, as water can hydrolyze reactive acylating agents like acyl chlorides and anhydrides.

  • Reaction Temperature: Most N-acylations are initially performed at 0 °C to control the exothermic reaction, especially when using reactive acyl chlorides, and then allowed to warm to room temperature.[1] If the reaction is sluggish due to steric hindrance or low reactivity, gentle heating might be necessary. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

Troubleshooting Workflow for Low Yield

Below is a decision tree to help diagnose and solve low-yield issues.

low_yield_troubleshooting start Low or No Yield Observed check_reagents Are starting materials and reagents pure and active? start->check_reagents check_reagents->start No, purify/replace reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Yes check_piperidine Is the piperidine substrate sterically hindered? check_conditions->check_piperidine check_acyl Is the acylating agent reactive enough? check_piperidine->check_acyl No increase_temp Increase temperature or reaction time check_piperidine->increase_temp Yes change_acyl Switch to a more reactive acylating agent (e.g., acyl chloride) check_acyl->change_acyl No optimize_base Is the base appropriate and in sufficient quantity? check_acyl->optimize_base Yes success Improved Yield increase_temp->success change_acyl->success change_base Use a stronger, non-nucleophilic base (e.g., DIPEA) optimize_base->change_base No check_solvent Is the solvent anhydrous and appropriate? optimize_base->check_solvent Yes change_base->success change_solvent Switch to a different aprotic solvent (e.g., DMF) check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: Troubleshooting decision tree for low N-acylation yield.

Q2: I'm observing significant formation of side products. How can I identify and minimize them?

A2: Side product formation can complicate purification and reduce the yield of your desired N-acyl piperidine. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Prevention Strategies:

  • N,N-Diacetylation: In some cases, particularly with aminopyrimidines, diacetylation can occur where a second acyl group is added to the already formed amide nitrogen.[6] This is generally less common with piperidines but can be influenced by the reaction conditions.

    • Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent and add it slowly to the reaction mixture to avoid local excesses.[7]

  • Reaction with Solvent or Base: If a nucleophilic solvent or base is used, it may compete with the piperidine for the acylating agent.

    • Solution: Always use non-nucleophilic bases like TEA or DIPEA.[1] Pyridine can be used as both a base and a solvent, but be aware of its potential to react.[1]

  • Hydrolysis of Acylating Agent: Traces of water in the reaction mixture can hydrolyze highly reactive acylating agents, reducing their effective concentration and generating carboxylic acid byproducts that can be difficult to remove.

    • Solution: Use anhydrous solvents and reagents. Store hygroscopic materials appropriately.

  • Ring-Opening or Fragmentation: Under harsh conditions (e.g., very high temperatures or with certain substrates), the piperidine ring itself could potentially undergo side reactions, although this is less common for simple N-acylations.[8]

    • Solution: Maintain mild reaction conditions whenever possible. Monitor the reaction progress to avoid prolonged heating.

Q3: What are the best practices for purifying my N-acyl piperidine product?

A3: Purification is crucial for obtaining a high-quality final product. The choice of method depends on the physical properties of your compound and the nature of the impurities.

Purification Techniques:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is often the first step. This typically involves washing the organic layer with a mild acid (like 1M HCl) to remove the basic starting piperidine and any amine-based reagents, followed by a wash with a mild base (like saturated NaHCO₃ solution) to remove the acidic byproduct and any unreacted carboxylic acid.[4][5] A final wash with brine helps to remove residual water.[4]

  • Column Chromatography: This is one of the most powerful methods for purifying N-acyl piperidines.

    • Stationary Phase: Silica gel is most commonly used.

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typical. The polarity can be fine-tuned to achieve good separation. For more polar compounds, adding a small amount of methanol to a DCM or ethyl acetate mobile phase can be effective.

  • Recrystallization: If your N-acyl piperidine is a solid, recrystallization can be an excellent method for achieving high purity. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.

  • Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be effective, especially for removing non-volatile impurities.[9]

Experimental Protocols & Reagent Selection

This section provides detailed, step-by-step protocols for the most common N-acylation methods and guidance on selecting the appropriate reagents.

Reagent Selection Guide

The choice of acylating agent and base is critical for a successful reaction. The table below summarizes the most common choices.

Reagent TypeExamplesBaseSolventsProsCons
Acyl Chloride Acetyl chloride, Benzoyl chlorideTEA, DIPEA[5]DCM, Chloroform[1]High reactivity, fast reactions.Highly sensitive to moisture, generates corrosive HCl byproduct.
Acid Anhydride Acetic anhydride, Boc anhydridePyridine, TEA[1][5]DCM, NeatModerately reactive, less moisture-sensitive than acyl chlorides.Can be less effective for hindered amines.
Carboxylic Acid VariousDIPEA[4]DMF, DCMWide variety available, stable reagents.Requires a coupling agent (e.g., HATU, EDC/HOBt), which adds cost and complexity.[4]
Protocol 1: N-Acylation using an Acyl Chloride

This protocol is suitable for most piperidines and is generally high-yielding.

  • Reaction Setup: Dissolve the piperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous chlorinated solvent like dichloromethane (DCM).[1]

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirred solution.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[1]

Protocol 2: N-Acylation using an Acid Anhydride

This method is a good alternative when a milder acylating agent is preferred.

  • Reaction Setup: Dissolve the piperidine (1.0 eq) in a suitable solvent like DCM or use pyridine as both the solvent and base.[5]

  • Reagent Addition: Add the acid anhydride (1.2 eq) to the solution at room temperature.[5]

  • Reaction Monitoring: Stir the mixture for 2-6 hours. Gentle heating (50-60 °C) can be applied to increase the reaction rate if necessary.[5] Monitor by TLC.

  • Work-up: After completion, cool the reaction mixture. Add water to quench the excess anhydride and dilute with an organic solvent like ethyl acetate. Neutralize the acid byproduct with saturated aqueous NaHCO₃ solution.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.[5]

Protocol 3: Amide Coupling with a Carboxylic Acid using HATU

This is a robust method for coupling carboxylic acids, especially with sterically hindered amines.

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq) in anhydrous DMF. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Reagent Addition: Add a solution of the piperidine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-18 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).[4]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

General N-Acylation Workflow

The following diagram illustrates the general experimental workflow for the synthesis of N-acyl piperidines.

Caption: General experimental workflow for N-acyl piperidine synthesis.

References

Technical Support Center: Managing Rotameric Behavior in N-Acyl Piperidines for NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of rotameric behavior in N-acyl piperidines during NMR analysis. This guide is designed for researchers, medicinal chemists, and process scientists who encounter the challenges of peak broadening, duplication, or complete signal disappearance in their NMR spectra due to restricted amide bond rotation. Here, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.

Part 1: Understanding the Phenomenon - Why Your Peaks are Broad or Duplicated

The core of the issue lies in the partial double bond character of the C-N amide bond in N-acyl piperidines. This restricted rotation is slow on the NMR timescale, leading to the existence of two distinct stable conformations, or rotamers (often referred to as cis and trans isomers, though they are conformers).

  • The Equilibrium: These two rotamers are in a state of dynamic equilibrium. The rate of this exchange directly influences the appearance of your NMR spectrum.

  • NMR Timescale:

    • Slow Exchange: If the interconversion between rotamers is slow compared to the NMR timescale, you will observe two distinct sets of peaks for each proton and carbon in the piperidine ring and the N-acyl group.

    • Fast Exchange: If the interconversion is fast, the NMR spectrometer detects an average of the two rotamers, resulting in a single, sharp set of peaks.

    • Intermediate Exchange: This is often the most problematic region. When the rate of exchange is comparable to the NMR timescale, the signals for the two rotamers begin to merge. This process, known as coalescence, leads to significant peak broadening, and in some cases, the signals can broaden into the baseline and become indistinguishable from noise.

Below is a diagram illustrating the equilibrium between the two rotameric states of an N-acyl piperidine.

rotamers RotA N-Acyl Piperidine (Conformation A) RotB N-Acyl Piperidine (Conformation B) RotA->RotB k_exchange RotB->RotA k_exchange Slow Slow Exchange: Two distinct sets of peaks Intermediate Intermediate Exchange: Broad, coalescing peaks Fast Fast Exchange: One averaged, sharp set of peaks

Caption: Equilibrium between two rotameric states of an N-acyl piperidine and the resulting NMR spectral appearance.

Part 2: Troubleshooting and Diagnostic Guide

This section is structured in a question-and-answer format to directly address common issues encountered during routine NMR analysis.

FAQ 1: "My baseline is noisy and some peaks, especially those near the amide group, are broad or completely missing. What is happening?"

This is a classic sign of intermediate exchange. The rate of rotamer interconversion is causing coalescence of the signals, leading them to broaden significantly, sometimes to the point of disappearing into the baseline.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is the most definitive method to diagnose and resolve rotameric issues.

    • Heating: Increasing the temperature will increase the rate of interconversion. Your goal is to reach the fast exchange regime where the two sets of signals coalesce into a single, sharp set of averaged peaks.

    • Cooling: Decreasing the temperature will slow down the exchange rate. This can resolve the two distinct rotameric species into two sharp sets of signals, making the spectrum interpretable, albeit more complex.

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare your sample as you normally would in a suitable deuterated solvent (e.g., DMSO-d6, Toluene-d8, or Chloroform-d).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

  • Heating Protocol:

    • Increase the sample temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.).

    • Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

    • Monitor the key broad signals. You should observe them sharpening and eventually coalescing into a single peak.

  • Cooling Protocol (if necessary):

    • If heating is not feasible due to sample stability or solvent boiling points, cool the sample in decrements of 10-15 K.

    • Observe the broad signals resolving into two distinct, sharper signals.

Table 1: Typical Temperature Effects on N-Acyl Piperidine NMR Spectra

Temperature ChangeEffect on Exchange RateExpected Spectral Change
Increase (Heating) IncreasesBroad peaks sharpen and coalesce into a single averaged signal.
Decrease (Cooling) DecreasesBroad peaks resolve into two distinct sets of sharper signals.
FAQ 2: "I see two full sets of peaks for my compound, making the spectrum very crowded and difficult to assign. How can I simplify this?"

This indicates you are in the slow exchange regime at your current analysis temperature. While the spectrum is complex, the sharp peaks are an advantage over broad, uninterpretable signals.

Troubleshooting Workflow:

simplify_spectrum Start Start: Two sets of sharp peaks observed VT_NMR Perform Variable Temperature (VT) NMR (Heating) Start->VT_NMR Check_Coalescence Did the peaks coalesce into a single set? VT_NMR->Check_Coalescence Success Success: Simplified, averaged spectrum obtained. Assign peaks at high temp. Check_Coalescence->Success Yes No_Coalescence Peaks did not coalesce or sample degraded. Check_Coalescence->No_Coalescence No Solvent_Change Consider changing the NMR solvent. No_Coalescence->Solvent_Change Acid_Catalysis Consider adding a catalytic amount of acid (e.g., TFA). No_Coalescence->Acid_Catalysis Final_Analysis Analyze the more complex spectrum (2D NMR) or use alternative method. Solvent_Change->Final_Analysis Acid_Catalysis->Final_Analysis

Caption: Workflow for simplifying an NMR spectrum with two sets of rotameric signals.

Solutions for Slow Exchange:

  • High-Temperature NMR: As described in the VT-NMR protocol, heating the sample is the most direct way to achieve coalescence and simplify the spectrum.

  • Solvent Effects: The equilibrium between rotamers can be sensitive to the solvent environment.

    • Polar Aprotic Solvents (e.g., DMSO-d6, Acetonitrile-d3): These solvents can stabilize the more polar ground state of the amide, potentially altering the rotamer ratio and the energy barrier to rotation.

    • Non-Polar Solvents (e.g., Toluene-d8, Benzene-d6): These may favor one rotamer over the other, simplifying the spectrum if one conformer becomes highly dominant.

  • Acid Catalysis: The addition of a catalytic amount of a strong acid (e.g., a drop of trifluoroacetic acid, TFA) can protonate the amide oxygen. This protonation reduces the double bond character of the C-N bond, thereby lowering the rotational energy barrier and accelerating the interconversion.

    Protocol: Acid Catalysis

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add a very small, sub-stoichiometric amount of TFA (e.g., 0.1-1% v/v) to the NMR tube.

    • Gently mix the sample.

    • Re-acquire the spectrum. You should observe a significant sharpening and potential coalescence of the rotameric signals. Caution: Be aware that acid-labile functional groups in your molecule may react. This method is not suitable for all compounds.

Part 3: Advanced Characterization

When simple simplification is not possible or when you need to fully characterize both rotamers, advanced NMR techniques are invaluable.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments can be used to trace the connectivity within each individual rotamer, even in a complex mixture. For example, a COSY spectrum will show correlations between protons within the same rotameric system.

  • Exchange Spectroscopy (EXSY): This 2D NMR technique is specifically designed to probe chemical exchange processes. It will show cross-peaks connecting the signals of the same nucleus in the two different rotameric forms, providing definitive proof of their interconversion and allowing for the measurement of the exchange rate.

Summary of Key Parameters and Strategies

IssuePrimary CauseRecommended ActionSecondary Action
Broad or missing peaksIntermediate ExchangeVariable Temperature NMR (Heating)Change solvent; Add catalytic acid
Two sets of sharp peaksSlow ExchangeVariable Temperature NMR (Heating)2D NMR (COSY, EXSY) for full assignment
Single set of sharp peaksFast ExchangeNo action needed (problem solved)-

Technical Support Center: Purification Strategies for Polar N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar N-acyl amino acids (NAAAs). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique molecules. Polar NAAAs, with their dual characteristics of a polar amino acid head and a potentially polar functionalized acyl chain, present distinct purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring you achieve the desired purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of polar N-acyl amino acids.

Q1: What makes polar N-acyl amino acids challenging to purify?

Polar N-acyl amino acids are amphiphilic molecules, possessing both a hydrophilic amino acid moiety and a hydrophobic acyl chain, which may also contain polar functional groups. This dual nature can lead to poor retention in reversed-phase chromatography, peak tailing in normal-phase chromatography, and solubility issues. The specific challenges depend on the overall polarity of the molecule, which is influenced by the length and functionalization of the acyl chain and the nature of the amino acid.

Q2: How do I choose the right initial purification strategy?

The selection of a purification strategy should be based on the physicochemical properties of your target polar NAAA and the impurities present in your sample. A good starting point is to assess the molecule's overall polarity and charge.

  • For highly polar NAAAs , Hydrophilic Interaction Chromatography (HILIC) is often a suitable initial choice as it is designed for the retention of polar compounds.[1][2][3][4]

  • For NAAAs with a significant non-polar character from the acyl chain , Reversed-Phase Chromatography (RPC) can be effective.[5][6][7]

  • If your NAAA is charged , Ion-Exchange Chromatography (IEX) can be a powerful technique for separation based on the net charge of the molecule.[8][9][10][11][12][13]

The following flowchart provides a general decision-making framework:

Purification Strategy Selection start Crude Sample (Polar N-Acyl Amino Acid) is_charged Is the NAAA charged at working pH? start->is_charged is_highly_polar Is the NAAA highly polar? is_charged->is_highly_polar No IEX Ion-Exchange Chromatography (IEX) is_charged->IEX Yes HILIC Hydrophilic Interaction Chromatography (HILIC) is_highly_polar->HILIC Yes RPC Reversed-Phase Chromatography (RPC) is_highly_polar->RPC No SPE Protocol cluster_0 SPE Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Water/Weak Solvent) Load->Wash Elute 5. Elute (Organic Solvent) Wash->Elute

References

Technical Support Center: Piperidine Synthesis Stereoselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in synthetic chemistry: achieving high stereoselectivity in piperidine synthesis. The piperidine motif is a cornerstone of modern medicine, appearing in numerous blockbuster drugs.[1][2][3] However, controlling the spatial arrangement of substituents on this saturated heterocycle is often a non-trivial pursuit.

This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals encountering poor stereoselectivity in their reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Troubleshooting Guide: Isolating the Source of Poor Stereoselectivity

When faced with an undesirable diastereomeric ratio (d.r.) or enantiomeric excess (e.e.), a systematic approach is crucial. The root cause often lies within one of three areas: the Catalyst , the Substrate , or the Reaction Conditions .

Logical Troubleshooting Workflow

Before diving into specific issues, use this general workflow to guide your investigation.

G start Poor Stereoselectivity Observed (Low d.r. or e.e.) check_params Are Reaction Parameters Optimized? start->check_params temp Temperature Screening (e.g., RT, 0°C, -20°C, -78°C) check_params->temp No catalyst Is the Catalyst/Auxiliary the Issue? check_params->catalyst Yes solvent Solvent Screening (Polar vs. Nonpolar, Coordinating vs. Non-coordinating) temp->solvent solvent->catalyst substrate Is the Substrate the Issue? catalyst->substrate No cat_choice Screen Catalyst Type (e.g., Pd vs. Pt, Different Chiral Ligands) catalyst->cat_choice Yes pg_choice Modify Protecting Group (Steric/Electronic Effects) substrate->pg_choice Yes cat_loading Vary Catalyst Loading cat_choice->cat_loading success Stereoselectivity Improved cat_loading->success sub_mod Modify Other Substituents (Enhance Steric Bias) pg_choice->sub_mod sub_mod->success

Caption: A decision-making workflow for troubleshooting poor stereoselectivity.

Question & Answer Troubleshooting
Q1: My hydrogenation of a substituted pyridine is giving a mixture of cis and trans isomers. What's the first thing I should change?

A1: The choice of catalyst is the most critical factor in controlling the diastereoselectivity of pyridine hydrogenations. The two most common catalysts, Palladium-on-Carbon (Pd/C) and Platinum(IV) Oxide (PtO₂, Adams' catalyst), often exhibit opposing selectivities.

  • For trans isomers: 10% Pd/C is frequently reported to favor the formation of the trans diastereomer.[4]

  • For cis isomers: PtO₂ often directs the reaction towards the cis product.[4][5] This is a general trend, and the outcome can be substrate-dependent.

Causality: The mechanism of hydrogen delivery from the heterogeneous catalyst surface to the substrate dictates the stereochemical outcome. The substrate adsorbs onto the catalyst surface in a particular conformation, and the facial delivery of hydrogen leads to the observed product. The nature of the metal (Pd vs. Pt) influences this adsorption geometry. For a definitive result, a side-by-side screening of these two catalysts is the most logical first step.

Q2: I'm attempting an enantioselective reaction with a chiral catalyst, but the enantiomeric excess (e.e.) is poor. What are the likely causes?

A2: Poor enantioselectivity in a catalytically controlled reaction points to an issue with the chiral environment during the key bond-forming step. Consider these factors:

  • Ligand Choice: The chiral ligand is paramount. Not all ligands are suitable for all transformations. For instance, in phosphine-catalyzed [4+2] annulations of imines with allenes, C2-symmetric chiral phosphepines have been shown to be highly effective, whereas other chiral phosphines may yield poor results.[6] Similarly, for asymmetric reductive Heck reactions to form 3-substituted piperidines, specific Rhodium catalysts with tailored ligands are necessary for high enantioselectivity.[1][2]

  • Catalyst Activation/Deactivation: Ensure your catalyst is properly activated and that no impurities in the reagents or solvent are causing deactivation. Water and oxygen are common culprits.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the pathway leading to the undesired enantiomer, thus eroding the e.e.[7] Running the reaction at lower temperatures is a standard strategy to enhance enantioselectivity.[7]

  • Background (Uncatalyzed) Reaction: If the uncatalyzed "background" reaction is fast, it will produce a racemic mixture, lowering the overall e.e. This can be tested by running the reaction without the chiral catalyst. If a significant amount of product forms, you may need to lower the temperature or concentration to slow the background reaction relative to the catalyzed one.

Q3: Could the protecting group on my nitrogen be influencing the stereochemical outcome?

A3: Absolutely. The nitrogen protecting group is not a passive bystander; it exerts powerful steric and electronic effects that can dictate the stereochemical course of a reaction.

  • Steric Directing Effect: A bulky protecting group, such as a tert-butyloxycarbonyl (Boc) group, can effectively block one face of the molecule. In cyclization reactions or additions to the ring, reagents will preferentially approach from the less hindered face, controlling diastereoselectivity. The choice between different protecting groups (e.g., Boc vs. a smaller benzyl group) can completely change the product ratio.[8]

  • Conformational Locking: The protecting group influences the conformational equilibrium of the ring or a key intermediate. For example, in the lithiation and trapping of N-Boc piperidines, the bulky group can lock the ring into a specific chair conformation, leading to highly diastereoselective functionalization.[9]

  • Electronic Effects & Site Selectivity: In reactions like rhodium-catalyzed C-H functionalization, the protecting group's electronics determine which C-H bond is activated. An N-Boc group might direct functionalization to the C2 position, while an N-α-oxoarylacetyl group can switch the selectivity to the C4 position.[8]

When troubleshooting, consider screening a few protecting groups with varying steric bulk (e.g., Boc, Cbz, Ts) to see how it impacts the stereochemical ratio.[10][11][12][13]

Q4: My aza-Diels-Alder reaction is not selective. How can I improve it?

A4: The aza-Diels-Alder reaction is a powerful method for piperidine synthesis, but its stereoselectivity depends heavily on controlling the transition state geometry.

Mechanism: First, it's important to recognize that the reaction may not be a true concerted pericyclic reaction. It can often proceed through a stepwise Mannich-Michael pathway, especially with oxygenated dienes.[14][15] The mechanism dictates the troubleshooting strategy.

Key Levers for Optimization:

  • Catalyst: Lewis acids or Brønsted acids are often used to activate the imine. The choice of acid can influence the geometry of the intermediate and the transition state, thereby affecting selectivity.[7] Some reactions benefit from organocatalysts.

  • Solvent: Solvent polarity and coordinating ability can stabilize or destabilize the different transition states. Perfluoroalcohol solvents, for example, can promote these reactions through hydrogen bonding.[16]

  • Temperature: As with other reactions, lower temperatures generally favor one diastereomer.[7]

  • Reactant Structure: The substituents on both the imine and the diene play a crucial role. Modifying these can introduce steric biases that favor a single stereochemical outcome.

Computational studies using Density Functional Theory (DFT) can be particularly insightful for understanding the competing endo and exo transition states and guiding your experimental design.[17][18]

Frequently Asked Questions (FAQs)

Q: What is the first and simplest experimental parameter to change when trying to improve a poor diastereomeric ratio? A: The simplest and often most effective initial parameter to modify is the reaction temperature . Lowering the temperature (e.g., from room temperature to 0 °C or -78 °C) often increases selectivity by favoring the thermodynamically more stable transition state, giving the kinetic product more selectively.[7]

Q: When should I use a chiral auxiliary versus a catalytic enantioselective method? A: The choice depends on factors like scale, cost, and available synthetic steps.

  • Chiral Auxiliaries: These are stoichiometric, meaning you attach a chiral molecule to your substrate, it directs the stereochemistry of a reaction, and then you cleave it off. They are often reliable and can provide high diastereoselectivity. However, they are not atom-economical and add at least two steps (attachment and removal) to your synthesis.[19]

  • Catalytic Enantioselective Methods: These use a substoichiometric amount of a chiral catalyst to generate large quantities of a chiral product. They are more atom-economical and efficient, involving fewer steps.[6][19] Developing a new catalytic reaction can require more optimization, but for large-scale synthesis, it is often the preferred route.

Q: My reductive amination to form a piperidine ring is giving a 1:1 mixture of diastereomers. What can I do? A: Poor selectivity in reductive amination often stems from a lack of facial bias in the reduction of the intermediate iminium ion.

  • Solvent Choice: The solvent can play a huge role. For instance, in certain aza-Michael additions following a reductive amination, using a 50% water-alcohol mixture was shown to be critical for achieving high diastereoselectivity by mediating proton transfer in the transition state.[20]

  • Reducing Agent: The steric bulk of the reducing agent (e.g., NaBH₄ vs. NaCNBH₃ vs. NaBH(OAc)₃) can influence the trajectory of hydride delivery. Screening reducing agents is a worthwhile effort.

  • Substrate Control: If possible, introduce a bulky group near the reacting center on the acyclic precursor. This can create a conformational preference in the iminium intermediate that shields one face from the reducing agent.

Illustrating Stereochemical Control

The stereochemical outcome of many cyclization reactions is determined by the relative energies of competing chair-like transition states.

TS cluster_0 Pathway A (Lower Energy) cluster_1 Pathway B (Higher Energy) TS_A Chair-like Transition State (Bulky 'R' group is equatorial) Prod_A Major Diastereomer (trans) TS_A->Prod_A Leads to TS_B Chair-like Transition State (Bulky 'R' group is axial) Prod_B Minor Diastereomer (cis) TS_B->Prod_B Leads to Reactant Acyclic Precursor Reactant->TS_A Reactant->TS_B

Caption: Competing transition states leading to different diastereomers.

Experimental Protocols

Protocol 1: Temperature Screening for a Stereoselective Cyclization

This protocol provides a general workflow for evaluating the effect of temperature on diastereoselectivity.

  • Setup: Prepare four identical, dry reaction vessels (e.g., Schlenk tubes) under an inert atmosphere (Nitrogen or Argon).

  • Reagents: To each vessel, add the solvent and starting material(s).

  • Equilibration: Place each vessel in a cooling bath set to a different temperature:

    • Vessel 1: Room Temperature (~20-25 °C)

    • Vessel 2: Ice-water bath (0 °C)

    • Vessel 3: Ice-salt bath or cryocooler (-20 °C)

    • Vessel 4: Dry ice/acetone bath (-78 °C) Allow the solutions to equilibrate at the target temperature for 15 minutes.

  • Initiation: Add the final reagent/catalyst simultaneously (if possible) to each vessel to initiate the reaction.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at set time intervals (e.g., 1h, 4h, 12h, 24h). Note the time to completion for each temperature.

  • Workup & Analysis: Once a reaction is complete, quench it appropriately. Isolate the crude product.

  • Quantification: Analyze the crude product mixture by ¹H NMR or GC to determine the diastereomeric ratio (d.r.).

  • Data Comparison: Tabulate the results to identify the optimal temperature for maximizing stereoselectivity.

Temperature (°C)Reaction Time (h)Conversion (%)Diastereomeric Ratio (A:B)
254>952:1
012>955:1
-20248010:1
-784840>20:1

Table Caption: Example data from a temperature screening experiment.

Protocol 2: Catalyst Screening for Diastereoselective Pyridine Hydrogenation

This protocol outlines a method for comparing Pd/C and PtO₂ for the reduction of a substituted pyridine.

  • Reactor Setup: Prepare two parallel high-pressure reactor vessels.

  • Vessel A (Pd/C): To the first vessel, add the substituted pyridine (1.0 eq), solvent (e.g., glacial acetic acid, ethanol, or methanol), and 10% Palladium on Carbon (5-10 mol%).[21]

  • Vessel B (PtO₂): To the second vessel, add the substituted pyridine (1.0 eq), the same solvent, and Platinum(IV) Oxide (Adams' catalyst, 1-5 mol%).[21]

  • Hydrogenation: Seal both reactors. Purge each with hydrogen gas several times before pressurizing to the target pressure (e.g., 50-70 bar).[21]

  • Execution: Stir both reaction mixtures at the desired temperature (typically room temperature) for the same amount of time (e.g., 12-24 hours).

  • Workup: After the reaction period, cool the reactors (if heated) and carefully vent the hydrogen. Purge the systems with an inert gas.

  • Filtration: Filter each reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with the reaction solvent.[21]

  • Analysis: Concentrate the filtrate and analyze the crude product from each reaction by ¹H NMR or GC to determine the cis:trans ratio. This direct comparison will reveal which catalyst is superior for your desired diastereomer.

References

Technical Support Center: Catalyst Selection for Pyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of pyridine to piperidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this critical transformation. Piperidine and its derivatives are foundational structures in a vast number of pharmaceuticals and agrochemicals, making their efficient synthesis paramount.[1] The most direct route to these valuable compounds is the catalytic hydrogenation of their pyridine precursors.[1]

However, this process is not without its challenges. The inherent aromaticity of the pyridine ring demands potent catalysts, and the Lewis basic nitrogen atom in both the starting material and the saturated product can act as a catalyst poison, leading to deactivation.[1][2][3] This guide provides field-proven insights, troubleshooting strategies, and validated protocols to help you achieve high-yield, selective, and reproducible results in your laboratory.

Section 1: Catalyst Selection FAQs

This section addresses the most common questions encountered when selecting a catalytic system for pyridine hydrogenation.

Q1: What are the primary types of catalysts used for pyridine hydrogenation?

A1: Catalytic systems are broadly divided into three categories: heterogeneous, homogeneous, and electrocatalytic.

  • Heterogeneous Catalysts: These are the most common choice, especially for industrial applications, due to their ease of separation and recyclability.[4] They typically consist of a precious metal dispersed on a solid support. Common examples include:

    • Palladium on Carbon (Pd/C)

    • Platinum(IV) Oxide (PtO₂, Adams' catalyst)

    • Rhodium on Carbon (Rh/C) or Alumina (Rh/Al₂O₃)

    • Ruthenium on Carbon (Ru/C)

    • Raney Nickel (less common for fine chemicals due to selectivity issues)

  • Homogeneous Catalysts: These catalysts are dissolved in the reaction medium, often leading to higher activity and selectivity under milder conditions.[5] However, their separation from the product can be challenging. Common examples are based on complexes of:

    • Rhodium (e.g., with diphosphine ligands like BINAP)[6][7]

    • Iridium (often used for asymmetric hydrogenation)[7][8]

    • Ruthenium[7]

  • Electrocatalytic Systems: This emerging method uses electricity to drive the hydrogenation at ambient temperature and pressure, offering a safer and more sustainable alternative to high-pressure hydrogen gas.[9] Carbon-supported rhodium (Rh/C) has shown exceptional activity in these systems.[4][9][10]

Q2: How do I choose the right metal for my reaction?

A2: The choice of metal is critical and depends on the substrate's functional groups and the desired outcome.

  • Rhodium (Rh): Often the catalyst of choice for its high activity and selectivity. It is particularly effective for hydrogenating unprotected pyridines under mild conditions and is less prone to causing over-reduction (C-N bond cleavage).[2][11] Commercially available Rh₂O₃ has recently been identified as a highly active and functional group-tolerant catalyst.[2]

  • Platinum (Pt): Platinum(IV) oxide (PtO₂) is a powerful catalyst for saturating the pyridine ring, but it often requires acidic conditions (like glacial acetic acid as a solvent) and high hydrogen pressure.[1]

  • Palladium (Pd): Palladium on carbon (Pd/C) is widely used but can be less effective for unactivated pyridines unless an acidic additive is used.[1] It is highly effective for the chemoselective hydrogenation of other functional groups (like nitriles) on the pyridine ring, where the reaction can be tuned to reduce the nitrile, the ring, or both.[12]

  • Ruthenium (Ru): Ruthenium catalysts can be very active but may require higher temperatures and pressures. They have shown excellent performance in aqueous media.[13]

Q3: What is the purpose of adding an acid to the reaction?

A3: The lone pair of electrons on the nitrogen atom of pyridine (and the resulting piperidine) can strongly adsorb onto the metal surface of the catalyst, effectively "poisoning" it and halting the reaction.[2][14] Adding a stoichiometric amount of a strong acid (e.g., HCl, H₂SO₄) or using an acidic solvent (e.g., acetic acid) protonates the nitrogen, forming a pyridinium salt.[4][14] This prevents the lone pair from binding to the catalyst, thereby maintaining its activity and facilitating the reduction of the aromatic ring.[4]

Q4: My pyridine substrate has other reducible functional groups. How can I achieve chemoselectivity?

A4: Achieving chemoselectivity is a common challenge. The strategy depends on which group you want to reduce.

  • To Reduce the Pyridine Ring ONLY: This is difficult if more easily reducible groups (e.g., nitro, alkenes) are present. Rhodium catalysts, particularly Rh₂O₃, have shown good tolerance for groups like alcohols, amines, and carbonyls, but will also reduce olefins and nitro groups.[2] Careful optimization of conditions (lower pressure/temperature) may be required.

  • To Reduce Another Functional Group and NOT the Pyridine Ring: This is more common. The key is to prevent the pyridine from poisoning the catalyst.

    • Acidic Additives: As described above, protonating the pyridine prevents it from deactivating the catalyst needed for reducing the other group.[14]

    • Milder Conditions: Using lower hydrogen pressure and temperature can favor the reduction of a more reactive group over the aromatic pyridine ring.[14]

    • Catalyst Poisoning (Controlled): In a counter-intuitive approach, pyridine itself can be added as a controlled poison to a Pd/C catalyst. This technique is used to selectively prevent the hydrogenolysis of sensitive protective groups (like O-benzyl) while allowing the reduction of other functionalities.[15][16]

Q5: Are there any metal-free options for pyridine hydrogenation?

A5: Yes. Frustrated Lewis Pairs (FLPs), typically involving borane catalysts like HB(C₆F₅)₂, have been successfully used for the metal-free hydrogenation of pyridines.[5] The pyridine acts as the Lewis base, forming an FLP with the borane that can activate molecular hydrogen and facilitate the reduction to piperidine, often with high stereoselectivity.[1][5]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during pyridine hydrogenation experiments.

Problem 1: Low or No Conversion of Pyridine
  • Potential Cause 1: Catalyst Poisoning.

    • Explanation: The nitrogen lone pair on the pyridine substrate or piperidine product has deactivated the catalyst. This is the most common cause of reaction failure.[2][3] Impurities in the starting material or solvent (especially sulfur compounds) can also be potent poisons.[17]

    • Solutions:

      • Add an Acid: Introduce a stoichiometric equivalent of an acid (HCl, H₂SO₄, or use acetic acid as the solvent) to protonate the pyridine.[11][14]

      • Purify Starting Materials: Ensure the pyridine substrate and solvent are free from impurities like thiophenes.[18]

      • Use a Fresh Catalyst: The catalyst batch may be old or inactive.

      • Switch Catalyst: Consider using a rhodium-based catalyst, which can be more resistant to nitrogen poisoning.[2]

  • Potential Cause 2: Insufficiently Potent Catalytic System.

    • Explanation: The aromaticity of the pyridine ring makes it stable and difficult to reduce. The chosen catalyst or conditions may not be harsh enough.[1][19]

    • Solutions:

      • Increase Hydrogen Pressure: Gradually increase the H₂ pressure. Many reactions require 5-80 bar.[1][2][19]

      • Increase Temperature: Cautiously increase the reaction temperature. Monitor closely for byproduct formation.

      • Change Catalyst: Switch to a more active catalyst system, such as PtO₂ in acetic acid or a rhodium catalyst.[1][2]

  • Potential Cause 3: Poor Mass Transfer.

    • Explanation: In a heterogeneous system, the hydrogen gas must dissolve in the liquid phase and diffuse to the catalyst surface. Inefficient mixing can limit the reaction rate.

    • Solutions:

      • Increase Stirring Rate: Ensure vigorous stirring to maximize gas-liquid mixing.

      • Check Reactor Setup: Ensure the reactor design allows for efficient agitation.

Troubleshooting Workflow: Low Conversion

G cluster_poisoning Poisoning Mitigation cluster_conditions Condition Optimization cluster_catalyst Catalyst Evaluation start Problem: Low Conversion check_poison Is catalyst poisoning suspected? start->check_poison add_acid Add stoichiometric acid (e.g., HCl, Acetic Acid) check_poison->add_acid Yes check_conditions Are reaction conditions too mild? check_poison->check_conditions No success Reaction Successful add_acid->success purify Purify substrate and solvent increase_P Increase H₂ Pressure check_conditions->increase_P Yes check_catalyst Is the catalyst active/appropriate? check_conditions->check_catalyst No increase_T Increase Temperature increase_P->increase_T increase_T->success fresh_catalyst Use fresh batch of catalyst check_catalyst->fresh_catalyst Yes change_catalyst Switch to a more active metal (e.g., Rh, Pt) fresh_catalyst->change_catalyst change_catalyst->success

Caption: Decision tree for troubleshooting low conversion.

Problem 2: Poor Selectivity / Formation of Ring-Opened Byproducts
  • Potential Cause: Over-reduction (Hydrogenolysis).

    • Explanation: After the pyridine ring is saturated to piperidine, further reaction can cleave the C-N bond, leading to byproducts like pentylamines, and ultimately pentane and ammonia.[11] This is more common with highly active catalysts like Raney Nickel or under harsh conditions.

    • Solutions:

      • Change Catalyst: Switch to a rhodium-based catalyst, which is known for high selectivity against C-N bond cleavage.[11]

      • Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure once the initial hydrogenation is complete.

      • Monitor the Reaction: Use techniques like GC-MS or NMR to monitor the reaction progress and stop it once the starting material is consumed, before significant byproduct formation occurs.

Section 3: Experimental Protocols

These protocols are generalized procedures and should be adapted based on the specific substrate and available equipment.

Protocol 1: General Hydrogenation using PtO₂ (Adams' Catalyst) in Acetic Acid

This protocol is suitable for substrates that are stable in strong acid and require forcing conditions.

  • Materials:

    • Substituted pyridine (1.0 eq)

    • Platinum(IV) oxide (PtO₂, 1-5 mol%)

    • Glacial acetic acid (solvent)

    • High-pressure hydrogenation reactor (e.g., Parr shaker)

    • Inert gas (Nitrogen or Argon) and high-purity Hydrogen gas

    • Filtration aid (e.g., Celite®)

    • Saturated sodium bicarbonate (NaHCO₃) solution for neutralization

    • Ethyl acetate or other suitable extraction solvent

  • Procedure:

    • Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine.

    • Solvent & Catalyst Addition: Add glacial acetic acid as the solvent, followed by the careful addition of the PtO₂ catalyst.

    • Reaction Execution:

      • Securely seal the reactor and connect it to the hydrogenation apparatus.

      • Purge the reactor head 3-5 times with inert gas to remove air.

      • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1]

      • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature). Monitor hydrogen uptake.

    • Work-up:

      • Once the reaction is complete (no more H₂ uptake), stop stirring and carefully vent the excess hydrogen. Purge the reactor with inert gas.

      • Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry in the air. Quench the filter cake with water immediately after filtration.[1]

      • Carefully neutralize the acidic filtrate by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

      • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

      • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine.

Protocol 2: Selective Hydrogenation using Rh₂O₃ under Mild Conditions

This protocol is adapted from recent literature and is ideal for functionalized pyridines.[2]

  • Materials:

    • Substituted pyridine (0.8 mmol, 1.0 eq)

    • Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%)

    • 2,2,2-Trifluoroethanol (TFE, 1 mL)

    • High-pressure reactor or autoclave

    • Inert gas and high-purity Hydrogen gas

  • Procedure:

    • Reactor Setup: In a glass vial, combine the substituted pyridine and Rh₂O₃.

    • Solvent Addition: Add TFE to the vial.

    • Reaction Execution:

      • Place the vial into the high-pressure reactor and seal the main vessel.

      • Purge the reactor with inert gas, then pressurize with hydrogen gas to 5 bar.[2]

      • Stir the reaction at 40°C for 16 hours.[2]

    • Work-up:

      • Cool the reactor to room temperature and carefully vent the excess hydrogen.

      • The reaction mixture can be analyzed directly by NMR using an internal standard to determine the yield.

      • For isolation, filter the mixture through Celite® to remove the catalyst and concentrate the filtrate under reduced pressure.

General Experimental Workflow

G sub Substrate & Catalyst Addition to Reactor solv Solvent Addition sub->solv seal Seal & Purge with Inert Gas solv->seal h2 Pressurize with H₂ seal->h2 react Run Reaction (Stir, Heat) h2->react vent Vent & Purge react->vent filter Filter Catalyst vent->filter workup Aqueous Work-up & Extraction filter->workup purify Purification (Distillation/Chromatography) workup->purify

Caption: General experimental workflow for catalytic hydrogenation.

Section 4: Data Presentation

The efficiency of pyridine hydrogenation is highly dependent on the choice of catalyst and reaction conditions.

Table 1: Comparison of Selected Heterogeneous Catalysts for Pyridine Hydrogenation

CatalystSubstrateConditionsConversion (%)Yield/Selectivity (%)Reference
Rh₂O₃ 2-Acetylpyridine5 bar H₂, 40°C, 16h, TFE>9991 (Yield)[2]
10% Pd/C 4-Pyridinecarbonitrile6 bar H₂, 30°C, 5.5h, H₂O/DCM, H₂SO₄10099 (Yield of 4-(aminomethyl)piperidine)[1][12]
PtO₂ Pyridine50-70 bar H₂, RT, Acetic AcidHighHigh (General method)[1]
Ru/PDVB Pyridine1.0 MPa (10 bar) H₂, 100°C, 3h, H₂O>99>99 (Selectivity)[13]
1% Pd-Ag/Al₂O₃ Pyridine70 atm H₂, 60°C, 2h9999 (Selectivity)[1]

Note: TFE = 2,2,2-Trifluoroethanol; DCM = Dichloromethane; RT = Room Temperature.

References

Technical Support Center: Optimizing HATU/DIPEA Coupling for Acid-Amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HATU/DIPEA mediated amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing your coupling reactions and troubleshooting common issues. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you achieve high yields, purity, and stereochemical integrity in your synthesized molecules.

The Core of HATU/DIPEA Coupling: A Mechanistic Overview

Understanding the mechanism of HATU-mediated coupling is fundamental to troubleshooting and optimization. The process is a two-stage cascade involving the activation of a carboxylic acid and its subsequent reaction with an amine, facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[1]

The reaction begins with the deprotonation of the carboxylic acid by DIPEA to form a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to a highly reactive and unstable O-acyl(tetramethyl)isouronium salt intermediate.[1][2] The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks this intermediate to form the key OAt-active ester, which is significantly more reactive towards nucleophilic attack by an amine than the original carboxylic acid.[2][3] The final step is the nucleophilic attack of the amine on this active ester to form the desired amide bond, regenerating HOAt and producing tetramethylurea as a byproduct.[4]

The presence of the HOAt moiety in HATU is crucial for its high efficiency and low rates of racemization, as it accelerates the reaction and suppresses epimerization.[2][5]

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + DIPEA - DIPEA·H⁺ Isouronium_Salt O-acyl(tetramethyl)isouronium salt Carboxylate->Isouronium_Salt + HATU HATU HATU Active_Ester OAt-Active Ester Amide_Bond Amide Product Active_Ester->Amide_Bond + R'-NH₂ - HOAt Isouronium_Salt->Active_Ester + HOAt⁻ - Tetramethylurea Amine R'-NH₂ Amine->Amide_Bond

Caption: The two-stage mechanism of HATU-mediated amide bond formation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your HATU/DIPEA coupling reactions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Low yields in HATU coupling can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.

Potential Cause & Recommended Solution

  • Inefficient Carboxylic Acid Activation:

    • Rationale: The initial deprotonation of the carboxylic acid is crucial. If the base is not strong enough or is sterically hindered, the formation of the carboxylate anion will be slow, leading to incomplete activation.

    • Solution: Ensure you are using a non-nucleophilic base like DIPEA or triethylamine (TEA).[1] For sterically hindered acids, a stronger base might be necessary, but be mindful of potential side reactions.[6] Pre-activation of the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine can improve yields by ensuring the active ester is formed in high concentration.[2][7]

  • Hydrolysis of Reagents or Intermediates:

    • Rationale: HATU and the active ester intermediate are sensitive to moisture. Water in the reaction mixture can hydrolyze these species, leading to the regeneration of the carboxylic acid and a reduction in yield.[7][8]

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure your glassware is thoroughly dried.[8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, especially for sensitive substrates.

  • Suboptimal Stoichiometry:

    • Rationale: The molar ratios of the reactants are critical. An excess of one reagent or a deficiency in another can lead to incomplete conversion.

    • Solution: A common starting point is to use the carboxylic acid as the limiting reagent (1.0 equivalent), with a slight excess of the amine (1.0-1.2 equivalents), HATU (1.0-1.2 equivalents), and a greater excess of DIPEA (2.0-3.0 equivalents).[1][2]

  • Poor Solubility of Reactants:

    • Rationale: If any of the reactants are not fully dissolved, the reaction will be heterogeneous and slow, resulting in low yields.

    • Solution: Choose a solvent in which all components are soluble. DMF is a common choice due to its excellent solvating properties.[3] For less polar substrates, DCM or a mixture of solvents might be more appropriate.[9] In some cases, a more powerful solvent like N-methylpyrrolidone (NMP) may be required for difficult sequences.[6]

Low_Yield_Troubleshooting Start Low Reaction Yield Check_Activation Is carboxylic acid activation efficient? Start->Check_Activation Check_Moisture Are reagents and solvents anhydrous? Check_Activation->Check_Moisture Yes Solution_Activation Pre-activate acid with HATU/DIPEA. Consider a stronger, non-nucleophilic base. Check_Activation->Solution_Activation No Check_Stoichiometry Is the stoichiometry optimized? Check_Moisture->Check_Stoichiometry Yes Solution_Moisture Use anhydrous solvents. Dry glassware thoroughly. Use an inert atmosphere. Check_Moisture->Solution_Moisture No Check_Solubility Are all reactants soluble? Check_Stoichiometry->Check_Solubility Yes Solution_Stoichiometry Use slight excess of amine and HATU. Use 2-3 eq. of DIPEA. Check_Stoichiometry->Solution_Stoichiometry No Solution_Solubility Switch to a better solvent (e.g., DMF, NMP). Use a solvent mixture. Check_Solubility->Solution_Solubility No End Improved Yield Check_Solubility->End Yes Solution_Activation->End Solution_Moisture->End Solution_Stoichiometry->End Solution_Solubility->End

Caption: A workflow for troubleshooting low reaction yields.

Q2: How can I minimize or prevent epimerization of my chiral starting materials?

Epimerization, the loss of stereochemical integrity at a chiral center, is a significant concern in peptide synthesis and the creation of chiral molecules.[5][10] HATU is known for its ability to suppress epimerization, but certain conditions can still promote this unwanted side reaction.[5]

Key Factors Influencing Epimerization

FactorRationaleRecommendation
Base The base can abstract the α-proton of the activated amino acid, leading to racemization.[10] Stronger bases and excess base can exacerbate this issue.Use a sterically hindered, non-nucleophilic base like DIPEA.[11] For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be preferable.[12] Use the minimum amount of base necessary for the reaction to proceed efficiently (typically 2-3 equivalents).[8]
Temperature Higher temperatures can increase the rate of epimerization.Run the reaction at room temperature or below (e.g., 0 °C), especially for sensitive amino acids.[2]
Solvent Polar aprotic solvents like DMF can sometimes promote epimerization.[13]Consider using less polar solvents like DCM or a mixture of DCM and DMF, provided your starting materials are soluble.[9][13]
Pre-activation Time Prolonged pre-activation can lead to the accumulation of the activated ester, which is susceptible to epimerization.Keep the pre-activation time to a minimum (e.g., 1-5 minutes) before adding the amine.[6][14]
Q3: I am observing significant side products in my reaction mixture. What are they and how can I avoid them?

The most common side reaction in HATU coupling is the guanidinylation of the amine.[1]

  • Guanidinylation of the Amine:

    • What it is: The free amine can attack the guanidinium carbon of HATU, leading to a capped and unreactive amine. This is more likely to occur if the amine is added before the carboxylic acid is fully activated or if an excess of HATU is used.[1][15]

    • How to avoid it: The order of addition is critical. Always pre-activate the carboxylic acid with HATU and DIPEA before adding the amine.[16][17] This ensures that the highly reactive active ester is formed first and is readily available to react with the amine. Avoid using a large excess of HATU.[18]

  • Reaction with Nucleophilic Side Chains:

    • What it is: If your starting materials contain nucleophilic side chains (e.g., the hydroxyl group of tyrosine, the primary amine of lysine, or the sulfhydryl group of cysteine), these can react with HATU or the activated ester.[1][19]

    • How to avoid it: Use appropriate protecting groups for nucleophilic side chains. Careful control of stoichiometry and reaction conditions can also help to minimize these side reactions.[1]

Q4: How should I properly work up and purify my reaction?

Proper workup is essential to remove byproducts such as tetramethylurea and excess reagents.

Standard Workup Procedure

  • Quench the reaction: Add water or a dilute aqueous acid (e.g., 1N HCl) to decompose any remaining HATU and active ester.[2][8]

  • Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[2] These washes will remove the unreacted amine, excess acid, HOAt, and the base.[2]

  • Removal of DMF: If DMF was used as the solvent, it can be challenging to remove completely. Washing the organic layer with a 5% LiCl aqueous solution can help to remove residual DMF.[20]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[20]

  • Purification: The crude product can then be purified by flash column chromatography or preparative HPLC.[1][8]

Challenges with Byproduct Removal

  • Tetramethylurea: This byproduct can sometimes be difficult to remove completely by standard extraction. Careful chromatography is often required.[4]

  • HOAt: This byproduct is generally removed during the aqueous workup.

Frequently Asked Questions (FAQs)

Q: What is the optimal order of reagent addition?

A: The generally accepted best practice is to pre-activate the carboxylic acid. This involves dissolving the carboxylic acid in an anhydrous solvent, adding the base (DIPEA), followed by HATU. Allow this mixture to stir for a few minutes (1-15 minutes) before adding the amine.[1][7][16] This minimizes the risk of the amine reacting directly with HATU.[15]

Q: Can I use a different base instead of DIPEA?

A: Yes, other non-nucleophilic tertiary amines like triethylamine (TEA) or N-methylmorpholine (NMM) can be used.[1][11] DIPEA is often preferred due to its steric bulk, which makes it a poor nucleophile and less likely to cause side reactions.[12] For substrates prone to racemization, the weaker base NMM may be a better choice.[12]

Q: How long should the reaction run?

A: Most HATU coupling reactions are complete within 1-4 hours at room temperature.[1] However, for sterically hindered substrates, longer reaction times (e.g., overnight) may be necessary.[6] It is always best to monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[1]

Q: Is it necessary to run the reaction under an inert atmosphere?

A: While not always strictly necessary, using an inert atmosphere of nitrogen or argon is good practice, especially when working with sensitive substrates or on a small scale. It helps to prevent the introduction of moisture, which can hydrolyze the reagents and intermediates.

Q: What should I do if my starting materials are sterically hindered?

A: For sterically hindered amino acids or other substrates, you may need to adjust the reaction conditions. Consider using a more powerful solvent like NMP, increasing the reaction time, or gently heating the reaction (with caution to avoid epimerization).[6] In some cases, a double coupling (repeating the coupling step with fresh reagents) may be necessary in solid-phase synthesis.[6] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride may be a more effective strategy.[6]

Experimental Protocols

Solution-Phase Amide Coupling

This protocol provides a general guideline for a standard HATU-mediated amide coupling in solution.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • Amine (1.0-1.1 equivalents)

  • HATU (1.0-1.2 equivalents)

  • DIPEA (2.0-3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.[1]

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[1]

  • Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes for pre-activation.[1]

  • Add the amine (1.0-1.1 equivalents) to the reaction mixture.[1]

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature.[1]

  • Upon completion, proceed with an aqueous workup as described in the "Workup and Purification" section.[2]

  • Purify the crude product by column chromatography.[1]

Solid-Phase Peptide Synthesis (SPPS) Coupling Step

This protocol outlines the coupling step in Fmoc-based solid-phase peptide synthesis using HATU.

Materials:

  • Fmoc-deprotected resin-bound peptide

  • Fmoc-protected amino acid (3-5 equivalents)

  • HATU (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • Anhydrous DMF

Procedure:

  • Swell the resin-bound peptide in DMF.

  • Perform Fmoc deprotection using a 20% solution of piperidine in DMF.

  • Wash the resin thoroughly with DMF to remove piperidine and byproducts.[1]

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) by dissolving it in DMF with HATU (3-5 equivalents) and DIPEA (6-10 equivalents). Allow this activation mixture to stand for a few minutes.[1]

  • Add the activated amino acid solution to the deprotected resin-bound peptide.[1]

  • Agitate the reaction vessel for 30-60 minutes.[1]

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative test indicates a complete reaction. If the coupling is incomplete, the coupling step can be repeated.[1]

  • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.[1]

References

Technical Support Center: Overcoming Low Reactivity of Electron-Deficient Amines in Amidation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions, particularly when dealing with the challenge of electron-deficient amines. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my amidation reaction with an electron-deficient amine failing or giving low yields?

A: The primary reason for low yields is the reduced nucleophilicity of the amine.[1] Electron-withdrawing groups (EWGs) on the amine, especially in anilines, pull electron density away from the nitrogen atom. This is due to both inductive and resonance effects, which diminishes the availability of the nitrogen's lone pair of electrons for attacking the activated carboxylic acid.[1] Consequently, the reaction is often slow, may require harsh conditions, and frequently does not proceed to completion.[1][2][3]

Q2: My standard coupling reagents (like DCC/HOBt or EDC/HOBt) are ineffective for my electron-deficient amine. What should I try next?

A: While standard carbodiimide-based methods are workhorses in organic synthesis, they often fail with poorly nucleophilic amines.[3] Here’s a breakdown of more potent strategies:

  • Switch to High-Reactivity Coupling Reagents:

    • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times, even with challenging substrates.[4][5] They form highly reactive OAt esters.[5]

    • Phosphonium Salts (PyBOP, PyAOP): These reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also very effective. A key advantage is that they don't react with the free amino group of the amine component, which is beneficial when using exact stoichiometric amounts of a valuable amine.[4][6]

    • COMU: This newer generation uronium salt incorporates OxymaPure as a leaving group, which is safer than the explosive HOBt or HOAt and often shows comparable or superior reactivity to HATU.[4]

  • In Situ Acyl Halide Formation:

    • Acyl Fluorides (TFFH, BTFFH): Converting the carboxylic acid to a highly reactive acyl fluoride in situ can be very effective for coupling with electron-deficient amines, especially when combined with elevated temperatures.[3][7][8] This method has proven successful where standard protocols have failed.[3][7][8][9]

    • Acyl Chlorides (TCFH): N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) can generate acyl chlorides in situ. When combined with a non-nucleophilic base like N-methylimidazole (NMI), it forms highly reactive acyl imidazolium ions, which are effective for difficult couplings.[10][11]

  • Enhanced Carbodiimide Protocols:

    • A protocol using 1 equivalent of EDC, 1 equivalent of 4-dimethylaminopyridine (DMAP), and a catalytic amount of HOBt has been shown to be effective for electron-deficient amines.[2][12] The DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[2]

Q3: I'm observing significant racemization of my chiral carboxylic acid. How can I prevent this?

A: Racemization is a common side reaction, especially with highly activated intermediates. Here are some strategies to minimize it:

  • Use Additives: Coupling additives like HOBt (1-Hydroxybenzotriazole) or, more effectively, OxymaPure are designed to suppress racemization by forming an active ester that is less prone to racemization.[13]

  • Choose the Right Reagent: Phosphonium reagents like PyBrOP are often considered optimal for substrates prone to epimerization.[10] The TCFH-NMI combination has also been shown to result in high yields with minimal epimerization.[10][11]

  • Control the Temperature: Running the reaction at a lower temperature can significantly reduce the rate of racemization.[13]

Q4: What role does the base play, and which one should I choose?

A: The base is crucial for neutralizing the acid formed during the reaction and for the activation step with many coupling reagents.

  • Non-Nucleophilic Bases are Key: For most modern coupling reactions, a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferred. These bases are strong enough to deprotonate the necessary species without competing with your desired amine as a nucleophile.

  • The Case for N-Methylimidazole (NMI): In certain systems, like the TCFH activation, NMI is superior to DIPEA. It acts as a Brønsted base and facilitates the formation of the highly reactive acyl imidazolium intermediate.[10]

  • DMAP as a Catalyst: 4-Dimethylaminopyridine (DMAP) is often used in catalytic amounts as an acyl transfer catalyst, particularly in carbodiimide-mediated reactions.[2]

Q5: Are there any catalytic methods that avoid stoichiometric activating agents?

A: Yes, the development of catalytic direct amidation is an active area of research aimed at improving atom economy and reducing waste.[14]

  • Boric Acid Catalysis: Electron-deficient boronic acids, such as 3,4,5-trifluorobenzeneboronic acid, have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines, including challenging substrates like anilines.[15] These reactions typically require azeotropic reflux to remove water.[15]

  • Ruthenium Catalysis: A ruthenium catalyst in combination with an acetylene activator (like ethoxyacetylene) can achieve catalytic amidation with minimal waste. The reaction proceeds through an enol ester intermediate.[16]

Troubleshooting Workflow

When faced with a low-yielding amidation of an electron-deficient amine, a systematic approach to troubleshooting is essential. The following workflow can help diagnose and solve the issue.

TroubleshootingWorkflow Start Start: Low Yield with Electron-Deficient Amine CheckReagents Q: Are standard reagents (EDC/HOBt) being used? Start->CheckReagents UpgradeReagent A: Upgrade to High-Activity Coupling Reagent CheckReagents->UpgradeReagent Yes CheckConditions Q: Are reaction conditions optimized? CheckReagents->CheckConditions No, already using a strong reagent HATU_COMU Option 1: Uronium Salt (HATU, COMU) UpgradeReagent->HATU_COMU AcylFluoride Option 2: In Situ Acyl Fluoride (BTFFH, TFFH) + Heat UpgradeReagent->AcylFluoride TCFH_NMI Option 3: In Situ Acyl Chloride (TCFH + NMI) UpgradeReagent->TCFH_NMI EDC_DMAP Option 4: Modified EDC Protocol (EDC + DMAP + cat. HOBt) UpgradeReagent->EDC_DMAP HATU_COMU->CheckConditions AcylFluoride->CheckConditions TCFH_NMI->CheckConditions EDC_DMAP->CheckConditions OptimizeSolvent A: Optimize Solvent (Anhydrous DMF, DCM, ACN) CheckConditions->OptimizeSolvent No OptimizeBase A: Check Base (Use DIPEA, Collidine, or NMI) CheckConditions->OptimizeBase No OptimizeTemp A: Adjust Temperature (Try elevated temp for acyl fluorides or lower temp to reduce side reactions) CheckConditions->OptimizeTemp No Success Success: Improved Yield CheckConditions->Success Yes ConsiderCatalysis Q: Is a sustainable method preferred? OptimizeSolvent->ConsiderCatalysis OptimizeBase->ConsiderCatalysis OptimizeTemp->ConsiderCatalysis BoricAcid A: Boronic Acid Catalysis (e.g., 3,4,5-trifluorobenzeneboronic acid) + Azeotropic Reflux ConsiderCatalysis->BoricAcid Yes ConsiderCatalysis->Success No, continue optimization BoricAcid->Success

Caption: Troubleshooting workflow for difficult amidations.

Data Summary: Comparison of Coupling Reagents

The choice of coupling reagent is critical. The following table summarizes the performance of various reagents in a challenging model reaction.

EntryCoupling Reagent(s)AdditiveBaseSolventTemp (°C)Yield (%)Key FeatureReference
1EDCHOBtDIPEACH₂Cl₂RTLow/TraceStandard method, often fails with difficult substrates.[3]
2HATU-DIPEADMFRTGood-ExcellentHigh reactivity, fast reactions.[2]
3EDC / DMAP (1 eq)HOBt (cat.)DIPEAACNRTGood-ExcellentEnhanced reactivity via acyliminium ion intermediate.[2][12]
4BTFFH-DIPEACH₂Cl₂80Good-ExcellentForms highly reactive acyl fluoride; requires heat.[3]
5TCFHNMINMICH₂Cl₂RTGood-ExcellentForms highly reactive acyl imidazolium ion.[10]
6Boronic Acid (cat.)--TolueneRefluxGoodCatalytic, atom-economical, requires water removal.[15]

Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU[13]
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the electron-deficient amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amidation via In Situ Acyl Fluoride Formation[3]
  • Dissolve the carboxylic acid (1.3 equivalents) in anhydrous CH₂Cl₂.

  • Add DIPEA (4.5 equivalents) followed by the fluorinating agent (e.g., BTFFH, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.

  • Add the electron-deficient amine (1.0 equivalent) to the reaction mixture in a sealed vial.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring progress by LC-MS.

  • After cooling to room temperature, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., sat. NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: EDC/DMAP Mediated Coupling for Electron-Deficient Anilines[1]
  • To a round-bottom flask, add the carboxylic acid (1.0 mmol), 4-dimethylaminopyridine (DMAP, 1.0 mmol), and hydroxybenzotriazole (HOBt, 0.1 mmol).

  • Dissolve the solids in acetonitrile (ACN, 10 mL).

  • Add the electron-deficient aniline (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 5.0 mmol) to the solution.

  • Cool the mixture in an ice bath (0 °C). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 mmol) portion-wise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify by column chromatography.

Mechanistic Insights

Understanding the "why" behind a protocol is as important as the "how." The reactivity of the activated carboxylic acid is paramount when dealing with a weak amine nucleophile.

Mechanism cluster_activation Carboxylic Acid Activation CarboxylicAcid R-COOH EDC_HOBt EDC / HOBt CarboxylicAcid->EDC_HOBt HATU HATU CarboxylicAcid->HATU BTFFH BTFFH CarboxylicAcid->BTFFH EDC_DMAP EDC / DMAP CarboxylicAcid->EDC_DMAP Amine Ar-NH₂ (e⁻ deficient) Amide Amide Product Amine->Amide ActiveEster OBt Active Ester (Moderately Reactive) EDC_HOBt->ActiveEster OAtEster OAt Active Ester (Highly Reactive) HATU->OAtEster AcylFluoride Acyl Fluoride (Very Highly Reactive) BTFFH->AcylFluoride Acyliminium Acyliminium Ion (Very Highly Reactive) EDC_DMAP->Acyliminium ActiveEster->Amide OAtEster->Amide AcylFluoride->Amide Acyliminium->Amide

References

Validation & Comparative

comparing biological activity of 2-substituted vs 3-substituted piperidine carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Substituted vs. 3-Substituted Piperidine Carboxylic Acids

Introduction: The Significance of Positional Isomerism in a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for interacting with biological targets. Within this class, piperidine carboxylic acids are of particular importance, acting as rigid analogs of neurotransmitters and enzyme substrates.

A subtle yet profound determinant of biological activity is the position of the carboxylic acid group on the piperidine ring. This guide provides a detailed comparative analysis of 2-substituted piperidine carboxylic acids (derivatives of pipecolic acid) and 3-substituted piperidine carboxylic acids (derivatives of nipecotic acid). We will explore how this simple positional shift from C-2 to C-3 dramatically alters the pharmacological profile of these molecules, dictating their interaction with key targets in the central nervous system (CNS), primarily the GABAergic and glutamatergic systems. This analysis is designed for researchers and drug development professionals, offering insights into the structure-activity relationships (SAR) that govern the distinct therapeutic potentials of these two isomeric classes.

The GABAergic System: A Tale of Two Isomers

The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the CNS. Modulating GABAergic tone is a cornerstone of therapies for epilepsy, anxiety, and other neurological disorders. Both piperidine-2- and -3-carboxylic acids are conformationally constrained analogs of GABA, but their effects on the system are strikingly different.

Piperidine-3-Carboxylic Acid (Nipecotic Acid): The GABA Uptake Inhibitor

(RS)-Piperidine-3-carboxylic acid, commonly known as nipecotic acid, is a potent inhibitor of the GABA transporters (GATs).[3] These transporters are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking GATs, nipecotic acid derivatives increase the synaptic concentration of GABA, enhancing inhibitory neurotransmission.[4]

The structure of nipecotic acid is ideally suited for GAT inhibition. However, its zwitterionic nature at physiological pH prevents it from crossing the blood-brain barrier (BBB). This has driven extensive research to develop lipophilic prodrugs and derivatives. The most successful example is Tiagabine , an anticonvulsant drug, which attaches a lipophilic side chain to the piperidine nitrogen of (R)-nipecotic acid, greatly improving BBB penetration.[5][6][7]

Structure-Activity Relationship (SAR) Insights for GAT Inhibitors:

  • 3-Carboxylic Acid is Critical: The placement of the carboxyl group at the 3-position is essential for potent GAT inhibition.

  • Lipophilicity at N-1: Attaching large, lipophilic moieties to the piperidine nitrogen is a validated strategy for enhancing potency and, crucially, brain penetration.[5][6]

  • Stereochemistry Matters: The (R)-enantiomer of nipecotic acid derivatives, such as in Tiagabine, is generally more potent than the (S)-enantiomer.[7]

Piperidine-4-Carboxylic Acid (Isonipecotic Acid): The GABA Receptor Agonist

In stark contrast to the 3-substituted isomer, piperidine-4-carboxylic acid (isonipecotic acid) is not a GABA uptake inhibitor but rather a selective agonist for GABAA receptors.[8][9][10] This demonstrates the remarkable specificity of these biological targets; a simple shift of the carboxyl group from the 3- to the 4-position changes the molecule's function from a transporter inhibitor to a receptor agonist. While not a 2-substituted acid, this comparison highlights the dramatic impact of isomeric position.

Comparative Activity at GABAergic Targets

The fundamental difference lies in the spatial arrangement of the key pharmacophoric elements—the amine and the carboxylic acid. The GABA transporters recognize the conformation presented by the 3-substituted scaffold, while GABAA receptors preferentially bind the conformation offered by the 4-substituted analog. Derivatives of 2-substituted piperidine carboxylic acid (pipecolic acid) generally show significantly weaker activity at either target compared to their 3- or 4-substituted counterparts.

Compound ClassPrimary TargetMechanism of ActionResulting Biological EffectKey Example
3-Substituted GABA Transporters (GATs)Reuptake InhibitionIncreased synaptic GABATiagabine[6][7]
4-Substituted GABAA ReceptorsPartial AgonismDirect hyperpolarizationIsonipecotic Acid[8][10]
2-Substituted (Various)Generally weak activity at GABA targetsMinimal GABAergic modulationPipecolic Acid

The Glutamatergic System: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation is excitotoxic and implicated in neurodegenerative diseases and stroke.[11] Here, the 2-substituted piperidine carboxylic acid scaffold emerges as a dominant player.

Piperidine-2-Carboxylic Acid Derivatives: Potent and Selective NMDA Antagonists

Numerous potent and selective competitive NMDA receptor antagonists are built upon the piperidine-2-carboxylic acid framework.[12][13][14] These compounds typically feature an additional acidic group (e.g., phosphonate or tetrazole) on a substituent at the 4-position of the piperidine ring. This creates a specific pharmacophore that binds to the glutamate recognition site on the NMDA receptor.

Key Structural Features for NMDA Antagonism:

  • 2-Carboxylic Acid: Essential for binding to the receptor's glutamate site.

  • 4-Position Substituent: A second acidic group, often a phosphonate or tetrazole, connected via an alkyl chain at the 4-position, is crucial for high affinity.[12][15]

  • Cis Stereochemistry: The cis relationship between the 2-carboxylic acid and the 4-position substituent is generally required for potent activity.[12][13]

A prime example is LY233053 , a potent and selective NMDA antagonist incorporating a tetrazole ring as a bioisostere for a phosphate group.[12] The activity was found to reside specifically with the (-)-(2R,4S)-isomer, highlighting the strict stereochemical requirements of the NMDA receptor.[13]

In contrast, there is a notable lack of potent NMDA receptor antagonists based on the 3-substituted piperidine carboxylic acid scaffold, underscoring the critical importance of the 2-carboxy group for anchoring within the glutamate binding site.

Comparative Activity at NMDA Receptors
Compound ClassPrimary TargetPotencyKey Structural RequirementExample CompoundIC₅₀ (Binding)
2-Substituted NMDA ReceptorPotent Antagonistcis-4-(acidic group) substituentLY233053[12]107 nM
3-Substituted NMDA ReceptorWeak to Inactive(Not a favored scaffold)N/AN/A

Experimental Protocols & Methodologies

To quantitatively assess and compare these compounds, specific and robust assays are required. A foundational method in pharmacology for determining the affinity of a compound for a receptor or transporter is the radioligand binding assay.

Protocol: Radioligand Binding Assay for GABA Transporter (GAT-1) Affinity

This protocol describes how to determine the inhibitory constant (Ki) of test compounds (e.g., novel 2- or 3-substituted piperidine carboxylic acids) for the GAT-1 transporter using rat brain synaptosomes.

Causality Behind Experimental Choices:

  • Source Material: Rat brain synaptosomes are used as they are sealed nerve terminals rich in GABA transporters.

  • Radioligand: [³H]Tiagabine is a high-affinity, selective radioligand for GAT-1, allowing for precise measurement of binding.

  • Assay Principle: The assay measures the ability of a non-labeled test compound to compete with and displace the radioligand from the GAT-1 binding site. The concentration at which the test compound displaces 50% of the radioligand is its IC₅₀.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat cerebral cortices in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min) to pellet the synaptosomes.

    • Wash and resuspend the pellet in an appropriate assay buffer (e.g., Tris-HCl). Determine protein concentration using a standard method like the Bradford assay.

  • Binding Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, [³H]Tiagabine (at a final concentration near its Kd, e.g., 2-5 nM), and synaptosomal preparation to a microcentrifuge tube or 96-well plate.

    • Non-Specific Binding (NSB): Add assay buffer, [³H]Tiagabine, a high concentration of a known GAT-1 inhibitor (e.g., 1 mM nipecotic acid) to saturate all specific binding sites, and the synaptosomal preparation.

    • Test Compound Displacement: Add assay buffer, [³H]Tiagabine, varying concentrations of the test compound (typically a serial dilution from 1 nM to 100 µM), and the synaptosomal preparation.

  • Incubation: Incubate all tubes/wells at a controlled temperature (e.g., 25°C) for a set time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Termination and Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the synaptosomes with bound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABAA_Synapse cluster_pre Synaptic Cleft cluster_post presynaptic Presynaptic Neuron vesicle GABA Vesicle postsynaptic Postsynaptic Neuron gaba vesicle->gaba Release gat1 GAT-1 Transporter gaba->gat1 Reuptake gaba_receptor GABAA Receptor gaba->gaba_receptor Binds gat1->presynaptic Recycled gaba_receptor->postsynaptic Cl- influx (Inhibition) nipecotic_acid 3-Substituted Piperidine Carboxylic Acid (e.g., Tiagabine) nipecotic_acid->gat1 INHIBITS

Caption: Action of 3-substituted piperidine carboxylic acids at the GABAergic synapse.

Binding_Assay_Workflow start Start: Prepare Synaptosomes & Reagents setup Set Up Assay Plates: 1. Total Binding 2. Non-Specific Binding (NSB) 3. Test Compound Dilutions start->setup add_radioligand Add [3H]Radioligand (e.g., [3H]Tiagabine) setup->add_radioligand add_synaptosomes Add Synaptosome Preparation to Initiate Binding add_radioligand->add_synaptosomes incubate Incubate to Reach Equilibrium (e.g., 30 min @ 25°C) add_synaptosomes->incubate filter Rapid Vacuum Filtration (Harvest on GF/B filters) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Liquid Scintillation Counting (Measure DPM) wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 & Ki count->analyze end End: Determine Compound Affinity analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The comparison between 2- and 3-substituted piperidine carboxylic acids offers a compelling lesson in medicinal chemistry: subtle changes in molecular architecture can lead to profound shifts in biological function. The position of the carboxylic acid group acts as a molecular switch, directing these scaffolds to entirely different targets within the central nervous system.

  • 3-Substituted Piperidine Carboxylic Acids are optimized for interaction with GABA transporters (GATs) , leading to GABA uptake inhibitors with proven anticonvulsant activity.

  • 2-Substituted Piperidine Carboxylic Acids are a preferred scaffold for potent, competitive NMDA receptor antagonists , a class of compounds with therapeutic potential in neuroprotection and treating excitotoxic conditions.

This fundamental dichotomy in structure-activity relationships provides a clear roadmap for drug discovery professionals. For projects targeting GABAergic tone enhancement, the nipecotic acid framework is the logical starting point. Conversely, for initiatives aimed at modulating glutamatergic activity via NMDA receptor antagonism, the pipecolic acid scaffold is the superior choice. Understanding this positional isomerism is not merely an academic exercise but a critical, field-proven insight that guides the rational design of new and more effective therapeutics for neurological disorders.

References

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Furan Moiety

Furan-containing compounds are ubiquitous, found in everything from thermally processed foods to essential medicines.[1][2] While the furan ring is a valuable pharmacophore, it harbors a significant liability: the potential for metabolic activation into a highly reactive and toxic species.[3][4] For researchers in drug development and safety assessment, the presence of a furan moiety necessitates a rigorous, mechanistically informed approach to in vitro toxicity testing. Simply demonstrating cytotoxicity is insufficient; one must validate that the in vitro system accurately recapitulates the specific bioactivation pathway responsible for the toxicity.

This guide provides a framework for selecting, validating, and interpreting a battery of in vitro assays designed to de-risk furan-containing compounds. We will move beyond rote protocol execution to explain the causal biochemistry, empowering you to build a self-validating experimental strategy that generates trustworthy, publication-quality data.

Pillar 1: The "Why" - Understanding Furan Bioactivation

The toxicity of most furan-containing compounds is not inherent to the parent molecule. Instead, it is a direct consequence of metabolic processing by cytochrome P450 (CYP) enzymes, primarily CYP2E1, which are abundant in the liver.[3][5] This enzymatic oxidation transforms the stable furan ring into a highly electrophilic α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[4][6]

BDA is the ultimate toxicant. Its electrophilic nature drives it to react readily with cellular nucleophiles, triggering a cascade of damaging events:

  • Protein Adduct Formation: BDA covalently binds to proteins, particularly to lysine residues, forming pyrrolinone adducts. This can alter protein function and lead to cellular dysfunction.[7]

  • Glutathione (GSH) Depletion: As the cell's primary defense against electrophiles, GSH is rapidly consumed in reactions with BDA.[8][9] Significant GSH depletion compromises the cell's antioxidant capacity, leading to oxidative stress and cell death.[10]

  • DNA Damage: BDA can also react with DNA nucleophiles, potentially leading to mutagenicity and carcinogenicity.[4]

An effective in vitro validation strategy, therefore, must not only detect cell death but also provide direct evidence of this specific metabolic pathway.

Furan_Metabolism Figure 1: Metabolic Activation Pathway of Furan cluster_cellular_targets Cellular Damage cluster_outcomes Toxicological Endpoints Furan Furan-Containing Compound BDA cis-2-Butene-1,4-dial (BDA) (Reactive α,β-Unsaturated Dialdehyde) Furan->BDA  Cytochrome P450  (primarily CYP2E1)   GSH Glutathione (GSH) BDA->GSH Covalent Binding Protein Cellular Proteins (e.g., Lysine residues) BDA->Protein Covalent Binding DNA DNA BDA->DNA Covalent Binding Depletion GSH Depletion & Oxidative Stress GSH->Depletion Adducts Protein Adducts & Loss of Function Protein->Adducts Genotoxicity DNA Adducts & Mutagenesis DNA->Genotoxicity Workflow Figure 2: Experimental Workflow for Furan Compound Assessment cluster_tier1 Tier 1: Bioactivation Potential cluster_tier2 Tier 2: Cellular Confirmation & Cytotoxicity Microsomes Assay 1: Reactive Metabolite Trapping (Liver Microsomes + GSH) Decision1 Reactive Metabolite Detected? Microsomes->Decision1 GSH_Assay Assay 2: GSH Depletion (HepaRG vs. HepG2) Decision2 Metabolism-Dependent GSH Depletion & Cytotoxicity? GSH_Assay->Decision2 Cyto_Assay Assay 3: Cytotoxicity (HepaRG vs. HepG2) Cyto_Assay->Decision2 Decision1->GSH_Assay Yes Decision1->Cyto_Assay Yes Stop Low Hazard (Parent compound toxicity) Decision1->Stop No Decision2->Stop No (Similar toxicity in both cell lines) Proceed High Hazard (Metabolism-driven toxicity) Proceed with caution Decision2->Proceed Yes (Positive in HepaRG, Negative in HepG2)

References

Navigating the Predictive Landscape: A Comparative Guide to the External Verification of Models for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold stands as a privileged structure, integral to a multitude of approved therapeutics and clinical candidates.[1] Its prevalence necessitates robust in silico tools to navigate the vast chemical space of its derivatives, predict their biological activities, and prioritize synthetic efforts. However, the true litmus test of any predictive model lies not in its internal consistency, but in its ability to generalize to new, unseen data—a process known as external verification. This guide provides an in-depth, comparative analysis of various predictive modeling techniques for piperidine derivatives, with a stringent focus on the principles and practices of rigorous external validation.

The Imperative of External Validation

Predictive models in computational chemistry, be they Quantitative Structure-Activity Relationship (QSAR), pharmacophore, or machine learning-based, are susceptible to overfitting. This is a phenomenon where the model learns the training data too well, including its inherent noise, leading to excellent performance on internal validation metrics but poor predictive power on new chemical entities.[2] External validation, the process of assessing a model's performance on an independent dataset not used during model development, is therefore not merely a suggestion but a cornerstone of trustworthy and reproducible science.[3][4] A well-executed external validation provides a more realistic estimate of a model's performance in a real-world drug discovery setting.[1]

A Comparative Look at Predictive Models for Piperidine Derivatives

The choice of modeling technique is contingent on the available data, the specific biological endpoint, and the research question at hand. Here, we compare three prevalent approaches for modeling piperidine derivatives: QSAR, pharmacophore modeling, and machine learning.

Modeling TechniqueDescriptionStrengthsWeaknessesTypical External Validation Metrics
QSAR (Quantitative Structure-Activity Relationship) Establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[5][6]Interpretable models, can provide insights into key structural features influencing activity.[5]Generally requires a congeneric series of compounds, may not be suitable for diverse chemical scaffolds.Predictive R² (R²_pred), Root Mean Square Error of Prediction (RMSEP), Mean Absolute Error (MAE)
Pharmacophore Modeling Identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) responsible for a compound's biological activity.[7][8]Can be used for virtual screening of large compound libraries to identify novel scaffolds.[7]Performance is highly dependent on the quality of the alignment of the training set molecules.Hit Rate, Enrichment Factor, Güner-Henry Score
Machine Learning Utilizes algorithms to learn complex patterns from data and make predictions on new data. Common algorithms include Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNNs).[9]Can handle large and diverse datasets, can model non-linear relationships.[9][10]Often considered "black box" models, making interpretation of the underlying structure-activity relationships challenging.Area Under the Receiver Operating Characteristic Curve (AUC-ROC), Matthews Correlation Coefficient (MCC), Accuracy, Precision, Recall

The External Validation Workflow: A Step-by-Step Protocol

To illustrate the practical application of external validation, we will outline a workflow for building and validating a predictive model for Acetylcholinesterase (AChE) inhibition by piperidine derivatives, a well-established target for this scaffold.[6][11]

Step 1: Data Acquisition and Curation from ChEMBL

The ChEMBL database is a valuable, publicly accessible resource for bioactivity data.[12][13]

  • Access ChEMBL: Navigate to the ChEMBL database (--INVALID-LINK--).

  • Target Search: Search for the target of interest, in this case, "Acetylcholinesterase" and select the human protein.

  • Filter for Piperidine Derivatives: Use the substructure search functionality to filter the results to include only compounds containing the piperidine scaffold.

  • Select Bioactivity Data: Filter the bioactivity data to include only IC50 values from "Binding" assays to ensure consistency. It is crucial to be mindful that combining data from different assays can introduce significant noise.[14]

  • Data Curation:

    • Remove duplicate entries.

    • Convert IC50 values to a logarithmic scale (pIC50 = -log10(IC50 in Molar)).

    • Handle missing data appropriately.

    • Standardize chemical structures.

Step 2: Dataset Splitting

Proper dataset splitting is critical for a robust external validation. A common and recommended approach is to use a scaffold-based split to ensure that structurally similar compounds do not appear in both the training and test sets, which could lead to an overestimation of the model's performance.[15]

Caption: Workflow for dataset splitting and model validation.

Step 3: Model Development (Example: Random Forest)

For this example, we will use the Random Forest algorithm, a powerful and widely used machine learning method.

  • Descriptor Calculation: Calculate a set of molecular descriptors for each compound in the training set. These can include 2D descriptors (e.g., topological indices, physicochemical properties) and 3D descriptors (e.g., molecular shape, surface area).

  • Model Training: Train a Random Forest regression model using the calculated descriptors as features and the pIC50 values as the target variable.

  • Hyperparameter Tuning: Optimize the model's hyperparameters (e.g., number of trees, tree depth) using a cross-validation approach on the training set.

Step 4: External Validation
  • Descriptor Calculation for Test Set: Calculate the same set of molecular descriptors for the compounds in the external test set.

  • Prediction: Use the trained Random Forest model to predict the pIC50 values for the test set compounds.

  • Performance Evaluation: Compare the predicted pIC50 values with the experimental pIC50 values from the test set and calculate relevant performance metrics.

Visualizing the Predictive Modeling Pipeline

A clear visualization of the entire workflow is essential for understanding the process.

Predictive_Modeling_Pipeline cluster_0 Data Acquisition & Preparation cluster_1 Model Development cluster_2 External Validation cluster_3 Model Deployment Data_Source ChEMBL Database Data_Curation Data Curation (Duplicates, Standardization) Data_Source->Data_Curation Dataset_Splitting Scaffold-based Split Data_Curation->Dataset_Splitting Training_Set Training Set Dataset_Splitting->Training_Set Test_Set External Test Set Dataset_Splitting->Test_Set Descriptor_Calculation_Train Descriptor Calculation Training_Set->Descriptor_Calculation_Train Model_Training Model Training (e.g., Random Forest) Descriptor_Calculation_Train->Model_Training Prediction Prediction Model_Training->Prediction Descriptor_Calculation_Test Descriptor Calculation Test_Set->Descriptor_Calculation_Test Descriptor_Calculation_Test->Prediction Performance_Evaluation Performance Evaluation Prediction->Performance_Evaluation Final_Model Validated Predictive Model Performance_Evaluation->Final_Model

Caption: The end-to-end predictive modeling and validation workflow.

Conclusion: Towards Trustworthy Predictive Models

The development of predictive models for piperidine derivatives holds immense promise for accelerating drug discovery. However, the utility of these models is fundamentally dependent on their predictive power for novel compounds. This guide has underscored the criticality of external validation and provided a comparative framework for evaluating different modeling approaches. By adhering to rigorous validation protocols, researchers can build more robust and reliable models, ultimately leading to more informed decision-making in the pursuit of novel therapeutics. The emphasis must always be on generating models that are not just internally consistent but demonstrably predictive in a real-world context.

References

A Comparative Analysis of 1-(furan-2-carbonyl)piperidine-2-carboxylic acid and its Tetrahydrofuran Analog: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Single Double Bond

In the landscape of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug development. Often, subtle structural changes can elicit profound effects on a molecule's physicochemical properties, pharmacokinetics, and ultimately, its therapeutic potential. This guide provides an in-depth comparative analysis of two closely related molecules: 1-(furan-2-carbonyl)piperidine-2-carboxylic acid and its saturated counterpart, 1-((tetrahydrofuran-2-yl)carbonyl)piperidine-2-carboxylic acid.

The core difference between these compounds lies in the five-membered heterocyclic ring attached to the piperidine scaffold: one possesses an aromatic furan ring, while the other features a saturated tetrahydrofuran (THF) ring. This seemingly minor alteration—the removal of two double bonds—serves as a classic case study in structure-activity relationship (SAR) optimization. We will explore how the presence or absence of aromaticity impacts key drug-like properties, providing researchers with the foundational data and experimental frameworks necessary to make informed decisions in their own drug discovery programs. This analysis will dissect the structural nuances, compare critical physicochemical and pharmacokinetic parameters, and provide detailed protocols for their experimental determination.

Part 1: Structural and Physicochemical Profile

The fundamental distinction between the furan and tetrahydrofuran moieties dictates their three-dimensional shape, electronic distribution, and intermolecular interaction potential.

  • This compound (F-Analog): The furan ring is a planar, rigid aromatic system due to its delocalized π-electrons.[1][2] This planarity and the electron-rich nature of the ring allow it to participate in specific, high-affinity binding interactions such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) within a target protein's binding pocket.[1][3][4][5]

  • 1-((tetrahydrofuran-2-yl)carbonyl)piperidine-2-carboxylic acid (THF-Analog): The THF ring is non-aromatic, non-planar, and conformationally flexible.[6][7] Lacking a π-system, it cannot engage in π-stacking interactions. Its interactions are primarily driven by van der Waals forces and hydrogen bonding via its ether oxygen. This flexibility may allow the molecule to adapt to various binding site topographies but can also introduce an entropic cost upon binding.

G cluster_furan F-Analog cluster_thf THF-Analog furan_img thf_img furan_img->thf_img Saturation (Hydrogenation) furan_label 1-(furan-2-carbonyl)piperidine- 2-carboxylic acid - Aromatic, planar, rigid - Capable of π-π stacking thf_label 1-((tetrahydrofuran-2-yl)carbonyl)piperidine- 2-carboxylic acid - Saturated, flexible, non-planar - No π-π stacking capability

Caption: Structural comparison of the furan and tetrahydrofuran analogs.

These structural differences translate into distinct physicochemical properties that are critical for a drug's overall performance.

PropertyFuran-Analog (Predicted)Tetrahydrofuran-Analog (Predicted)Rationale & Implication for Drug Development
Lipophilicity (LogP) HigherLowerAromatic rings are more lipophilic than their saturated counterparts.[1][2] The THF-analog's increased polarity may improve aqueous solubility and reduce off-target toxicity related to high lipophilicity.
Aqueous Solubility LowerHigherThe planar, more lipophilic nature of the furan analog can lead to stronger crystal lattice packing and lower solubility. The THF-analog's polarity and flexibility generally lead to better solubility.[8][9]
pKa (Carboxylic Acid) ~3.5 - 4.5~3.5 - 4.5The pKa is primarily influenced by the adjacent carboxylic acid group. While the electronics of the furan vs. THF ring may cause a minor shift, a significant difference is not anticipated. Experimental verification is crucial.
Polar Surface Area (TPSA) 66.84 Ų66.84 ŲThe TPSA, based on fragment contributions, is identical as the key polar groups (amide, carboxylic acid, ether/furan oxygen) are conserved.[10]

Part 2: Comparative Pharmacokinetic (ADME) Profile

The most significant divergence between these two analogs from a drug development perspective is likely to be their metabolic stability.

Metabolic Stability: The Achilles' Heel of the Furan Ring

The furan moiety is a well-known structural alert in medicinal chemistry. Its electron-rich aromatic system is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes in the liver.[11][12][13] This metabolic process can proceed through ring-opening to form a reactive and potentially toxic cis-enedial intermediate (a γ-ketoenal).[13][14] This metabolic liability often leads to:

  • High Intrinsic Clearance: The compound is rapidly eliminated from the body.[11]

  • Poor Oral Bioavailability: The drug is metabolized in the liver before it can reach systemic circulation.

  • Potential for Toxicity: The reactive metabolite can covalently bind to cellular macromolecules like proteins, triggering hepatotoxicity.[13][14]

In stark contrast, the saturated THF ring lacks the π-electron system that is the primary site of this oxidative attack. Therefore, the THF-analog is predicted to have significantly greater metabolic stability . This bioisosteric replacement of furan with tetrahydrofuran is a common and effective strategy to mitigate metabolism-related liabilities.[2]

ADME ParameterFuran-Analog (Predicted)Tetrahydrofuran-Analog (Predicted)Rationale & Experimental Justification
Metabolism High (Rapid)Low (Slow)The furan ring is a known metabolic hot-spot susceptible to CYP-mediated oxidation.[11][13] The saturated THF ring is far more resistant to this pathway. This is the most critical hypothesis to test experimentally.
Permeability ModerateModerateBoth compounds have similar molecular weights and TPSA, suggesting they may have comparable passive permeability. This can be confirmed with a PAMPA or Caco-2 assay.
Protein Binding HigherLowerThe higher lipophilicity of the furan analog may lead to increased plasma protein binding, which would reduce the free fraction of the drug available to exert its effect.

Part 3: Pharmacodynamic Considerations: A Trade-Off in Binding Affinity

While the THF-analog offers a clear advantage in metabolic stability, this often comes at the cost of binding affinity. The unique electronic and geometric properties of an aromatic ring can be essential for potent receptor engagement.

  • Furan-Analog: The ability of the furan ring to form π-π stacking interactions can be a critical component of its binding energy.[1][4] If the target's binding pocket contains a complementary aromatic residue, removing this interaction by switching to the THF-analog could lead to a significant drop in potency.

  • THF-Analog: The binding of the THF-analog would rely on shape complementarity, hydrophobic interactions, and hydrogen bonding. While potentially a weaker binder, its metabolic stability could lead to a more durable therapeutic effect in vivo, a classic example of optimizing for drug-like properties over raw potency.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro ADME Profiling cluster_2 Phase 3: Biological Activity cluster_3 Phase 4: Data Analysis & Decision p1 Synthesize & Purify F-Analog & THF-Analog p2 Determine LogP (Shake-Flask Method) p1->p2 p3 Determine pKa (UV Spectrophotometry) p1->p3 a1 Metabolic Stability Assay (Human Liver Microsomes) p3->a1 a2 Plasma Protein Binding Assay a1->a2 b1 Target Binding Assay (e.g., Radioligand Displacement) a2->b1 b2 Functional Cell-Based Assay b1->b2 d1 Synthesize SAR Data: Potency vs. Stability Trade-off b2->d1 d2 Select Candidate for In Vivo PK Studies d1->d2

References

A Comparative Guide to the Cytotoxic Activity of Furan-Based Compounds and Staurosporine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Cytotoxicity in Oncology Research

In the landscape of anticancer drug discovery, the primary objective is to identify and develop agents that can selectively eradicate malignant cells while sparing healthy tissue. This pursuit necessitates a deep understanding of the molecular mechanisms that drive cytotoxicity and the establishment of robust benchmarks for comparative analysis. Staurosporine (STU), a natural alkaloid, is a well-established and potent inducer of apoptosis across a wide range of cell lines.[1][2] Its broad-spectrum activity as a protein kinase inhibitor makes it an invaluable positive control in apoptosis and cytotoxicity assays, but also limits its therapeutic potential due to non-specific effects.[1][3]

This guide provides a comparative analysis of emerging furan-based compounds against the benchmark of staurosporine. The furan nucleus is a pharmacologically significant scaffold that has garnered increasing attention for its promising anticancer properties.[4] We will dissect the mechanistic underpinnings of their cytotoxic activity, present quantitative data from in vitro studies, and provide a detailed experimental workflow for assessing cellular viability. This document is intended for researchers, scientists, and drug development professionals seeking to contextualize the efficacy of novel chemical entities in the field of oncology.

Section 1: The Benchmark - Staurosporine's Potent, Broad-Spectrum Cytotoxicity

Staurosporine is widely utilized as a tool compound in cancer research to induce apoptosis, or programmed cell death.[5] Its primary mechanism of action is the potent, ATP-competitive inhibition of a wide array of protein kinases.[3] This non-specific inhibition disrupts numerous signaling pathways crucial for cell survival, effectively forcing the cell towards an apoptotic cascade.

Mechanism of Action: The apoptotic pathway triggered by staurosporine is typically the intrinsic, or mitochondrial, pathway. The process involves the following key steps:

  • Kinase Inhibition: Staurosporine's broad inhibition of kinases leads to cellular stress.

  • Mitochondrial Disruption: This stress signaling converges on the mitochondria, leading to the loss of mitochondrial membrane potential.[3]

  • Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytoplasm.[3]

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form the apoptosome.

  • Caspase Cascade Activation: The apoptosome activates caspase-9, an initiator caspase, which in turn cleaves and activates executioner caspases like caspase-3.[3][6]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.[5][6][7]

Staurosporine_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Staurosporine Staurosporine Kinases Protein Kinases Staurosporine->Kinases Inhibits Mito Mitochondrial Stress Kinases->Mito Disruption leads to Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activates ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Activates Casp3 Active Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP CytC Cytochrome c Mito->CytC Release CytC->Apaf1

Caption: Staurosporine-induced intrinsic apoptotic pathway.

Section 2: Furan-Based Compounds as Novel Cytotoxic Agents

The furan ring is a versatile heterocyclic moiety present in numerous bioactive compounds. Its derivatives have been explored for a wide range of therapeutic effects, including anticancer activity.[4][8] Recent studies have focused on synthesizing novel furan-based molecules designed to target specific cellular processes in cancer cells, such as microtubule dynamics and cell cycle regulation.[9][10]

Mechanism of Action: Unlike the broad-spectrum activity of staurosporine, certain furan derivatives exhibit more targeted mechanisms. A study on novel furan-based compounds demonstrated a potent cytotoxic effect rooted in cell cycle arrest and subsequent apoptosis.[4][9]

  • Tubulin Polymerization Inhibition: Some furan derivatives function as microtubule-inhibiting agents, binding to tubulin and disrupting microtubule dynamics. This is a critical target as microtubules are essential for forming the mitotic spindle during cell division.[9][10]

  • G2/M Phase Cell Cycle Arrest: By disrupting microtubule formation, these compounds prevent cells from progressing through the G2 (Gap 2) and M (Mitosis) phases of the cell cycle. DNA flow cytometry analysis has confirmed this G2/M phase arrest in cells treated with active furan compounds.[4][9]

  • Induction of Intrinsic Apoptosis: The prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway. This is evidenced by an increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2.[4][9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial-mediated apoptosis, similar to the downstream effects of staurosporine but initiated by a more specific upstream event.

Furan_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Cell Cycle Furan Furan Compound Tubulin Tubulin Polymerization Furan->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Disruption causes p53 p53 protein Bax Bax protein p53->Bax Upregulates Bcl2 Bcl-2 protein p53->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis G2M->p53 Induces

Caption: Mechanism of action for cytotoxic furan compounds.

Section 3: Comparative Cytotoxicity Analysis

The efficacy of a cytotoxic compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell proliferation. A lower IC50 value indicates higher potency. Equally important is the selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 normal / IC50 cancer). A higher SI value is desirable, indicating greater selectivity for cancer cells.

The following table summarizes the in vitro cytotoxic activity of two novel furan-based derivatives, Compound 4 and Compound 7 , against the human breast adenocarcinoma cell line (MCF-7) and a non-cancerous breast epithelial cell line (MCF-10A), with staurosporine included for reference.[9][11]

Compound IDDerivative Name/TypeIC50 on MCF-7 (μM)IC50 on MCF-10A (μM)Selectivity Index (SI)
4 N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide4.06> 10> 2.46
7 N-phenyl triazinone derivative2.96> 10> 3.38
STU Staurosporine (Reference Control)Not SpecifiedNot SpecifiedNot Applicable

Analysis of Experimental Data: The results demonstrate that both furan-based compounds exhibit potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[9][11] Notably, Compound 7 (IC50 = 2.96 μM) is the more potent of the two.[11]

Crucially, both compounds showed significantly lower toxicity towards the normal MCF-10A breast cell line (IC50 > 10 μM).[11] This results in favorable selectivity indices (>2.46 for Compound 4 and >3.38 for Compound 7), suggesting that these furan derivatives have a preferential cytotoxic effect on cancerous cells.[11] While staurosporine is known to be extremely potent, often with nanomolar IC50 values, its lack of selectivity is a major drawback for therapeutic development. The data here highlights the potential of these furan-based compounds as more selective anticancer agents.

Section 4: Experimental Protocol - Assessing Cytotoxicity via MTT Assay

The MTT assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14] The assay's principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells per well.

    • Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., furan derivatives, staurosporine) in the appropriate cell culture medium.

    • After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.

    • Incubate the plate for the desired exposure period (e.g., 24 or 48 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[13]

    • Following the treatment period, remove the compound-containing medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.[13] The use of serum-free medium is critical here to avoid interference from serum components.

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the purple crystals.[9][13]

    • Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of the colored solution using a multi-well spectrophotometer (plate reader).

    • The absorbance should be read at a wavelength between 500 and 600 nm (typically 570 nm).[13][15] A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

    • The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and use a non-linear regression model to determine the IC50 value.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3: Assay cluster_analysis Data Analysis A1 Seed Cells (1x10⁴ cells/well) A2 Incubate 24h (37°C, 5% CO₂) A1->A2 B1 Treat cells with Furan Compounds / STU A2->B1 B2 Incubate 24h B1->B2 C1 Add MTT Solution (5 mg/mL) B2->C1 C2 Incubate 3-4h C1->C2 C3 Solubilize Formazan (Add DMSO) C2->C3 C4 Read Absorbance (570 nm) C3->C4 D1 Calculate % Viability vs. Control C4->D1 D2 Determine IC50 Value D1->D2

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion

This guide provides a comparative framework for evaluating the cytotoxic properties of novel furan-based compounds against the well-characterized agent, staurosporine. While staurosporine remains an indispensable tool for inducing apoptosis in vitro due to its high potency, its clinical applicability is hampered by a lack of specificity. The furan derivatives discussed herein demonstrate a promising alternative, exhibiting potent cytotoxicity against breast cancer cells while maintaining a significantly higher selectivity index towards non-cancerous cells.[9][11]

The mechanism of action, involving targeted disruption of microtubule dynamics leading to G2/M cell cycle arrest, represents a validated strategy in cancer therapy.[4][9] This contrasts with staurosporine's broad kinase inhibition. For researchers in drug discovery, these findings underscore the potential of the furan scaffold in developing next-generation anticancer agents that balance high efficacy with an improved safety profile. The provided MTT protocol offers a self-validating system for rigorously assessing and comparing the cytotoxic potential of such novel compounds.

References

anti-inflammatory IC50 values of furan hybrids versus ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Furan Hybrids and Ibuprofen as Anti-Inflammatory Agents

Executive Summary

The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need to develop safer and more potent alternatives to classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Ibuprofen, a cornerstone of anti-inflammatory therapy, effectively mitigates pain and inflammation primarily by inhibiting cyclooxygenase (COX) enzymes. However, its non-selective nature is associated with well-documented gastrointestinal and cardiovascular side effects. This guide provides a comprehensive comparison of the anti-inflammatory efficacy, represented by IC50 values, of emerging furan-based hybrid molecules against ibuprofen. We delve into the diverse mechanisms of action, present detailed experimental protocols for in vitro evaluation, and offer a comparative analysis of their potency against key inflammatory targets. The data synthesized herein reveals that specific furan hybrids exhibit significantly greater potency and selectivity, particularly against the COX-2 enzyme, heralding a promising new frontier in the development of next-generation anti-inflammatory therapeutics.

Introduction: The Rationale for Novel Anti-Inflammatory Agents

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders.[1][2] The therapeutic efficacy of traditional NSAIDs like ibuprofen stems from their ability to block the synthesis of prostaglandins by inhibiting COX enzymes.[3] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is inducible at sites of inflammation.[3]

Ibuprofen inhibits both COX-1 and COX-2.[3] Its inhibition of COX-1 is largely responsible for the common adverse effects, such as gastric irritation.[4] This has propelled the search for selective COX-2 inhibitors, which can offer comparable anti-inflammatory benefits with an improved safety profile. The furan ring system has emerged as a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including potent anti-inflammatory effects.[5][6] These compounds can act through various mechanisms, including selective COX-2 inhibition, suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, and modulation of inflammatory signaling pathways.[5][7] This guide critically examines the experimental data underpinning the potential of furan hybrids to surpass the efficacy of ibuprofen.

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for ibuprofen and a selection of promising furan hybrids across various in vitro anti-inflammatory assays.

Compound/ClassTarget/AssayIC50 ValueReference CompoundIC50 Value (Ref.)Source(s)
Ibuprofen COX-1 Inhibition13 µM--[3][4]
COX-2 Inhibition370 µM--[3]
Albumin Denaturation81.50 µg/mL--[1]
NO Production0.33 mM--[8]
Furan-N-Heterocycle Hybrids Albumin Denaturation114.31 - 150.99 µg/mLKetoprofen126.58 µg/mL[1]
Pyridazinone Derivatives (from 2-furanones) COX-2 Inhibition0.04 µM Celecoxib0.05 µM[9]
Methyl Sulfone Furanone Derivative (28) COX-2 Inhibition0.06 µM Rofecoxib~0.06 µM[10]
Furoxan/1,2,4-Triazole Hybrid (5f) COX-2 Inhibition0.0455 µM Celecoxib0.045 µM[11]
Piperazine/Benzofuran Hybrid (5d) NO Production Inhibition52.23 µM--[7][12]

Analysis: The data clearly illustrates the potential of furan hybrids. While some hybrids tested via albumin denaturation show comparable or slightly lesser potency than profens[1], a significant number of derivatives exhibit extraordinary potency against specific molecular targets. For instance, pyridazinone and furoxan-based hybrids display COX-2 inhibitory activity on par with, or even superior to, the selective COX-2 inhibitor celecoxib, and vastly superior to ibuprofen's COX-2 IC50 of 370 µM.[9][11] This highlights a crucial advantage: the potential for high selectivity, which is key to avoiding the gastrointestinal side effects associated with non-selective COX inhibitors like ibuprofen.

Unraveling the Mechanisms of Action

The anti-inflammatory effects of these compounds are rooted in their ability to interfere with specific inflammatory pathways.

Ibuprofen: A Non-Selective COX Inhibitor

Ibuprofen functions by competitively inhibiting the active sites of both COX-1 and COX-2 enzymes. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

Furan Hybrids: A Multi-faceted Approach

Furan derivatives exhibit a broader and often more targeted range of mechanisms.[5]

  • Selective COX-2 Inhibition: As the data indicates, many furan scaffolds are designed to fit preferentially into the active site of the COX-2 enzyme, which is slightly larger than that of COX-1. This structural targeting is the basis for their improved selectivity and safety profile.[6][9][10]

  • Inhibition of Inflammatory Mediators: Certain furan hybrids significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[5][7] Overproduction of NO is a hallmark of chronic inflammation.

  • Modulation of Signaling Pathways: Advanced studies on benzofuran hybrids show they can suppress the NF-κB and MAPK signaling pathways.[7][12] These pathways are critical regulators of the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and various interleukins.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGs_Homeostatic Prostaglandins (Homeostatic Functions) COX1->PGs_Homeostatic Gastric Protection, Platelet Aggregation PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Furan Selective Furan Hybrids Furan->COX2 Selectively Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Experimental Methodologies: A Guide for Researchers

The validation of anti-inflammatory potential relies on robust and reproducible in vitro assays. Below are detailed protocols for key experiments used to generate the comparative data in this guide.

General Experimental Workflow

The process for evaluating a compound's anti-inflammatory activity typically follows a standardized workflow, ensuring that the observed effects are specific and not due to general cytotoxicity.

cluster_workflow In Vitro Anti-Inflammatory Assay Workflow A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Cytotoxicity Assay (MTT) Determine non-toxic concentrations A->B C 3. Pre-treatment Incubate cells with test compounds (Furan Hybrids / Ibuprofen) B->C D 4. Inflammatory Stimulation Add stimulant (e.g., LPS) C->D E 5. Incubation Period (e.g., 24 hours) D->E F 6. Assay Endpoint Measurement (e.g., NO, COX activity, Protein Denaturation) E->F G 7. Data Analysis Calculate % Inhibition and IC50 Value F->G

Caption: General workflow for in vitro anti-inflammatory screening.
Protocol: Inhibition of Albumin Denaturation (IAD) Assay

This assay serves as a useful preliminary screen for anti-inflammatory activity. Inflammation can cause protein denaturation, and the ability of a compound to prevent this is correlated with its anti-inflammatory potential.[1][13][14]

  • Principle: When subjected to heat, albumin undergoes denaturation. The turbidity of the resulting solution can be measured spectrophotometrically. Anti-inflammatory drugs can stabilize the protein, preventing denaturation in a dose-dependent manner.

  • Step-by-Step Protocol:

    • Prepare Reaction Mixture: In separate tubes, prepare a reaction mixture containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., furan hybrid or ibuprofen).

    • Control: Prepare a control tube containing the same mixture but with 2 mL of distilled water instead of the test compound.

    • Incubation: Incubate all tubes at 37°C for 15 minutes.

    • Heat Denaturation: Induce denaturation by incubating the tubes in a water bath at 70°C for 5 minutes.

    • Cooling: After cooling, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

    • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • IC50 Determination: Plot the percentage inhibition against the compound concentration to determine the IC50 value.

Protocol: Nitric Oxide (NO) Production Inhibition Assay

This assay is performed using a cell-based model to more closely mimic physiological conditions. Murine macrophage cell lines like RAW 264.7 are standard, as they produce significant amounts of NO upon stimulation with LPS.[7][15][16]

  • Principle: In activated macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large quantities of NO. The concentration of NO in the cell culture supernatant can be indirectly measured by quantifying its stable metabolite, nitrite, using the Griess reagent.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Pre-treatment: Remove the old medium and pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

    • Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Leave an unstimulated control group.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Griess Assay:

      • Collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

    • Calculation and IC50: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control and determine the IC50 value.

Discussion and Future Perspectives

The comparative analysis of IC50 values unequivocally demonstrates that the furan scaffold is a highly promising platform for designing potent anti-inflammatory agents. The ability to fine-tune the structure of furan hybrids allows for the development of compounds with high affinity and selectivity for the COX-2 enzyme, a feat that is structurally challenging for simpler molecules like ibuprofen. Several synthesized furan derivatives show IC50 values for COX-2 in the nanomolar to low micromolar range, orders of magnitude more potent than ibuprofen and comparable to leading selective NSAIDs.[9][10][11]

The future of this research lies in several key areas:

  • In Vivo Studies: While in vitro data is promising, the efficacy and safety of these lead compounds must be validated in animal models of inflammation (e.g., carrageenan-induced paw edema).

  • Pharmacokinetic Profiling: Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these furan hybrids is crucial for their development as viable drugs.

  • Structure-Activity Relationship (SAR) Expansion: Further exploration of different substituents on the furan ring will likely yield even more potent and selective inhibitors.

  • Dual-Target Inhibitors: Some furan derivatives have shown dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), which could provide a broader spectrum of anti-inflammatory action with potentially fewer side effects.[9]

Conclusion

While ibuprofen remains a vital tool in managing inflammation, its therapeutic window is limited by its non-selective mechanism of action. The exploration of furan hybrids has yielded a new class of potential anti-inflammatory agents with compelling credentials. The experimental data, particularly the IC50 values against COX-2, shows that rationally designed furan derivatives can significantly outperform ibuprofen in both potency and selectivity. These findings provide a solid foundation for the continued investigation and development of furan-based molecules as the next generation of safer and more effective anti-inflammatory drugs.

References

A Comparative Guide to N-Boc and N-Furoyl Protection in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical development, the piperidine moiety stands as a cornerstone structural motif. Its prevalence in a vast array of bioactive molecules necessitates robust and versatile synthetic strategies. A critical aspect of these strategies is the judicious selection of a nitrogen protecting group. This guide provides an in-depth, objective comparison of two commonly employed N-protecting groups in piperidine synthesis: the well-established tert-butoxycarbonyl (Boc) group and the less ubiquitous but strategically valuable furoyl group.

The Imperative of N-Protection in Piperidine Synthesis

The secondary amine of the piperidine ring is a nucleophilic and basic center. Unprotected, it can interfere with a wide range of synthetic transformations intended for other parts of the molecule. N-protection temporarily masks this reactivity, allowing for selective chemical modifications at other positions of the piperidine ring or on appended side chains. The ideal protecting group should be easy to install in high yield, stable to a variety of reaction conditions, and readily removable under specific and mild conditions that do not affect other functional groups—a concept known as orthogonality.[1][2]

The N-Boc Group: The Industry Standard

The tert-butoxycarbonyl (Boc) group is arguably the most common N-protecting group for amines in organic synthesis, including for the piperidine nitrogen.[3] Its popularity stems from a combination of favorable characteristics.

Chemical Properties and Stability

The Boc group is a carbamate that is generally stable to basic, nucleophilic, and reductive conditions.[4][5] This stability profile makes it compatible with a broad spectrum of synthetic reagents, including organometallics, hydrides, and various basic conditions used for ester hydrolysis or other transformations. The N-Boc group enhances the stability of the piperidine derivative and facilitates the synthesis of various analogs by selective modification.

However, the key to the Boc group's utility is its lability under acidic conditions.[6][7] The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is typically scavenged to prevent side reactions.[6]

Orthogonality

The acid-lability of the Boc group makes it orthogonal to a number of other widely used protecting groups.[4][8] For instance, it is compatible with base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group and groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group.[4] This orthogonality is a cornerstone of complex molecule synthesis, allowing for the sequential deprotection and manipulation of different functional groups within a molecule.[1]

The N-Furoyl Group: A Strategic Alternative

The 2-furoyl group, derived from 2-furoic acid, is an acyl-type protecting group. While less common than the Boc group for simple amine protection, it offers distinct advantages in specific synthetic contexts.

Chemical Properties and Stability

As an amide, the N-furoyl group is significantly more robust than the N-Boc group. It is stable to the strongly acidic conditions typically used for Boc deprotection (e.g., trifluoroacetic acid). This stability under acidic conditions is its most significant feature from a strategic perspective. The N-furoyl group is also stable to a wide range of other synthetic conditions.

Deprotection of the N-furoyl group is typically achieved under basic or, in some cases, harsh acidic hydrolytic conditions.

Head-to-Head Comparison: N-Boc vs. N-Furoyl

FeatureN-Boc (tert-Butoxycarbonyl)N-Furoyl (2-Furoyl)
Protection Chemistry CarbamateAmide
Stability Stable to base, nucleophiles, and hydrogenation.[4] Labile to strong acids.[6]Stable to a wide range of conditions, including strong acids used for Boc deprotection. Labile to basic hydrolysis.
Deprotection Conditions Strong acids (e.g., TFA, HCl in dioxane).[6]Basic hydrolysis (e.g., NaOH, KOH).
Orthogonality Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[4]Orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups.
Reagent Cost & Availability Boc anhydride ((Boc)₂O) is widely available and relatively inexpensive.[]2-Furoyl chloride is readily available and generally affordable.
Impact on Reactivity The electron-withdrawing nature of the carbamate can slightly decrease the nucleophilicity of adjacent carbons.The electron-withdrawing nature of the furoyl group can influence the reactivity of the piperidine ring.
Common Applications General protection of the piperidine nitrogen in multi-step syntheses, particularly in peptide and medicinal chemistry.[10]Utilized when subsequent synthetic steps require strongly acidic conditions that would cleave a Boc group.

Experimental Data and Protocols

N-Boc Protection and Deprotection

Protection: The N-Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Deprotection: Cleavage of the N-Boc group is most commonly achieved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[6][11]

Experimental Workflows

N-Boc Protection and Deprotection of Piperidine

Caption: General workflow for the N-Boc protection and deprotection of piperidine.

N-Furoyl Protection and Deprotection of Piperidine

Caption: General workflow for the N-furoyl protection and deprotection of piperidine.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of Piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) in DCM.

  • Add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.

This protocol is a general guideline and may require optimization based on the specific substrate.

Protocol 2: N-Boc Deprotection of N-Boc-Piperidine

Materials:

  • N-Boc-piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-piperidine in DCM.

  • Cool the solution to 0 °C.

  • Add TFA (typically 20-50% v/v in DCM) dropwise.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting piperidine salt can be used directly or neutralized with a base to obtain the free amine.

Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Protocol 3: N-Furoyl Protection of Piperidine

Materials:

  • Piperidine

  • 2-Furoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in DCM and cool to 0 °C.

  • Add a solution of 2-furoyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-furoyl-piperidine.

Protocol 4: N-Furoyl Deprotection of N-Furoyl-Piperidine

Materials:

  • N-Furoyl-piperidine

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

Procedure:

  • Dissolve N-furoyl-piperidine in a mixture of methanol and water.

  • Add a solution of NaOH (e.g., 2-4 M) to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours to overnight.

  • Monitor the hydrolysis by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with an appropriate acid (e.g., HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield piperidine.

Conclusion and Strategic Recommendations

The choice between N-Boc and N-furoyl protection for piperidine synthesis is a strategic decision dictated by the overall synthetic plan.

  • N-Boc remains the protecting group of choice for general applications due to its mild deprotection conditions and well-established orthogonality with a wide range of other protecting groups. Its use is particularly advantageous in syntheses that require basic or reductive steps.

  • N-Furoyl emerges as a valuable alternative when the synthetic route involves strongly acidic conditions that would prematurely cleave an N-Boc group. Its robustness allows for a broader range of acid-catalyzed transformations to be performed on other parts of the molecule.

Ultimately, a thorough understanding of the chemical properties and orthogonalities of both N-Boc and N-furoyl protecting groups empowers the synthetic chemist to design more efficient and elegant routes to complex piperidine-containing target molecules.

References

Navigating the Molecular Maze: A Comparative Guide to Docking Studies of Furan-Piperidine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the furan-piperidine scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. Its unique combination of a hydrogen-bond-accepting furan ring and a versatile, often positively charged piperidine moiety allows for a diverse range of interactions with biological targets.[1] This guide provides an in-depth, comparative analysis of molecular docking studies involving furan-piperidine ligands, offering not just a "how-to," but a "why-to" for critical methodological choices. We will dissect the process from ligand preparation to the nuanced interpretation of docking results, supported by experimental data and established best practices.

The Strategic Imperative of In Silico Screening

Molecular docking has become an indispensable tool in modern drug discovery, serving as a computational microscope to visualize and predict the binding of small molecules to their macromolecular targets.[2] This in silico approach allows for the rapid screening of vast virtual libraries, prioritizing compounds for synthesis and biological evaluation, thereby saving significant time and resources.[2] The fundamental goal of a docking study is twofold: to accurately predict the binding pose (orientation and conformation) of a ligand within a protein's active site and to estimate the binding affinity, typically represented as a scoring function.[3]

Core Methodologies: A Self-Validating Workflow

A robust and reproducible docking study is built on a foundation of meticulous preparation and a clear understanding of the underlying algorithms. The following protocol is designed to be a self-validating system, with checkpoints to ensure the integrity of the study at each stage.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

1. Preparation of the Target Protein:

  • Obtain the Protein Structure: Download the 3D crystallographic structure of the target protein from a reputable database such as the Protein Data Bank (PDB).

  • Pre-processing: This is a critical step to ensure the protein is ready for docking.

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. The decision to retain specific water molecules that may mediate key interactions is a point of expert judgment.[4]

    • Add polar hydrogen atoms, as they are crucial for defining hydrogen bond networks.

    • Assign partial charges to each atom using a force field like Gasteiger.[4]

  • File Format Conversion: Convert the prepared protein structure into the appropriate format for the chosen docking software (e.g., PDBQT for AutoDock).[3][4]

2. Preparation of the Furan-Piperidine Ligand:

  • 3D Structure Generation: Create the 3D structure of the furan-piperidine ligand using chemical drawing software.

  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable, low-energy conformation. This is typically done using a force field such as MMFF94.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking software to explore different conformations during the simulation.[3]

  • File Format Conversion: Save the prepared ligand in the software-specific format (e.g., PDBQT).[3]

3. Defining the Binding Site and Grid Generation:

  • Active Site Identification: The binding site can be identified from the position of a co-crystallized ligand in the PDB structure or through literature precedents.

  • Grid Box Creation: A 3D grid box is generated around the active site. This grid defines the search space for the ligand and pre-calculates the interaction energies for different atom types, which speeds up the docking process.[4]

4. Performing the Docking Simulation:

  • Algorithm Selection: Choose the appropriate docking algorithm. For example, AutoDock utilizes a Lamarckian Genetic Algorithm, which combines a genetic algorithm for global searching with a local search method for energy minimization.[5][6]

  • Execution: Run the docking simulation. The software will generate multiple binding poses and calculate a binding energy score for each.

5. Analysis and Interpretation of Results:

  • Binding Affinity: The binding energy (often in kcal/mol) is a key metric. A lower binding energy generally indicates a more favorable interaction.

  • Pose Analysis: Visualize the top-ranked poses within the protein's active site using molecular visualization software like PyMOL or Discovery Studio.

  • Interaction Analysis: Critically examine the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions provide a chemical rationale for the observed binding affinity.[7]

docking_workflow cluster_prep Preparation cluster_process Processing cluster_dock Docking cluster_analysis Analysis p1 Protein Structure (PDB) p2 Protein Preparation (Add H, Charges) p1->p2 l1 Ligand Structure (2D/3D) l2 Ligand Preparation (Minimize, Rot. Bonds) l1->l2 grid Grid Generation (Define Binding Site) p2->grid l2->grid dock Run Docking (Generate Poses) grid->dock analyze Analyze Results (Binding Energy, Interactions) dock->analyze visualize Visualize Poses analyze->visualize

Caption: A generalized workflow for molecular docking studies.

Comparative Analysis of Furan-Piperidine Ligands

The true power of molecular docking is realized when comparing a series of related compounds. This allows for the development of a Structure-Activity Relationship (SAR), which provides insights into how chemical modifications influence biological activity.[5]

Ligand ClassTarget Protein (PDB ID)Docking SoftwareBinding Energy (kcal/mol)Key InteractionsReference
Furan-Pyridine HybridsVEGFR-2Varies-H-bonds with hinge region[8]
Piperidine-based ThiosemicarbazonesDHFRVaries-Interactions with key active site residues[9]
Furan-Chalcone HybridsKinasesVaries-H-bonds and hydrophobic interactions
Piperazine-Bergenin HybridsBcl-2Varies-Strong binding to anti-apoptotic protein

Note: The table above provides a generalized summary based on available literature. Specific binding energies are highly dependent on the exact ligand, protein, and software used.

Choosing the Right Tools: A Comparison of Docking Software

Several docking programs are available, each with its own strengths and weaknesses. The choice of software can significantly impact the results of a study.

SoftwareSearch AlgorithmScoring FunctionKey Features
AutoDock Lamarckian Genetic AlgorithmEmpirical Free EnergyWidely used, free for academic use, highly customizable.[3][6]
GLIDE Hierarchical SearchEmpirical (GlideScore)Known for its speed and accuracy in pose prediction.[5][10]
GOLD Genetic AlgorithmForce-field based (GOLDScore)Excellent for handling ligand and protein flexibility.[5]
Surflex-Dock Incremental ConstructionEmpirical (Hammerhead)Particularly good at predicting binding flexibility and affinity.[7]
MOE (Molecular Operating Environment) Triangle Matcher / Alpha PMIForce-field based (Affinity dG)Integrated environment for various molecular modeling tasks.[7]

The rationale for selecting a particular software often depends on the specific research question. For high-throughput virtual screening, speed is a critical factor, making software like GLIDE a popular choice. For detailed studies of binding modes where ligand flexibility is crucial, GOLD might be more appropriate. AutoDock remains a versatile and accessible option for a wide range of applications.

Caption: General structure of a furan-piperidine ligand.

Conclusion and Future Directions

Molecular docking is a powerful and cost-effective technique for investigating the interactions of furan-piperidine ligands with their protein targets. By following a rigorous and self-validating protocol, researchers can gain valuable insights into the SAR of these compounds and prioritize the most promising candidates for further development. The choice of docking software and scoring function should be carefully considered based on the specific goals of the study. As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy of molecular docking will undoubtedly improve, further accelerating the discovery of novel furan-piperidine-based therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid (CAS No. 1025450-05-8). As a specialized heterocyclic carboxylic acid derivative, this compound requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific risks that dictate its handling and disposal requirements.

According to its Safety Data Sheet (SDS), the compound presents the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation if inhaled.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and inform the segregation and containment protocols detailed below.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Irritation2WarningH315: Causes skin irritation[1]
Eye Irritation2AWarningH319: Causes serious eye irritation[1]
STOT-SE3 (Respiratory)WarningH335: May cause respiratory irritation[1]

Regulatory Framework: The Basis for Compliance

The disposal of laboratory chemical waste is governed by stringent regulations to prevent harm to human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[2] RCRA establishes the framework for the proper management of hazardous waste.

Laboratories are considered hazardous waste generators and must comply with regulations concerning waste identification, segregation, storage, and disposal.[3] It is crucial to consult with your institution's Environmental Health & Safety (EHS) department, as local and state regulations may impose additional requirements.

Standard Disposal Protocol: A Step-by-Step Workflow

The proper disposal of this compound is not a single action but a systematic process. The following workflow ensures safety and compliance from the point of generation to final disposal.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional EHS / Licensed Contractor A Step 1: Waste Generation (e.g., residual solid, contaminated labware) B Step 2: Segregate Waste (Non-Halogenated Organic Acid Solid Waste) A->B C Step 3: Select & Label Container (Chemically compatible, sealed, 'Hazardous Waste' label) B->C D Step 4: Store in SAA (At or near point of generation, secondary containment) C->D E Step 5: Request Waste Pickup (Follow institutional procedure) D->E Hand-off F Step 6: Transport & Consolidation (By trained professionals) E->F G Step 7: Final Disposal (Approved Waste Plant, e.g., Incineration) F->G

Caption: Workflow for the compliant disposal of chemical waste.

Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn to mitigate exposure risks identified in Section 1.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[1]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and removed correctly.[1]

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[1]

Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers.[4] this compound must be disposed of as a hazardous chemical waste .

  • Designate as: Non-halogenated Organic Acid Solid Waste.

  • Do NOT mix with:

    • Bases (to prevent neutralization reactions)

    • Oxidizing agents (to prevent fire or explosion)[5]

    • Aqueous or liquid waste streams

    • Halogenated organic waste

    • Biologically active or sharp waste

Compatible Waste StreamIncompatible Waste Streams (DO NOT MIX)
Other non-halogenated organic acids (solids)Bases (e.g., sodium hydroxide, triethylamine)
Chemically contaminated lab debris (e.g., weigh boats, gloves)Strong Oxidizers (e.g., nitric acid, permanganates)[5]
Aqueous solutions[6]
Halogenated Solvents (e.g., dichloromethane, chloroform)
Reactive Metals (e.g., sodium, potassium)
Waste Container Selection and Labeling

The choice of container and its labeling are mandated by safety and regulatory bodies like OSHA and the EPA.

  • Container Selection:

    • Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or the original product container). The container must be in good condition with no leaks or damage.[7]

    • It must have a secure, screw-top lid to prevent leakage.[2]

    • Keep the container closed at all times except when adding waste.[7]

  • Labeling Requirements:

    • The container must be clearly labeled with the words "Hazardous Waste" .[8]

    • List all chemical constituents by their full name, including "this compound". Avoid abbreviations or formulas.[4]

    • Indicate the approximate percentage of each component.

    • Include the date when waste was first added to the container.

    • Display the appropriate hazard warnings (e.g., "Irritant").[8]

On-Site Accumulation

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[5][8]

  • Location: The SAA should be in a well-ventilated area, away from ignition sources, and not in a high-traffic area.

  • Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary container (like a tub or bucket) to contain any potential leaks or spills.[7]

  • Storage Limits: Do not exceed 55 gallons of hazardous waste in your SAA. Once a container is full, it must be moved to a central storage area within three days.[7][8]

Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][7] The only acceptable method is through a licensed hazardous waste disposal service.

  • Request Pickup: Once your waste container is full, follow your institution's established procedure to request a pickup from the EHS department or their contracted hazardous waste handler.

  • Professional Handling: Trained professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Approved Disposal: The compound will be disposed of at an approved plant, typically via high-temperature incineration, which is the standard method for destroying organic chemical waste.[9]

Emergency Procedures: Spill and Exposure

Accidents can happen, and a prepared response is key to mitigating harm.

Spill Response

The response depends on the size and location of the spill.

  • Minor Spill (Small amount, contained, no immediate respiratory hazard):

    • Alert personnel in the immediate area.[10]

    • Don appropriate PPE (gloves, goggles, lab coat).

    • Prevent the solid from becoming airborne.[10]

    • Gently sweep the solid material into a designated hazardous waste container.[11] Avoid creating dust.

    • Decontaminate the area with soap and water, collecting the rinse water as hazardous waste if necessary.[12]

    • Label the container and dispose of it as hazardous waste.

  • Major Spill (Large quantity, risk of airborne dust, or outside of a contained area):

    • Evacuate the immediate area.[12]

    • Alert others and activate the nearest fire alarm if there is a risk to the building.

    • Close the doors to the affected area to confine the hazard.[13]

    • Call emergency services (911) and your institution's EHS department from a safe location.

    • Provide the dispatcher with the chemical name, location, and approximate quantity of the spill.[12]

References

Comprehensive Safety and Handling Guide for 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: A Proactive Approach to Safety

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid is a chemical compound used in laboratory research.[1] While specific toxicological properties are not extensively documented, the available safety data sheets (SDS) provide a clear indication of its potential hazards. A proactive and cautious approach is paramount. The primary identified hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]

Understanding these hazards is the first step in implementing a robust safety protocol. The causality is clear: direct contact with the skin or eyes, or inhalation of the compound as a dust or fume, can lead to irritation. Therefore, all handling procedures must be designed to prevent these routes of exposure.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound. The rationale behind each piece of equipment is to create a complete barrier between you and the chemical.

PPE ComponentSpecificationRationale for Use
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and subsequent irritation. Gloves must be inspected for integrity before each use.[3]
Eye/Face Protection Government-approved safety goggles or a face shieldTo protect against splashes and airborne particles that could cause serious eye irritation.[2][3]
Skin and Body Protection Laboratory coat and, if necessary, protective clothingTo prevent accidental skin contact with the compound.[3][4]
Respiratory Protection Use in a well-ventilated area or a fume hood. If ventilation is inadequate, a government-approved respirator is necessary.To prevent inhalation of dust or fumes, which may cause respiratory irritation.[2][3]
Procedural Guidance: From Receipt to Disposal

This section provides a step-by-step workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Storage Storage cluster_Disposal Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed Use_Ventilation Use in a Well-Ventilated Area/Fume Hood Don_PPE->Use_Ventilation Proceed Avoid_Contact Avoid Skin/Eye Contact and Inhalation Use_Ventilation->Avoid_Contact During Use Wash_Hands Wash Hands Thoroughly After Handling Avoid_Contact->Wash_Hands Post-Handling Store_Container Store in a Tightly Closed Container Wash_Hands->Store_Container Proceed Store_Location Store in a Cool, Dry, Well-Ventilated Area Store_Container->Store_Location For Storage Dispose_Waste Dispose of Contents/Container to an Approved Waste Disposal Plant Store_Location->Dispose_Waste For Disposal

Caption: Workflow for Safe Handling of this compound.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible substances such as strong oxidizing agents.

3.2. Handling Procedures

  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhalation.[2]

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2][4]

  • Weighing: When weighing, do so in a manner that minimizes dust generation.

3.3. Emergency Procedures: A Self-Validating System

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention if irritation persists.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]

  • Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

3.4. Disposal Plan

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This should be done through an approved waste disposal plant.[2]

  • Container Disposal: Do not reuse empty containers. They should be disposed of in the same manner as the product.

Conclusion: Fostering a Culture of Safety

Adherence to these guidelines is fundamental for the safe handling of this compound. By understanding the hazards, utilizing the correct PPE, and following established procedures, you contribute to a safer laboratory environment for yourself and your colleagues. This proactive approach to safety is the cornerstone of responsible scientific research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.